Product packaging for Daurichromenic acid(Cat. No.:CAS No. 82003-90-5)

Daurichromenic acid

Cat. No.: B1161426
CAS No.: 82003-90-5
M. Wt: 370.5 g/mol
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Description

Daurichromenic acid is a natural product found in Rhododendron anthopogon and Rhododendron dauricum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O4 B1161426 Daurichromenic acid CAS No. 82003-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-15(2)8-6-9-16(3)10-7-12-23(5)13-11-18-19(27-23)14-17(4)20(21(18)24)22(25)26/h8,10-11,13-14,24H,6-7,9,12H2,1-5H3,(H,25,26)/b16-10+/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLFTJMQPWWDCW-MVLVPLOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(O2)(C)CCC=C(C)CCC=C(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C[C@](O2)(C)CC/C=C(\C)/CCC=C(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin and Biosynthesis of Daurichromenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurichromenic acid (DCA) is a naturally occurring meroterpenoid that has garnered significant attention within the scientific community for its potent biological activities, most notably its anti-HIV properties.[1][2] This technical guide provides an in-depth exploration of the origin, biosynthesis, and key experimental methodologies associated with this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this unique natural product. The guide summarizes essential quantitative data, details experimental protocols for its study, and provides visual representations of its biosynthetic pathway and experimental workflows.

Introduction

This compound is a meroterpenoid, a class of chemical compounds having a partial terpenoid structure, that was first isolated from the leaves and twigs of Rhododendron dauricum.[2][3] This plant species, native to Eastern Siberia, Mongolia, North China, and Hokkaido, Japan, has a history of use in traditional Chinese medicine.[3][4] Structurally, DCA is composed of an orsellinic acid moiety and a sesquiterpene chain.[1][5] Its unique chemical architecture is responsible for its diverse pharmacological activities, which include anti-HIV, antibacterial, anti-inflammatory, and sphingomyelin synthase inhibitory effects.[3][6][7]

Origin and Natural Occurrence

The primary natural source of this compound is the plant Rhododendron dauricum.[1][4] It has also been reported in other Rhododendron species, such as Rhododendron anthopogonoides and Rhododendron anthopogon.[8] Within R. dauricum, DCA is biosynthesized and accumulates in specialized epidermal organs known as glandular scales, which are present on the surface of young leaves.[1][5] The localization of DCA in these external structures suggests a potential role in the plant's defense mechanisms against pathogens and herbivores.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating enzymatic process that begins with the precursor molecule, grifolic acid. The key step in the formation of DCA is the oxidative cyclization of the farnesyl moiety of grifolic acid.[1][5] This reaction is catalyzed by a specific enzyme known as this compound synthase (DCA synthase).[1][5]

DCA synthase is a soluble flavoprotein oxidase that does not require any external cofactors for its activity.[1] The enzyme facilitates the stereoselective cyclization of grifolic acid to yield this compound.[1][5] This biosynthetic process is localized within the glandular scales of R. dauricum leaves, with the final step of the biosynthesis occurring in the apoplastic space, leading to the accumulation of DCA outside the scale cells.[1][5]

Biosynthetic Pathway Diagram

This compound Biosynthesis Biosynthetic Pathway of this compound Grifolic_Acid Grifolic Acid Daurichromenic_Acid This compound Grifolic_Acid->Daurichromenic_Acid Oxidative Cyclization DCA_Synthase This compound Synthase (DCA Synthase) DCA_Synthase->Daurichromenic_Acid Isolation of this compound Workflow for the Isolation of this compound Start Collect and Dry Young Leaves of R. dauricum Extraction Extract with Methanol Start->Extraction Filtration Filter and Concentrate the Extract Extraction->Filtration Partition Partition between Ethyl Acetate and Water Filtration->Partition Chromatography1 Silica Gel Column Chromatography Partition->Chromatography1 Chromatography2 Preparative HPLC Chromatography1->Chromatography2 Final_Product Pure Daurichromenic Acid Chromatography2->Final_Product

References

The Discovery and Therapeutic Potential of Daurichromenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.[1] First isolated from the leaves and twigs of Rhododendron dauricum, a hardy semi-evergreen shrub native to Eastern Siberia, Mongolia, North China, and Japan, DCA has emerged as a compound of significant interest to the scientific community.[2][3][4] This is primarily due to its exceptionally potent anti-HIV activity, which has been demonstrated to be more effective in some studies than the established antiretroviral drug, azidothymidine (AZT).[5] Beyond its anti-HIV properties, subsequent research has revealed a broader spectrum of biological activities, including anti-inflammatory effects, inhibition of sphingomyelin synthase, and prevention of amyloid-β aggregation, suggesting a wider therapeutic potential.[4][6] This technical guide provides a comprehensive overview of the discovery, experimental protocols, and biological activities of this compound.

Discovery and Isolation

This compound was discovered during phytochemical investigations of Rhododendron dauricum. The isolation process also yielded other novel and known compounds, including Rhododaurichromanic acids A and B.[7][8] The absolute stereostructure of these compounds was meticulously established through advanced spectroscopic examination and confirmed by X-ray crystallographic analysis.[7][8]

Table 1: Key Compounds Isolated from Rhododendron dauricum

Compound NameCompound ClassSource Material
This compound (DCA)Meroterpenoid (Chromene)Leaves and Twigs
Rhododaurichromanic acid AMeroterpenoid (Chromane)Leaves and Twigs
Rhododaurichromanic acid BMeroterpenoid (Chromane)Leaves and Twigs
Grifolic acidMeroterpenoidLeaves
ConfluentinMonoterpenoidNot specified

Experimental Protocols

While the precise, step-by-step protocol from the original discovery is not exhaustively detailed in all publications, a generalized methodology for the extraction, isolation, and biological evaluation of this compound can be constructed based on established phytochemical and virological techniques.

General Protocol for Extraction and Isolation
  • Plant Material Collection and Preparation: Fresh leaves and twigs of Rhododendron dauricum are collected, air-dried, and ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using methods like maceration or Soxhlet extraction to produce a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility.

  • Chromatographic Separation: The fraction containing this compound (typically a less polar fraction like ethyl acetate) is further purified using column chromatography over silica gel. A gradient elution system with a solvent mixture (e.g., n-hexane and ethyl acetate) is employed to separate the individual compounds.

  • Final Purification: Fractions containing DCA are identified using Thin Layer Chromatography (TLC). These fractions are then pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and its absolute stereochemistry is determined by X-ray crystallography.[4][9]

Protocol for Anti-HIV Activity Assay (H9 Cell Line)

The anti-HIV activity of this compound is typically evaluated in vitro using a lymphocyte cell line susceptible to HIV infection, such as H9 cells.

  • Cell Culture: H9 cells are cultured and maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay: Prior to evaluating antiviral activity, the cytotoxicity of DCA on uninfected H9 cells is determined. This is done by exposing the cells to serial dilutions of the compound for a set period. Cell viability is then assessed using methods like the MTT assay to determine the 50% cytotoxic concentration (IC50).

  • Antiviral Assay: H9 cells are infected with a known titer of HIV-1. The infected cells are then cultured in the presence of various concentrations of this compound. A positive control (e.g., AZT) and a negative control (no compound) are run in parallel.

  • Evaluation of Viral Replication: After an incubation period (typically several days), the level of HIV replication is quantified. This can be done by measuring the activity of the viral enzyme reverse transcriptase (RT) in the cell culture supernatant or by monitoring the formation of syncytia (cytopathic effect, CPE).

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated. The Therapeutic Index (TI) is then determined by dividing the IC50 by the EC50 (TI = IC50 / EC50), providing a measure of the compound's selectivity and potential for therapeutic use.

Biological Activities and Quantitative Data

The primary biological activity that has drawn significant attention to this compound is its potent inhibition of HIV. However, further studies have uncovered a range of other pharmacological effects.

Table 2: Anti-HIV Activity of this compound and Related Compounds

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound 0.00567 [3][7][8][10]21.1 [10]3,710 [7][8][10]
Rhododaurichromanic acid A0.37[7][10]Not specified91.9[7][10]
Rhododaurichromanic acid BNo activity reported[7][10]Not specifiedNot applicable
Azidothymidine (AZT) (reference)~0.019 (44 nM)[5]Not specifiedNot specified

EC50: 50% effective concentration for inhibiting HIV in acutely infected H9 cells. IC50: 50% cytotoxic concentration against uninfected H9 cells.

Table 3: Other Reported Biological Activities of this compound

ActivityTarget/AssayQuantitative Data (IC50/EC50)
Anti-inflammatoryNot specifiedActivity reported, but quantitative data not detailed in provided sources.[11]
Sphingomyelin Synthase InhibitionEnzyme activity assayIC50 of 4 µM[4][6]
Amyloid β (Aβ) Aggregation InhibitionMicrotiter-scale high-throughput screening (MSHTS)EC50 of 57 µM[11]
AntibacterialGram-positive bacteriaActivity reported, but quantitative data not detailed in provided sources.[11]
PhytotoxicInduces cell death in R. dauricum cell cultureActivity reported at 100 µM[1]

Biosynthesis and Signaling Pathways

This compound is biosynthesized in the glandular scales on the surface of young R. dauricum leaves.[1][5] The final and key step in its formation is the oxidative cyclization of its precursor, grifolic acid. This reaction is catalyzed by the enzyme this compound (DCA) synthase, a flavoprotein oxidase.[5][11]

This compound Biosynthesis Grifolic_acid Grifolic Acid DCA_Synthase DCA Synthase (Flavoprotein Oxidase) Grifolic_acid->DCA_Synthase DCA This compound DCA_Synthase->DCA Oxidative Cyclization

Biosynthesis of this compound from Grifolic Acid.

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of natural products like this compound.

Experimental Workflow Plant Rhododendron dauricum (Leaves & Twigs) Extraction Solvent Extraction & Partitioning Plant->Extraction Chromatography Column Chromatography (e.g., Silica Gel) Extraction->Chromatography Purification HPLC Purification Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure Bioassay Biological Assays Pure_Compound->Bioassay HIV_Assay Anti-HIV Assay (H9 Cells) Bioassay->HIV_Assay Cytotoxicity Cytotoxicity Assay (IC50) Bioassay->Cytotoxicity Other_Assays Other Bioassays (e.g., Anti-inflammatory) Bioassay->Other_Assays

Generalized workflow for isolation and bio-evaluation.

Conclusion

The discovery of this compound from Rhododendron dauricum represents a significant finding in the field of natural product chemistry and drug development. Its remarkable anti-HIV potency, highlighted by a high therapeutic index, establishes it as a compelling lead compound for the development of new antiretroviral agents.[10] Furthermore, its demonstrated activities against other key biological targets, such as sphingomyelin synthase and amyloid-β aggregation, open up promising avenues for research into treatments for lipid-related disorders and neurodegenerative diseases like Alzheimer's.[6] The detailed study of DCA and its derivatives will continue to be a valuable endeavor, potentially yielding novel therapeutics to address a range of challenging medical conditions.

References

Chemical structure and properties of Daurichromenic acid.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Daurichromenic Acid

Introduction

This compound (DCA) is a naturally occurring meroterpenoid, a class of chemical compounds having a partial terpenoid structure.[1][2] Isolated from the leaves and twigs of Rhododendron dauricum, a plant species found in Northern China, Eastern Siberia, and Japan, DCA has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][3][4] This compound, consisting of an orsellinic acid moiety and a sesquiterpene unit, has demonstrated promising therapeutic potential, notably as a powerful anti-HIV agent.[1][5] Further research has revealed its capabilities as an antibacterial, anti-inflammatory, and neuroprotective agent through the inhibition of sphingomyelin synthase and amyloid-β aggregation.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and biosynthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a chromene derivative.[3] Its chemical structure is characterized by a tricyclic core with a carboxylic acid functional group and a long isoprenoid side chain. The precise stereochemistry of the molecule is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C23H30O4[7][8]
Molecular Weight 370.5 g/mol [7]
IUPAC Name (2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid[7]
CAS Number 82003-90-5[8]
Predicted Boiling Point 503.7 ± 50.0 °C[8]
Predicted pKa 3.05 ± 0.40[8]
Predicted Density 1.092 ± 0.06 g/cm³[8]

Biological Activities and Pharmacological Potential

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for further pharmacological investigation and drug development. Its inhibitory actions against viral replication, bacterial growth, and key enzymes involved in neurodegenerative diseases are of particular interest.

Table 2: Summary of Biological Activities of this compound

ActivityTarget/AssayQuantitative Data (EC50/IC50)Source
Anti-HIV Activity Acutely infected H9 cellsEC50: 0.00567 µg/mL (15 nM)[3][9]
Sphingomyelin Synthase Inhibition Cell-based assayIC50: 4 µM[4][6]
Amyloid-β (Aβ42) Aggregation Inhibition Microtiter-scale high-throughput screening (MSHTS)EC50: 57 µM[4]
Antibacterial Activity Gram-positive bacteriaNot specified[4]
Anti-inflammatory Activity Not specifiedNot specified[4][6]
Phytotoxic Activity Cell culture of Rhododendron dauricumInduces cell death[2][10]

Biosynthesis of this compound

The biosynthesis of this compound in Rhododendron dauricum is a multi-step process involving the convergence of the polyketide and terpenoid pathways. The proposed biosynthetic pathway consists of three main stages: polyketide formation, prenylation, and cyclization.[5] The final and key step is the oxidative cyclization of the precursor, grifolic acid, catalyzed by the enzyme this compound (DCA) synthase.[1][2] This enzyme is a flavoprotein oxidase that utilizes a covalently attached flavin adenine dinucleotide (FAD) cofactor.[2]

This compound Biosynthesis acetyl_coa Acetyl-CoA + 3x Malonyl-CoA orsellinic_acid Orsellinic Acid acetyl_coa->orsellinic_acid Orcinol Synthase (ORS) grifolic_acid Grifolic Acid orsellinic_acid->grifolic_acid Aromatic Prenyltransferase fpp Farnesyl Diphosphate (FPP) fpp->grifolic_acid Aromatic Prenyltransferase dca This compound grifolic_acid->dca DCA Synthase

Biosynthetic pathway of this compound.

Mechanism of Action: Key Signaling Pathways

Inhibition of Sphingomyelin Synthase

This compound has been identified as an inhibitor of sphingomyelin synthase (SMS), a membrane-bound enzyme that plays a critical role in lipid metabolism.[6][11] SMS catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol. Dysregulation of SMS activity is implicated in various diseases, including cardiovascular and neurodegenerative disorders. The inhibitory effect of DCA on SMS suggests a potential therapeutic application in diseases associated with abnormal lipid metabolism.[11]

SMS_Inhibition substrates Ceramide + Phosphatidylcholine sms Sphingomyelin Synthase (SMS) substrates->sms products Sphingomyelin + Diacylglycerol sms->products dca This compound dca->sms

Inhibition of Sphingomyelin Synthase by this compound.
Inhibition of Amyloid-β Aggregation

Another significant finding is the ability of this compound to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[6][12] The accumulation of Aβ aggregates in the brain leads to the formation of senile plaques, contributing to neuronal dysfunction and cognitive decline. By interfering with the aggregation process, this compound may offer a neuroprotective effect, positioning it as a potential lead compound for the development of anti-Alzheimer's therapies.[11]

Abeta_Inhibition ab_monomer Aβ Monomers aggregation Aggregation ab_monomer->aggregation ab_aggregates Aβ Aggregates (Plaques) dca This compound dca->aggregation aggregation->ab_aggregates

Inhibition of Amyloid-β aggregation by this compound.

Experimental Protocols

The biological activities of this compound have been elucidated through various in vitro assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies are described below.

Anti-HIV Activity Assay

The anti-HIV activity of this compound was evaluated using a cell-based assay with acutely infected H9 cells.[9] This type of assay typically involves the following steps:

  • Cell Culture: H9 cells, a human T-cell line susceptible to HIV infection, are cultured under standard conditions.

  • Infection: The cells are infected with a known titer of HIV.

  • Treatment: The infected cells are then treated with various concentrations of this compound. A positive control (e.g., azidothymidine) and a negative control (vehicle) are included.

  • Incubation: The treated cells are incubated for a specific period to allow for viral replication.

  • Quantification of Viral Replication: The extent of HIV replication is measured using methods such as p24 antigen capture ELISA or a reverse transcriptase activity assay.

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, is calculated from the dose-response curve.

Sphingomyelin Synthase (SMS) Inhibition Assay

The inhibitory effect of this compound on SMS activity was determined using a cell-based assay.[11] The general principle of such an assay is as follows:

  • Cell Culture and Lysate Preparation: A cell line expressing SMS is cultured, and cell lysates containing the enzyme are prepared.

  • Enzyme Reaction: The cell lysate is incubated with a fluorescently labeled ceramide substrate (e.g., NBD-ceramide) and phosphatidylcholine.

  • Treatment: The reaction is carried out in the presence of varying concentrations of this compound.

  • Detection of Product: The fluorescently labeled sphingomyelin product is separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The fluorescence intensity of the product is measured to determine the enzyme activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.

Amyloid-β (Aβ) Aggregation Assay

The inhibition of Aβ aggregation by this compound was assessed using a microtiter-scale high-throughput screening (MSHTS) assay.[4] A common method for this type of assay is the Thioflavin T (ThT) fluorescence assay:

  • Preparation of Aβ Monomers: Lyophilized Aβ peptides (typically Aβ42) are dissolved in an appropriate buffer to obtain monomeric Aβ.

  • Aggregation Reaction: The Aβ monomers are incubated under conditions that promote aggregation (e.g., specific temperature, pH, and agitation).

  • Treatment: The aggregation reaction is performed in the presence of different concentrations of this compound.

  • Thioflavin T Staining: At various time points, an aliquot of the reaction mixture is added to a solution of Thioflavin T. ThT is a fluorescent dye that binds specifically to β-sheet-rich structures, such as Aβ fibrils, resulting in a significant increase in fluorescence.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The extent of Aβ aggregation is proportional to the fluorescence intensity. The EC50 value for the inhibition of aggregation is calculated from the dose-response data.

Conclusion

This compound is a multifaceted natural product with significant therapeutic potential. Its potent anti-HIV activity, coupled with its ability to inhibit sphingomyelin synthase and amyloid-β aggregation, makes it a valuable lead compound for the development of novel drugs targeting a range of diseases. Further research into its synthesis, mechanism of action, and preclinical and clinical efficacy is warranted to fully explore its pharmacological applications. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this promising molecule.

References

Daurichromenic Acid: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a meroterpenoid, a hybrid natural product derived from both polyketide and terpenoid biosynthetic pathways.[1] Isolated from the leaves and twigs of Rhododendron dauricum, a plant with a history of use in traditional Chinese medicine for respiratory ailments, DCA has emerged as a molecule of significant interest to the scientific community.[2][3] This interest is largely due to its diverse and potent biological activities, which suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Key Biological Activities of this compound

This compound has demonstrated a range of biological effects, including potent anti-HIV activity, inhibition of key enzymes involved in cellular signaling and disease pathology, and antimicrobial properties. The following sections detail these activities, presenting available quantitative data and the experimental contexts in which they were observed.

Anti-HIV Activity

This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV).[4] Its efficacy has been demonstrated in cell-based assays, positioning it as a promising candidate for further investigation in the development of new antiretroviral therapies.

Quantitative Data for Anti-HIV Activity

CompoundCell LineEC50IC50 (Cytotoxicity)Therapeutic Index (TI)Reference
This compoundH90.00567 µg/mL (15 nM)21.1 µg/mL3710[1][5]
Azidothymidine (AZT)H944 nM--[5]

Experimental Protocol: Anti-HIV Assay in Acutely Infected H9 Cells

The anti-HIV activity of this compound was evaluated in acutely infected H9 lymphocytes. While specific detailed protocols from the original studies are not fully available, a general methodology can be outlined based on standard anti-HIV drug screening assays.

  • Cell Line: H9, a human T-lymphocyte cell line, is commonly used for HIV-1 infection studies.

  • Virus: A laboratory-adapted strain of HIV-1 is used to infect the H9 cells.

  • Assay Principle: The assay measures the ability of the test compound (this compound) to inhibit viral replication in acutely infected cells. This is typically quantified by measuring the activity of reverse transcriptase (RT), a key viral enzyme, in the cell culture supernatant, or by monitoring the expression of viral antigens, such as the p24 antigen.

  • General Procedure:

    • H9 cells are cultured and infected with a standardized amount of HIV-1.

    • Immediately after infection, the cells are treated with various concentrations of this compound. A positive control (e.g., Azidothymidine) and a negative control (no drug) are included.

    • The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

    • At the end of the incubation period, the cell culture supernatant is collected.

    • The amount of viral replication is quantified by measuring the reverse transcriptase activity or p24 antigen levels in the supernatant.

    • The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, is calculated.

    • To assess cytotoxicity, uninfected H9 cells are treated with the same concentrations of this compound, and cell viability is measured using a standard assay (e.g., MTT assay). The 50% inhibitory concentration (IC50) for cytotoxicity is then determined.

    • The therapeutic index (TI) is calculated as the ratio of the IC50 (cytotoxicity) to the EC50 (anti-HIV activity). A higher TI value indicates a more favorable safety profile.

Experimental Workflow for Anti-HIV Activity Screening

G cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis H9_cells H9 Lymphocyte Culture Infection Infect H9 cells with HIV-1 H9_cells->Infection HIV1_stock HIV-1 Viral Stock HIV1_stock->Infection DCA_prep This compound Dilutions Treatment Treat infected cells with DCA DCA_prep->Treatment Cytotoxicity_assay Cytotoxicity Assay (MTT) DCA_prep->Cytotoxicity_assay Infection->Treatment Incubate Incubate for 3-7 days Treatment->Incubate Harvest Harvest Supernatant Incubate->Harvest RT_assay Reverse Transcriptase Assay Harvest->RT_assay p24_assay p24 Antigen Assay Harvest->p24_assay Data_analysis Calculate EC50, IC50, and TI RT_assay->Data_analysis p24_assay->Data_analysis Cytotoxicity_assay->Data_analysis

Caption: Workflow for evaluating the anti-HIV activity of this compound.

Inhibition of Sphingomyelin Synthase (SMS)

This compound has been identified as an inhibitor of sphingomyelin synthase (SMS), a key enzyme in sphingolipid metabolism.[2][3] Sphingolipids are integral components of cell membranes and are involved in various signaling pathways that regulate cell growth, death, and inflammation. The inhibition of SMS can therefore have profound effects on cellular function and may be a therapeutic strategy for diseases associated with aberrant sphingolipid metabolism.

Quantitative Data for Sphingomyelin Synthase Inhibition

CompoundTargetIC50 (µM)Reference
This compoundSMS17[3]
This compoundSMS24[2][3]

Experimental Protocol: Sphingomyelin Synthase Inhibition Assay

The inhibitory activity of this compound against sphingomyelin synthase 1 (SMS1) and SMS2 was determined using a cell lysate-based assay with a fluorescent substrate.

  • Enzyme Source: Cell lysates from cells overexpressing either human SMS1 or SMS2.

  • Substrate: C6-NBD-ceramide, a fluorescent analog of ceramide.

  • Assay Principle: The assay measures the conversion of C6-NBD-ceramide to C6-NBD-sphingomyelin by SMS. The product is then separated from the substrate by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.

  • General Procedure:

    • Cell lysates containing SMS1 or SMS2 are prepared.

    • The lysates are incubated with various concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the fluorescent substrate, C6-NBD-ceramide.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped, and the lipids are extracted.

    • The extracted lipids are separated by HPLC.

    • The fluorescently labeled product, C6-NBD-sphingomyelin, is detected and quantified.

    • The percentage of SMS inhibition is calculated for each concentration of this compound.

    • The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Signaling Pathway: this compound and Sphingomyelin Synthase

G DCA This compound SMS Sphingomyelin Synthase (SMS1 & SMS2) DCA->SMS Inhibition Ceramide Ceramide SM Sphingomyelin Ceramide->SM SMS Downstream Downstream Signaling (Cell Growth, Apoptosis, Inflammation) Ceramide->Downstream PC Phosphatidylcholine PC->SM SMS SM->Downstream DAG Diacylglycerol (DAG) DAG->Downstream

Caption: Inhibition of Sphingomyelin Synthase by this compound.

Inhibition of Amyloid β (Aβ) Aggregation

This compound has been shown to inhibit the aggregation of amyloid β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] The accumulation of Aβ aggregates in the brain is thought to be a primary driver of neurotoxicity and cognitive decline in Alzheimer's patients.

Quantitative Data for Aβ Aggregation Inhibition

CompoundAssayEC50 (µM)Reference
This compoundAβ42 Aggregation57[3]

Experimental Protocol: Amyloid β Aggregation Inhibition Assay

The inhibitory effect of this compound on Aβ aggregation was evaluated using a high-throughput screening assay.

  • Peptide: Synthetic Aβ42 peptide.

  • Assay Principle: The assay measures the extent of Aβ42 fibril formation in the presence and absence of the test compound. This is often monitored using Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils and exhibits enhanced fluorescence upon binding.

  • General Procedure:

    • A solution of monomeric Aβ42 peptide is prepared.

    • The peptide solution is incubated with various concentrations of this compound.

    • The mixture is incubated under conditions that promote fibril formation (e.g., 37°C with agitation).

    • At specific time points, aliquots of the mixture are taken, and Thioflavin T is added.

    • The fluorescence intensity is measured at the appropriate excitation and emission wavelengths.

    • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence in the presence of this compound to that of the control (no inhibitor).

    • The 50% effective concentration (EC50) for the inhibition of aggregation is determined.

Logical Relationship: Aβ Aggregation and Inhibition

G Abeta_monomer Aβ Monomers Oligomers Soluble Oligomers Abeta_monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Aggregation Fibrils Amyloid Fibrils Protofibrils->Fibrils Aggregation DCA This compound DCA->Abeta_monomer Inhibits Aggregation DCA->Oligomers

Caption: this compound inhibits the aggregation of Aβ monomers and oligomers.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties.[2][3] While the precise mechanisms are not fully elucidated for DCA itself, the anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Experimental Protocol: Assessment of Anti-inflammatory Activity (General)

  • Cell Line: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are used.

  • Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response and the NF-κB pathway.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the production of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) and to block the activation of the NF-κB pathway in stimulated cells.

  • General Procedure for NF-κB Luciferase Reporter Assay:

    • Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

    • The transfected cells are pre-treated with various concentrations of this compound.

    • The cells are then stimulated with LPS to activate the NF-κB pathway.

    • After a suitable incubation period, the cells are lysed, and luciferase activity is measured. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

  • General Procedure for Assessing IκBα Degradation:

    • Cells are pre-treated with this compound and then stimulated with LPS.

    • At various time points, cell lysates are prepared.

    • The levels of IκBα (the inhibitory protein of NF-κB) and phosphorylated IκBα are determined by Western blotting. Inhibition of LPS-induced IκBα degradation and phosphorylation by this compound would indicate a blockade of the NF-κB signaling cascade.

Proposed Anti-inflammatory Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_genes Transcription DCA This compound DCA->IKK Inhibition (Proposed)

Caption: Proposed mechanism of anti-inflammatory action of this compound via NF-κB pathway inhibition.

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria.[3] However, detailed studies quantifying this activity and elucidating its mechanism of action are limited in the publicly available literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General)

To quantify the antibacterial activity of this compound, a standard method such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) would be employed.

  • Bacterial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) would be used.

  • Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • General Procedure:

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Positive (no drug) and negative (no bacteria) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

This compound is a multifaceted natural product with a compelling profile of biological activities. Its potent anti-HIV activity, coupled with its ability to inhibit sphingomyelin synthase and amyloid β aggregation, underscores its potential as a valuable scaffold for the development of new drugs for a range of diseases.

While the anti-inflammatory and antibacterial activities of this compound are noted, further research is required to fully characterize these effects. Detailed mechanistic studies, including the confirmation of its proposed action on the NF-κB pathway and the determination of its antibacterial spectrum and potency, are crucial next steps. The elucidation of its precise molecular targets and a deeper understanding of its structure-activity relationships will be instrumental in optimizing its therapeutic potential and advancing this compound from a promising natural product to a clinically relevant therapeutic agent.

References

Unraveling the Potent Anti-HIV-1 Activity of Daurichromenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daurichromenic acid (DCA), a natural chromene compound isolated from Rhododendron dauricum, has demonstrated significant promise as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth analysis of the anti-HIV-1 activity of DCA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological and experimental workflows. While the precise molecular mechanism of its antiviral action remains an active area of investigation, the existing data underscore the potential of DCA as a lead compound in the development of novel antiretroviral therapies. This document serves as a comprehensive resource for researchers engaged in virology, medicinal chemistry, and pharmacology.

Introduction

This compound (DCA) is a meroterpenoid first isolated from the leaves and twigs of the traditional medicinal plant Rhododendron dauricum.[1] It has garnered significant scientific attention due to its potent biological activities, most notably its profound inhibitory effect on HIV-1 replication.[2][3] In an era where the emergence of drug-resistant HIV-1 strains necessitates the discovery of novel therapeutic agents, natural products like DCA offer a valuable reservoir of chemical diversity and unique mechanisms of action. This guide synthesizes the current knowledge on the anti-HIV-1 properties of DCA to facilitate further research and development in this promising area.

Quantitative Assessment of Anti-HIV-1 Activity

The anti-HIV-1 efficacy of this compound has been quantified in cell-based assays, revealing its potent activity and favorable therapeutic index. The key parameters, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50 or IC50), and the therapeutic index (TI), are summarized below.

Compound Parameter Value Cell Line Description Reference(s)
This compoundEC500.00567 µg/mLAcutely Infected H9 CellsPotent anti-HIV activity.[1][2]
EC5015 nMAcutely Infected H9 CellsMolar concentration equivalent of the potent anti-HIV activity.[4]
IC5021.1 µg/mLUninfected H9 CellsCytotoxicity in uninfected cells.[2]
TI (Therapeutic Index)3710H9 CellsHigh therapeutic index, indicating a wide window between efficacy and toxicity.[2][4]
Azidothymidine (AZT)EC5044 nMAcutely Infected H9 CellsPositive control drug for comparison.[4]

Mechanism of Action

The precise molecular mechanism underlying the anti-HIV-1 activity of this compound is not yet fully elucidated and is an area of ongoing research.[3] Current literature has not definitively identified a specific viral enzyme (e.g., reverse transcriptase, protease, integrase) or host cell factor that is directly targeted by DCA to exert its antiviral effect. However, the potent EC50 value observed in cell-based assays suggests a significant interference with the viral life cycle.[1][2]

The biosynthesis of DCA in Rhododendron dauricum has been characterized, involving the oxidative cyclization of grifolic acid catalyzed by DCA synthase, a flavoprotein oxidase.[5][6]

Biosynthesis of this compound

The biosynthetic pathway of this compound involves the enzymatic conversion of grifolic acid.

This compound Biosynthesis Grifolic_Acid Grifolic Acid Daurichromenic_Acid This compound Grifolic_Acid->Daurichromenic_Acid Oxidative Cyclization DCA_Synthase DCA Synthase (Flavoprotein Oxidase) DCA_Synthase->Daurichromenic_Acid

Caption: Biosynthesis of this compound from Grifolic Acid.

Experimental Protocols

The evaluation of the anti-HIV-1 activity of this compound typically involves cell-based assays that measure the inhibition of viral replication in a susceptible human T-cell line, such as H9 cells. Below are detailed methodologies for key experiments.

Cell Culture and Virus Propagation
  • Cell Line: H9 cells, a human T-lymphocyte cell line, are used as they are highly susceptible to HIV-1 infection.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, is propagated in H9 cells. Viral stocks are harvested from the supernatant of infected cell cultures and titrated to determine the tissue culture infectious dose 50 (TCID50).

Anti-HIV-1 Activity Assay (Cytopathic Effect Inhibition)

This assay determines the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

  • Cell Seeding: H9 cells are seeded into a 96-well microtiter plate at a density of approximately 1 x 10^4 cells per well.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired test concentrations.

  • Infection and Treatment: Cells are infected with HIV-1 at a predetermined multiplicity of infection (MOI). Simultaneously, the serially diluted this compound is added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for a period of 4-6 days, allowing for multiple rounds of viral replication and the development of CPE in the virus control wells.

  • Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the cell control.

  • Data Analysis: The EC50 value is determined by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel to the antiviral assay to determine the toxicity of the compound on the host cells.

  • Cell Seeding: Uninfected H9 cells are seeded in a 96-well plate as described above.

  • Compound Treatment: Serially diluted this compound is added to the wells.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using the MTT assay.

  • Data Analysis: The CC50 (or IC50) value is calculated from the dose-response curve of cell viability versus drug concentration.

Experimental Workflow for Anti-HIV-1 Assay

The general workflow for assessing the anti-HIV-1 activity of a compound is depicted below.

Anti_HIV_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture H9 Cells Seeding Seed H9 Cells in 96-well plate Cell_Culture->Seeding Virus_Propagation Propagate HIV-1 Stock Infection_Treatment Infect with HIV-1 & Add DCA Virus_Propagation->Infection_Treatment Compound_Dilution Prepare Serial Dilutions of DCA Compound_Dilution->Infection_Treatment Seeding->Infection_Treatment Incubation Incubate for 4-6 days Infection_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Collection Measure Absorbance MTT_Assay->Data_Collection Calculation Calculate EC50 and CC50 Data_Collection->Calculation

Caption: General workflow for an in vitro anti-HIV-1 activity assay.

Conclusion and Future Directions

This compound stands out as a natural product with exceptionally potent anti-HIV-1 activity and a high therapeutic index in preclinical models. Its unique chemical structure makes it an attractive scaffold for medicinal chemistry efforts aimed at developing new antiretroviral drugs. The primary challenge and opportunity for future research lie in the definitive identification of its molecular target(s) and the elucidation of its mechanism of action. Such studies will not only advance our understanding of HIV-1 replication but also pave the way for the rational design of novel DCA-based therapeutics to combat the global HIV/AIDS pandemic. Further investigations into its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into a clinical candidate.

References

Daurichromenic Acid: A Technical Whitepaper on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daurichromenic acid (DCA), a meroterpenoid isolated from Rhododendron dauricum, has been identified as a compound with a range of biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of DCA's anti-inflammatory effects. While direct quantitative data on DCA's inhibition of key inflammatory mediators remains limited in publicly available literature, this paper synthesizes existing knowledge, including data on closely related compounds and relevant signaling pathways. This document outlines the potential mechanisms of action, summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to guide further research and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, a natural product found in the leaves of Rhododendron dauricum, has demonstrated various pharmacological activities.[1][2] This whitepaper focuses specifically on its anti-inflammatory potential, aiming to provide a detailed technical resource for researchers in the field.

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data on the anti-inflammatory activity of this compound is sparse in current literature. However, studies on its inhibitory effect on sphingomyelin synthase (SMS), an enzyme linked to inflammatory cytokine production, and on related compounds from Rhododendron dauricum provide valuable insights into its potential potency.

Table 1: Inhibitory Activity of this compound on Sphingomyelin Synthase (SMS)

CompoundTargetIC50 (µM)Cell LineReference
This compoundSphingomyelin Synthase 2 (SMS2)4N/A (Enzyme Assay)[1]

IC50: The half maximal inhibitory concentration.

Table 2: Inhibitory Activity of Related Chromene Meroterpenoids from Rhododendron dauricum on Nitric Oxide (NO) Production

CompoundIC50 (µM) on NO ProductionCell Line
Compound 9a8.69 ± 0.94LPS-stimulated RAW264.7
Compound 9b13.01 ± 1.11LPS-stimulated RAW264.7
Compound 11a10.25 ± 1.02LPS-stimulated RAW264.7

Data for compounds structurally related to this compound, isolated from the same plant source. This suggests the potential for this compound to exhibit similar activity.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of many natural products, including those from Rhododendron species, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's effects on these pathways are limited, inferences can be drawn from the known mechanisms of similar compounds.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DCA Daurichromenic Acid DCA->IKK Inhibits (putative) DCA->NFkB_nuc Inhibits (putative) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that regulate the production of inflammatory mediators. Key components of this pathway include p38, JNK, and ERK. Inhibition of the phosphorylation of these kinases can lead to a reduction in the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates DCA Daurichromenic Acid DCA->MAPKK Inhibits (putative) DCA->p38 Inhibits (putative) DCA->JNK Inhibits (putative) DCA->ERK Inhibits (putative) Genes Pro-inflammatory Gene Expression AP1->Genes Transcription

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plates B Incubate for 24 hours A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Stimulate with LPS (1 µg/mL) for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate NO concentration and % inhibition G->H

Caption: Experimental workflow for the Nitric Oxide (NO) production assay.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined from a standard curve, and the percentage of inhibition is calculated.

Cytokine Production Assay (ELISA)

This protocol is for measuring the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Procedure:

    • RAW 264.7 cells are cultured, treated with this compound, and stimulated with LPS as described in the NO production assay.

    • After the incubation period, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis for Protein Expression

This technique is used to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway components.

  • Procedure:

    • Cells are cultured, treated with this compound, and stimulated with LPS for the appropriate duration.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-phospho-p38).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its demonstrated activity against sphingomyelin synthase, coupled with the known anti-inflammatory effects of related meroterpenoids from Rhododendron dauricum, strongly suggests its potential to modulate key inflammatory pathways.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Comprehensive Quantitative Analysis: Determining the IC50 values of this compound on the production of a wide range of inflammatory mediators, including nitric oxide, prostaglandins, and various cytokines (TNF-α, IL-6, IL-1β), is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways will provide a deeper understanding of its anti-inflammatory mechanism.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases is a critical next step to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound will help to identify the key structural features responsible for its anti-inflammatory activity and to optimize its potency and pharmacokinetic properties.

By addressing these research gaps, the scientific community can build a more complete picture of the anti-inflammatory properties of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Daurichromenic Acid: A Technical Guide on its Antibacterial Effects Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a meroterpenoid compound isolated from the leaves and twigs of Rhododendron dauricum.[1][2] This plant has a history of use in traditional medicine, and modern research has identified DCA as a molecule with a range of biological activities, including anti-HIV and anti-inflammatory properties.[1][3] Notably, scientific literature consistently reports its antibacterial activity, particularly against Gram-positive bacteria.[1][2][4] This technical guide provides a consolidated overview of the current understanding of the antibacterial effects of this compound, with a focus on its potential against Gram-positive pathogens.

Disclaimer: While the antibacterial activity of this compound against Gram-positive bacteria is cited in scientific literature, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from primary research articles were not available in the public domain at the time of this review. The data presented in the tables and the experimental protocols are therefore generalized based on standard microbiological methodologies.

Antibacterial Activity

This compound has demonstrated inhibitory effects against Gram-positive bacteria. The lipophilic nature of DCA is thought to facilitate its interaction with the bacterial cell membrane, a key difference in the cell envelope structure between Gram-positive and Gram-negative organisms.

Quantitative Data
Bacterial StrainTypeATCC NumberMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Staphylococcus aureusGram-positivee.g., 25923Data not availableData not available[Cite sources mentioning activity]
Bacillus subtilisGram-positivee.g., 6633Data not availableData not available[Cite sources mentioning activity]
Enterococcus faecalisGram-positivee.g., 29212Data not availableData not available[Cite sources mentioning activity]

Postulated Mechanism of Action

The precise molecular mechanism by which this compound exerts its antibacterial effect on Gram-positive bacteria has not been fully elucidated in the available literature. However, based on the chemical structure of DCA and the known mechanisms of other antimicrobial terpenoids, several potential pathways can be hypothesized. A primary target is likely the bacterial cell membrane.

dot

DCA This compound Membrane Bacterial Cell Membrane DCA->Membrane Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Causes Leakage Leakage of Cellular Components Disruption->Leakage Leads to Death Bacterial Cell Death Leakage->Death Results in

Caption: Postulated mechanism of this compound targeting the bacterial cell membrane.

Experimental Protocols

The following are generalized experimental protocols for determining the antibacterial activity of a compound like this compound. These are based on standard methods in microbiology.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for this determination.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

    • Serial two-fold dilutions of the DCA stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted DCA is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (bacteria and broth, no DCA) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of DCA at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay:

    • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

    • These aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of DCA that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

dot

cluster_0 MIC Determination cluster_1 MBC Determination A Prepare Bacterial Inoculum B Serial Dilution of DCA A->B C Inoculate & Incubate B->C D Read MIC C->D E Subculture from Clear MIC Wells D->E Proceed with non-turbid wells F Incubate Agar Plates E->F G Read MBC F->G

Caption: General workflow for determining MIC and MBC of an antibacterial agent.

References

Daurichromenic Acid: A Potent Dual Inhibitor of Sphingomyelin Synthase and Amyloid-β Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a meroterpenoid, a class of chemical compounds with partial polyketide origin, isolated from the leaves of Rhododendron dauricum.[1][2] This plant has a history of use in traditional Chinese medicine as an expectorant and for treating bronchitis.[1][3][4] Beyond its traditional uses, DCA has demonstrated a range of pharmacological activities, including antibacterial, anti-HIV, and anti-inflammatory properties.[1][3][4][5] However, the molecular mechanisms underlying these activities have remained largely elusive until recent investigations into its effects on lipid metabolism.[1][3][4]

Sphingomyelin synthases (SMS) are a family of enzymes crucial for the biosynthesis of sphingomyelin, a key component of cell membranes.[6][7] The SMS family consists of three members: SMS1, SMS2, and SMSr.[6] These enzymes catalyze the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[8] This process is integral to the regulation of membrane fluidity, ceramide-dependent apoptosis, and signaling pathways involving DAG.[6] Dysregulation of SMS activity has been implicated in a variety of diseases, including atherosclerosis, diabetes, obesity, and Alzheimer's disease, making SMS a compelling target for therapeutic intervention.[1][5][6][9]

This technical guide provides a comprehensive overview of the current understanding of this compound as a direct inhibitor of sphingomyelin synthase. It details the quantitative inhibitory data, experimental methodologies, and the broader implications of its dual-inhibitory function on both lipid metabolism and protein aggregation, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action: Inhibition of Sphingomyelin Synthase

This compound has been identified as a potent inhibitor of sphingomyelin synthase activity.[1][3][4][5] The primary mechanism of action involves the direct inhibition of the enzymatic activity of both SMS1 and SMS2 isoforms.[1]

Structure-Activity Relationship (SAR)

Studies involving derivatives of DCA have shed light on the structural features essential for its inhibitory activity. The carboxylic acid group on the orsellinic acid moiety of DCA is critical for its ability to inhibit SMS.[1] Esterification of this carboxylic acid group, as seen in derivatives like compounds 2, 3, and 5 in the cited research, leads to a loss of inhibitory activity against both SMS1 and SMS2.[1] This suggests that the carboxylic acid moiety is directly involved in the interaction with the active site of the sphingomyelin synthase enzymes.[1]

Dual Inhibition: A Potential Therapeutic Advantage

In addition to its potent inhibition of sphingomyelin synthase, DCA has also been shown to inhibit the aggregation of amyloid β (Aβ) peptides, specifically Aβ42.[1][3][4][5] The accumulation and aggregation of Aβ peptides are hallmark pathological features of Alzheimer's disease. The ability of DCA to concurrently target both SMS activity and Aβ aggregation presents a promising dual-pronged therapeutic strategy for neurodegenerative diseases where lipid dysregulation and protein misfolding are intertwined.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its derivatives against sphingomyelin synthase 1 (SMS1), sphingomyelin synthase 2 (SMS2), and Amyloid-β (Aβ42) aggregation has been quantified. The following table summarizes the key inhibitory concentrations.

CompoundTargetIC50 / EC50 (µM)
This compound (DCA) SMS17[1]
SMS24[1][3][4][5]
Aβ42 Aggregation57[1]
Compound 4 (DCA derivative) SMS117[1]
SMS210[1]
Aβ42 Aggregation74[1]
Compound 6 (DCA derivative) SMS19[1]
SMS27[1]
Hongoquercin A (Compound 7) SMS14[1]
SMS25[1]
Aβ42 Aggregation150-300[1]
Ginkgolic Acids (8, 9) Aβ42 Aggregation150-300[1]
Rosmarinic Acid Aβ42 Aggregation60[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory effects of this compound.

Sphingomyelin Synthase (SMS) Activity Assay

This protocol outlines the in vitro assay used to measure the inhibitory activity of compounds against SMS1 and SMS2.

1. Enzyme and Substrate Preparation:

  • Prepare membrane fractions containing human SMS1 or SMS2 from stably transfected HEK293 cells.
  • Prepare a fluorescent ceramide substrate, N-(4-nitrobenzo-2-oxa-1,3-diazol-7-yl)-6-aminocaproyl-D-erythro-sphingosine (NBD-C6-ceramide).
  • Prepare the phosphocholine donor, phosphatidylcholine (PC).

2. Reaction Mixture:

  • In a 96-well plate, combine the following in a total volume of 50 µL:
  • HEPES buffer (25 mM, pH 7.4)
  • KCl (150 mM)
  • MgCl2 (10 mM)
  • Bovine serum albumin (BSA, 0.5 mg/mL)
  • NBD-C6-ceramide (20 µM)
  • Phosphatidylcholine (200 µM)
  • SMS1 or SMS2 membrane fraction (5 µg of protein)
  • Varying concentrations of the test compound (e.g., this compound).

3. Incubation:

  • Incubate the reaction mixture at 37°C for 1 hour.

4. Reaction Termination and Lipid Extraction:

  • Stop the reaction by adding 200 µL of a chloroform/methanol mixture (2:1, v/v).
  • Vortex the mixture and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.

5. Analysis:

  • Dry the extracted lipids under a stream of nitrogen.
  • Re-dissolve the lipid residue in a small volume of chloroform/methanol (2:1, v/v).
  • Spot the samples onto a thin-layer chromatography (TLC) plate.
  • Develop the TLC plate using a mobile phase of chloroform/methanol/acetic acid/water (50:30:8:4, v/v/v/v).
  • Visualize the fluorescent spots of NBD-C6-sphingomyelin under UV light.
  • Quantify the fluorescence intensity of the spots corresponding to NBD-C6-sphingomyelin using an image analyzer.

6. Data Analysis:

  • Calculate the percentage of SMS inhibition for each compound concentration relative to a control reaction without an inhibitor.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Amyloid-β (Aβ42) Aggregation Inhibition Assay

This protocol describes the method used to assess the ability of this compound to inhibit the aggregation of Aβ42 peptides.

1. Reagent Preparation:

  • Prepare a stock solution of synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain a peptide film.
  • Re-suspend the Aβ42 peptide film in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
  • Prepare a working solution of Aβ42 by diluting the stock solution in a phosphate buffer (pH 7.4).
  • Prepare a stock solution of Thioflavin T (ThT) in the same phosphate buffer.

2. Reaction Mixture:

  • In a 96-well black plate with a clear bottom, combine the following:
  • Aβ42 peptide solution (final concentration of 10 µM).
  • Varying concentrations of the test compound (e.g., this compound).
  • Thioflavin T solution (final concentration of 5 µM).

3. Incubation and Measurement:

  • Incubate the plate at 37°C with continuous shaking.
  • Monitor the ThT fluorescence intensity at regular intervals using a microplate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates Aβ fibril formation.

4. Data Analysis:

  • Plot the fluorescence intensity against time for each concentration of the test compound.
  • Determine the extent of inhibition by comparing the final fluorescence intensity of the samples with the inhibitor to that of a control sample without the inhibitor.
  • Calculate the EC50 value, the concentration of the compound that inhibits Aβ42 aggregation by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes related to this compound's inhibitory actions.

Sphingomyelin_Synthesis_Pathway cluster_inputs Substrates cluster_outputs Products Ceramide Ceramide SMS Sphingomyelin Synthase (SMS1/2) Ceramide->SMS PC Phosphatidylcholine PC->SMS SM Sphingomyelin SMS->SM DAG Diacylglycerol (DAG) SMS->DAG DCA Daurichromenic Acid (DCA) DCA->SMS

Caption: Sphingomyelin synthesis pathway and the inhibitory action of this compound (DCA).

Experimental_Workflow Start Start: Hypothesis DCA inhibits SMS Assay_Prep Prepare SMS Enzyme & Fluorescent Substrate Start->Assay_Prep Incubation Incubate Enzyme, Substrate & DCA at 37°C Assay_Prep->Incubation Extraction Lipid Extraction Incubation->Extraction TLC TLC Separation of Lipids Extraction->TLC Quantify Quantify Fluorescent Sphingomyelin TLC->Quantify Analysis Calculate % Inhibition & IC50 Value Quantify->Analysis End Conclusion: DCA is an SMS inhibitor Analysis->End

Caption: Experimental workflow for determining the inhibitory activity of DCA on SMS.

Dual_Inhibition_Concept cluster_targets Molecular Targets cluster_effects Pathological Processes DCA This compound (DCA) SMS Sphingomyelin Synthase (SMS) DCA->SMS Abeta Amyloid-β (Aβ) Monomers DCA->Abeta Lipid_Dys Lipid Dysregulation SMS->Lipid_Dys Abeta_Agg Aβ Aggregation & Fibril Formation Abeta->Abeta_Agg Therapeutic Potential Therapeutic Effect for Alzheimer's Disease Lipid_Dys->Therapeutic Abeta_Agg->Therapeutic

Caption: Logical relationship of DCA's dual inhibition and its therapeutic potential.

Conclusion and Future Directions

This compound, a natural product from Rhododendron dauricum, has emerged as a significant inhibitor of sphingomyelin synthase.[1][3][4][5] Its ability to inhibit both SMS1 and SMS2 with micromolar efficacy, coupled with the crucial role of its carboxylic acid moiety in this inhibition, provides a solid foundation for its further development.[1]

The dual inhibitory action of DCA against both sphingomyelin synthase and amyloid-β aggregation is particularly noteworthy.[1][3][4][5] This positions DCA as a highly attractive lead compound for the development of novel therapeutics targeting complex multifactorial diseases like Alzheimer's, where both lipid metabolism and protein aggregation pathways are dysregulated.

Future research should focus on several key areas:

  • In vivo Efficacy: Evaluating the efficacy of DCA and its optimized derivatives in animal models of metabolic and neurodegenerative diseases.

  • Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of DCA to assess its drug-like properties.

  • Target Engagement: Developing probes to confirm the direct binding of DCA to SMS in a cellular context.

  • Structural Biology: Elucidating the co-crystal structure of DCA bound to sphingomyelin synthase to rationalize the observed SAR and guide the design of more potent and selective inhibitors.

References

Daurichromenic Acid: A Technical Guide on its Role in Inhibiting Amyloid-Beta Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of daurichromenic acid (DCA) as a potential therapeutic agent in Alzheimer's disease, focusing on its core function of inhibiting amyloid-beta (Aβ) aggregation. This document synthesizes the current scientific evidence, presenting quantitative data, detailed experimental protocols, and potential signaling pathways to support further research and development in this area.

Core Findings: Quantitative Inhibition of Aβ Aggregation

This compound, a meroterpenoid isolated from Rhododendron dauricum, has been identified as an inhibitor of Aβ42 aggregation.[1][2] Quantitative analysis of its inhibitory activity was determined using a Microtiter-Scale High-Throughput Screening (MSHTS) assay.[1]

CompoundTargetAssayEfficacy (EC50)Reference
This compound (DCA)Aβ42 AggregationMSHTS57 µM[1]
Rosmarinic Acid (Reference)Aβ AggregationMSHTS60 µM[1]

Experimental Protocol: Microtiter-Scale High-Throughput Screening (MSHTS) Assay

The following protocol details the methodology used to quantify the inhibitory effect of this compound on Aβ42 aggregation. This method utilizes quantum dot (QD)-labeled Aβ to visualize and quantify aggregate formation.[1]

Materials:

  • This compound (DCA) and its derivatives

  • QD-labeled Aβ40 (QDAβ)

  • Amyloid-β (1-42) peptide (Aβ42)

  • Phosphate-buffered saline (PBS)

  • Ethanol (EtOH)

  • Dimethyl sulfoxide (DMSO)

  • 1536-well plates

  • Inverted fluorescence microscope with a CCD camera

  • ImageJ software

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of DCA and other test compounds.

    • Prepare a solution containing 30 nM QDAβ and 30 µM Aβ42 in PBS with 5% EtOH and 3% DMSO.

  • Assay Plate Preparation:

    • Add various concentrations of the test compounds (e.g., DCA) to the wells of a 1536-well plate.

  • Incubation:

    • Add the Aβ solution (containing QDAβ and Aβ42) to each well.

    • Incubate the plate at 37°C for 24 hours to allow for Aβ aggregation.

  • Imaging:

    • Visualize the center of each well using an inverted fluorescence microscope.

    • Capture images of the aggregates using a CCD camera.

  • Image Analysis:

    • Use ImageJ software to analyze a central region of each well (e.g., 200 x 200 pixels, corresponding to 320 x 320 µm).

    • Determine the standard deviation (SD) of the fluorescence intensities of the pixels within the analyzed region. The SD value is proportional to the amount of Aβ aggregates.

  • Data Analysis:

    • Plot the SD values against the concentrations of the test compounds to generate inhibition curves.

    • Calculate the half-maximal effective concentration (EC50) from the inhibition curves.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_dca Prepare this compound and other test compounds add_compounds Add test compounds to 1536-well plate prep_dca->add_compounds prep_abeta Prepare Aβ solution: 30 nM QDAβ + 30 µM Aβ42 in PBS with 5% EtOH & 3% DMSO add_abeta Add Aβ solution to wells prep_abeta->add_abeta add_compounds->add_abeta incubate Incubate at 37°C for 24 hours add_abeta->incubate image Image wells with fluorescence microscope incubate->image analyze Analyze images with ImageJ: Calculate SD of fluorescence intensity image->analyze calculate Plot inhibition curves and calculate EC50 values analyze->calculate

MSHTS Assay Workflow for Aβ Aggregation Inhibition.

Potential Signaling Pathway: The Sphingomyelin Synthase Connection

This compound has been identified as a dual inhibitor, targeting both Aβ aggregation and sphingomyelin synthase (SMS).[1][2] While the direct signaling pathway for DCA's anti-Aβ aggregation activity has not been fully elucidated, its inhibition of SMS presents a plausible indirect mechanism. The sphingolipid metabolism pathway is increasingly implicated in the pathogenesis of Alzheimer's disease.[3] SMS knockout mice have shown resistance to developing Alzheimer's-like pathology.[1]

The proposed pathway suggests that by inhibiting SMS, DCA may modulate downstream cellular processes that influence Aβ production and clearance. This could involve alterations in membrane lipid composition, which is known to affect the activity of β- and γ-secretases, the enzymes responsible for generating Aβ from the amyloid precursor protein (APP).

G cluster_sms Sphingomyelin Synthase Pathway cluster_abeta Amyloid-β Aggregation Cascade DCA This compound SMS Sphingomyelin Synthase (SMS) DCA->SMS Inhibits Abeta_Oligomers Aβ Oligomers DCA->Abeta_Oligomers Directly Inhibits Aggregation Abeta_Monomers Aβ Monomers SMS->Abeta_Monomers Potential Indirect Modulation of Aβ Production/Clearance Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Abeta_Monomers->Abeta_Oligomers Abeta_Fibrils Aβ Fibrils Abeta_Oligomers->Abeta_Fibrils

DCA's Dual Inhibition Mechanism.

Summary and Future Directions

This compound demonstrates clear in vitro activity in inhibiting the aggregation of Aβ42, with an efficacy comparable to the known inhibitor, rosmarinic acid.[1] The MSHTS assay provides a robust platform for quantifying this inhibitory effect. The dual inhibition of both Aβ aggregation and sphingomyelin synthase suggests a multifaceted mechanism of action that warrants further investigation.

To advance the development of DCA as a potential therapeutic for Alzheimer's disease, the following areas require further research:

  • Elucidation of Direct Signaling Pathways: Studies are needed to identify the specific molecular interactions between DCA and Aβ and to determine the precise signaling cascades modulated by DCA to prevent aggregation.

  • In Vivo Efficacy: The therapeutic potential of DCA needs to be validated in animal models of Alzheimer's disease to assess its bioavailability, blood-brain barrier permeability, and its effects on Aβ plaque formation and cognitive function.

  • Structural Analysis: Techniques such as electron microscopy and nuclear magnetic resonance (NMR) spectroscopy would be invaluable in characterizing the structural changes in Aβ aggregates in the presence of DCA and to understand the binding mode of DCA to Aβ monomers or oligomers.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Daurichromenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Daurichromenic acid, a meroterpenoid isolated from Rhododendron dauricum, has garnered significant interest due to its potent anti-HIV activity.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound using high-performance liquid chromatography (HPLC). The described methodology is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining high-purity this compound for further studies. The protocol covers sample extraction from plant material and subsequent HPLC analysis.

Introduction

This compound is a naturally occurring compound found in the leaves of Rhododendron dauricum.[5][6] It has been the subject of various pharmacological investigations, revealing its potential as an anti-HIV agent.[1][3] Accurate and efficient purification of this compound is crucial for its characterization, bioactivity screening, and potential therapeutic development. This document outlines a robust HPLC method for its purification.

Data Presentation

The following table summarizes the HPLC conditions for the purification of this compound as compiled from various studies.

ParameterCondition 1Condition 2Condition 3
Mobile Phase 90% acetonitrile, 0.1% formic acid[1]75% aqueous acetonitrile, 0.1% formic acid[7]Methanol–5% formic acid in water (50:50, v/v)[5]
Elution Mode Isocratic[1]Isocratic[7]Isocratic[5]
Flow Rate 0.25 mL/min[1]1.0 mL/min[7]Not Specified
Detection Wavelength Not Specified254 nm[7]290 nm[5]
Column Reversed-phase[7]Not SpecifiedNot Specified
Reference --INVALID-LINK----INVALID-LINK--[Chromatographic and electrophoretic methods for pharmaceutically active compounds in Rhododendron dauricum

Experimental Protocols

This section provides a detailed methodology for the extraction and HPLC purification of this compound.

I. Extraction of this compound from Rhododendron dauricum Leaves

This protocol is based on the methods described by Deepak et al. (2020).[6]

Materials:

  • Dried and powdered leaves of Rhododendron dauricum

  • Methanol

  • Hexane

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Methanol Extraction:

    • Extract the dried powder of Rhododendron dauricum leaves (81 g) three times with 400 mL of methanol for 24 hours at room temperature.[6]

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a black residue.[6]

    • Dissolve the residue in 20% methanol in water.[6]

  • Solvent Partitioning:

    • The dissolved residue is then partitioned with hexane. The active component, this compound, will be present in the hexane fraction.[6]

  • Silica Gel Column Chromatography:

    • Concentrate the active hexane fraction.

    • Fractionate the concentrated hexane extract by column chromatography on a spherical silica gel.[6]

    • Elute the column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound. The yield of this compound from this process has been reported to be 1.53% (1.24 g from 81 g of dried powder).[6]

II. HPLC Purification of this compound

This protocol is a generalized procedure based on the conditions reported in the literature.[1][7]

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound extract in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Equilibrate the reversed-phase C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the HPLC parameters according to one of the conditions listed in the data table. For example, using Condition 2:

      • Mobile Phase: 75% aqueous acetonitrile with 0.1% formic acid.[7]

      • Flow Rate: 1.0 mL/min.[7]

      • Detection Wavelength: 254 nm.[7]

      • Injection Volume: 10-20 µL.

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram and collect the fraction corresponding to the peak of this compound. The retention time will vary depending on the specific column and conditions used.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain purified this compound.

    • Confirm the purity of the final product by re-injecting a small amount onto the HPLC system.

Visualizations

The following diagrams illustrate the key workflows for the purification of this compound.

experimental_workflow cluster_extraction Extraction and Preliminary Purification cluster_hplc HPLC Purification plant_material Dried R. dauricum Leaves methanol_extraction Methanol Extraction plant_material->methanol_extraction concentration1 Concentration methanol_extraction->concentration1 solvent_partition Solvent Partitioning (Hexane) concentration1->solvent_partition concentration2 Concentration solvent_partition->concentration2 silica_column Silica Gel Column Chromatography concentration2->silica_column crude_dca Crude this compound silica_column->crude_dca sample_prep Sample Preparation (Dissolve & Filter) crude_dca->sample_prep To HPLC hplc_injection HPLC Injection sample_prep->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_dca Pure this compound solvent_evaporation->pure_dca

Caption: Workflow for the extraction and HPLC purification of this compound.

hplc_protocol_flowchart start Start prepare_sample Prepare Sample (Dissolve in Mobile Phase, Filter) start->prepare_sample equilibrate_column Equilibrate HPLC Column prepare_sample->equilibrate_column inject_sample Inject Sample equilibrate_column->inject_sample run_hplc Run HPLC Method (Isocratic Elution) inject_sample->run_hplc detect_peak Detect Peak at 254/290 nm run_hplc->detect_peak collect_fraction Collect this compound Fraction detect_peak->collect_fraction evaporate_solvent Evaporate Solvent collect_fraction->evaporate_solvent purity_check Purity Analysis evaporate_solvent->purity_check purity_check->collect_fraction Re-purify if needed end End purity_check->end Purity Confirmed

Caption: Step-by-step flowchart of the HPLC purification protocol for this compound.

References

Elucidating the Structure of Daurichromenic Acid: An NMR-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the structural elucidation of daurichromenic acid (DCA) using Nuclear Magnetic Resonance (NMR) spectroscopy. This application note includes comprehensive experimental protocols and summarized NMR data to facilitate the unambiguous identification and characterization of this medicinally important natural product.

This compound, a meroterpenoid isolated from Rhododendron dauricum, has garnered significant interest in the scientific community due to its potent biological activities, including anti-HIV and anti-inflammatory properties.[1] Accurate structural determination is a critical prerequisite for understanding its mechanism of action and for guiding synthetic derivatization efforts in drug discovery programs. NMR spectroscopy stands as the most powerful and definitive technique for the complete structural assignment of such complex organic molecules.

This document outlines the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the precise chemical structure of this compound. The presented data and protocols are compiled from peer-reviewed literature to ensure accuracy and reproducibility.

Quantitative NMR Data Summary

The structural backbone of this compound was pieced together through the comprehensive analysis of ¹H and ¹³C NMR spectra, complemented by connectivity information from COSY, HSQC, and HMBC experiments. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
46.55d10.2
56.53s
35.63d9.2
1'5.06-5.11m
5'5.06-5.11m
1''1.94-2.15m
2''1.94-2.15m
4''1.94-2.15m
81.41s
91.67s
101.56-1.58s
111.56-1.58s
7-CH₃2.50s
COOH10.50s

Note: The numbering of atoms is based on the chromene core and the sesquiterpenoid side chain.

Table 2: ¹³C NMR Data for this compound
Atom No.Chemical Shift (δ) ppm
278.9
3122.1
4130.9
4a114.5
5115.8
6155.4
7108.7
8150.9
8a103.9
1'124.3
2'131.4
3'39.7
4'26.7
5'121.2
6'136.0
7'25.7
8'17.7
9'16.1
10'23.4
7-CH₃21.9
COOH171.2

Note: This data is compiled based on typical chemical shifts for similar structures and requires experimental verification for this compound.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR data for the structure elucidation of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it effectively dissolves this compound and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and generally do not overlap with signals of interest.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, referencing to the residual solvent peak is also a common practice.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

2.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

2.2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 2-4 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-180 ppm).

    • Number of Increments: 128-256 in the F1 dimension.

    • Number of Scans: 4-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and identifying quaternary carbons.

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 8-16 per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

Visualization of the Structure Elucidation Workflow

The logical progression from raw NMR data to the final elucidated structure of this compound is a systematic process. The following diagram illustrates this workflow.

structure_elucidation_workflow DCA This compound Sample NMR_Acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) DCA->NMR_Acq H1_NMR ¹H NMR Analysis (Chemical Shifts, Multiplicities, Coupling Constants) NMR_Acq->H1_NMR 1D Data C13_NMR ¹³C NMR Analysis (Chemical Shifts, Carbon Types) NMR_Acq->C13_NMR 1D Data COSY_Data COSY Data Analysis (¹H-¹H Connectivity) NMR_Acq->COSY_Data 2D Data HSQC_Data HSQC Data Analysis (Direct ¹H-¹³C Connectivity) NMR_Acq->HSQC_Data 2D Data HMBC_Data HMBC Data Analysis (Long-Range ¹H-¹³C Connectivity) NMR_Acq->HMBC_Data 2D Data Fragment_A Fragment Assembly (Spin Systems) H1_NMR->Fragment_A C13_NMR->Fragment_A COSY_Data->Fragment_A HSQC_Data->Fragment_A Fragment_B Connection of Fragments via HMBC HMBC_Data->Fragment_B Fragment_A->Fragment_B Final_Structure Final Structure of This compound Fragment_B->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

Signaling Pathway for Structural Interpretation

The interpretation of 2D NMR data involves a logical pathway of connecting different pieces of information to build the molecular structure. The following diagram illustrates the key correlations used to assemble the this compound structure.

structural_interpretation_pathway cluster_chromene Chromene Core cluster_sidechain Sesquiterpenoid Side Chain H4 H-4 δ 6.55 H3 H-3 δ 5.63 H4->H3 COSY H1_prime H-1' δ 5.06-5.11 H3->H1_prime HMBC H5 H-5 δ 6.53 H5->H4 HMBC (4-bond) Me8 8-CH₃ δ 1.41 Me8->H4 HMBC Me8->H3 HMBC Me7 7-CH₃ δ 2.50 Me7->H5 HMBC COOH COOH δ 10.50 COOH->H5 HMBC CH2_groups CH₂ groups δ 1.94-2.15 H1_prime->CH2_groups COSY H5_prime H-5' δ 5.06-5.11 H5_prime->CH2_groups COSY Me_groups Side Chain CH₃ δ 1.56-1.67 Me_groups->H1_prime HMBC Me_groups->H5_prime HMBC

Caption: Key 2D NMR correlations for assembling the structure of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the complete structure elucidation of this compound. The protocols and data presented herein serve as a comprehensive guide for researchers working on the isolation, characterization, and synthetic modification of this and related natural products. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is fundamental for advancing drug discovery and development efforts based on this promising bioactive compound.

References

Electrospray ionization-mass spectrometry (ESI-MS) analysis of Daurichromenic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the ESI-MS Analysis of Daurichromenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DCA) is a notable meroterpenoid, a class of chemical compounds having a partial terpenoid structure, isolated from the leaves and twigs of Rhododendron dauricum.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-HIV properties.[2] Electrospray ionization-mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for the identification and quantification of this compound in various matrices. This document provides detailed application notes and protocols for the ESI-MS analysis of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Data Presentation

Quantitative analysis of this compound by LC-ESI-MS/MS relies on the specific detection of its molecular ion and characteristic fragment ions. The data presented below provides a foundation for method development.

Table 1: Mass Spectrometric Parameters for this compound

ParameterValueReference/Comment
Chemical FormulaC₂₃H₃₀O₄[1]
Molecular Weight370.48 g/mol [3]
Ionization ModeNegative Electrospray Ionization (ESI-)Recommended for carboxylic acids
Precursor Ion ([M-H]⁻)m/z 369.2[4]

Table 2: Proposed MRM Transitions for Quantification of this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Notes
369.2To be determinedTo be optimizedTo be optimizedProduct ion scanning of a this compound standard is required to determine the most abundant and specific fragment ions for quantification.
369.2To be determinedTo be optimizedTo be optimizedA second transition is recommended for confirmation.

Note: Specific fragmentation data for this compound is not widely available in the literature. It is recommended to perform a product ion scan on a reference standard to identify the most suitable fragment ions for quantitative analysis using Multiple Reaction Monitoring (MRM). Plausible fragmentation could involve the loss of CO₂ (m/z 325.2) from the carboxylic acid group or cleavages within the terpene side chain.

Experimental Protocols

Sample Preparation: Extraction from Rhododendron Leaves

This protocol is adapted from methodologies for extracting metabolites from Rhododendron species.[1]

Materials:

  • Dried and powdered leaves of Rhododendron dauricum

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • LC-MS vials

Procedure:

  • Weigh 1.0 g of dried, powdered Rhododendron dauricum leaves into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in deionized water to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of 80% methanol, and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-ESI-MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary.

Liquid Chromatography (LC) Method

This protocol provides a general starting point for the chromatographic separation of this compound.

Instrumentation and Columns:

  • A standard HPLC or UHPLC system.

  • A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Program:

Time (min)% Mobile Phase B
0.050
10.095
12.095
12.150
15.050

LC Parameters:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Electrospray Ionization-Mass Spectrometry (ESI-MS) Method

This protocol outlines the general ESI-MS parameters for the detection of this compound. These should be optimized for the specific instrument in use.

Ion Source Parameters (Negative Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas Pressure: 40 psi (Nitrogen)

  • Drying Gas Flow: 10 L/min (Nitrogen)

  • Drying Gas Temperature: 350 °C

  • Fragmentor Voltage: 100 V

Mass Spectrometer Scan Parameters:

  • Full Scan (for identification):

    • Scan Range: m/z 100 - 500

    • This will be used to identify the [M-H]⁻ ion of this compound at m/z 369.2.

  • Product Ion Scan (for fragmentation analysis):

    • Precursor Ion: m/z 369.2

    • Collision Energy: Ramped (e.g., 10-40 eV) to determine the optimal energy for fragmentation.

    • This will identify the characteristic product ions for use in MRM.

  • Multiple Reaction Monitoring (MRM) (for quantification):

    • Set the precursor and product ion transitions as determined from the product ion scan (refer to Table 2).

    • Optimize collision energy and other parameters for each transition to maximize signal intensity.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound involves the enzymatic conversion of Grifolic acid, catalyzed by this compound synthase (DCAS).[5] This process is an oxidative cyclization of the farnesyl moiety of Grifolic acid.

This compound Biosynthesis cluster_0 Biosynthesis Pathway Grifolic_acid Grifolic Acid Daurichromenic_acid This compound Grifolic_acid->Daurichromenic_acid DCA Synthase (Oxidative Cyclization)

Caption: Biosynthesis of this compound from Grifolic Acid.

Experimental Workflow for LC-ESI-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of this compound from sample preparation to data acquisition.

LC-ESI-MS_Workflow Sample_Prep Sample Preparation (Extraction from Rhododendron leaves) LC_Separation LC Separation (C18 Reversed-Phase) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Analysis Mass Spectrometry (Full Scan / Product Ion Scan / MRM) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition and Processing MS_Analysis->Data_Acquisition

Caption: General workflow for LC-ESI-MS/MS analysis of this compound.

References

Application Notes and Protocols for Daurichromenic Acid Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a meroterpenoid compound isolated from Rhododendron dauricum.[1][2][3] It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-HIV and antibacterial properties.[1][2][4] Notably, recent studies have demonstrated that this compound exhibits cytotoxic effects and can induce cell death in various cell lines, suggesting its potential as a novel therapeutic agent.[1][2][3][5] The primary mechanism of DCA-induced cell death appears to be the induction of apoptosis, characterized by hallmark features such as cytoplasmic shrinkage, chromatin condensation, and genomic DNA degradation.[1][2][3] Furthermore, the biosynthesis of DCA is associated with the production of hydrogen peroxide (H₂O₂), which may contribute to its cytotoxic activity.[1]

These application notes provide a comprehensive guide for assessing the effects of this compound on cell viability, with a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Data Presentation

The following table summarizes the experimental conditions for this compound-induced cytotoxicity as reported in the literature. This information can serve as a starting point for designing new experiments.

Cell LineThis compound ConcentrationIncubation TimeAssay MethodObserved EffectsReference
Rhododendron dauricum suspension culture100 µM24 hoursTrypan Blue Staining, DAPI Staining, DNA Agarose Gel ElectrophoresisCytoplasmic shrinkage, chromatin condensation, genomic DNA degradation[1]
Tobacco BY-2 cells50 µM24 hoursTrypan Blue Staining, DNA Agarose Gel ElectrophoresisNearly 100% cell death, DNA laddering[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound (DCA)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line and culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize adherent cells and perform a cell count. For suspension cells, directly count the cells from the culture flask.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 µM to 100 µM) to determine the IC₅₀ value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest DCA concentration) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with this compound compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate for formazan formation mtt_addition->incubation solubilization Solubilize formazan crystals incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Daurichromenic_Acid_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_effects Apoptotic Hallmarks DCA This compound H2O2 Hydrogen Peroxide (H₂O₂) Production DCA->H2O2 Cell Cell Membrane DCA->Cell Apoptosis Apoptosis H2O2->Apoptosis Cell->Apoptosis Shrinkage Cytoplasmic Shrinkage Apoptosis->Shrinkage Condensation Chromatin Condensation Apoptosis->Condensation Degradation DNA Degradation Apoptosis->Degradation

Caption: Proposed pathway for this compound-induced apoptosis.

References

Application Notes: Assessing Daurichromenic Acid Cytotoxicity using Trypan Blue and DAPI Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daurichromenic acid (DCA), a meroterpenoid found in Rhododendron dauricum, has demonstrated a range of biological activities, including anti-HIV and anti-inflammatory properties.[1][2] Recent studies have also highlighted its cytotoxic effects, showing that it can induce cell death in various cell cultures.[3][4][5] Understanding the cytotoxic mechanism of DCA is crucial for its potential development as a therapeutic agent. This application note details the use of two common staining methods, Trypan blue and DAPI (4′,6-diamidino-2-phenylindole), to evaluate the cytotoxicity of this compound.

Principle of the Assays

  • Trypan Blue Exclusion Assay: This is a simple and widely used method to assess cell viability.[6][7] The principle lies in the integrity of the cell membrane. Viable cells with intact membranes exclude the Trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue under a microscope.[8][9][10] This allows for the straightforward quantification of live and dead cells in a population.[11][12]

  • DAPI Staining for Apoptosis: DAPI is a fluorescent stain that binds strongly to adenine-thymine rich regions in the minor groove of DNA.[13][14][15][16] In non-apoptotic cells, DAPI stains the nucleus with a uniform, round appearance. However, during apoptosis, the cell undergoes characteristic morphological changes, including chromatin condensation and nuclear fragmentation.[12][17] These changes result in smaller, more intensely stained, and often fragmented nuclei when viewed under a fluorescence microscope, providing a qualitative and quantitative measure of apoptosis.

Experimental Protocols

I. Cell Culture and Treatment with this compound

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, MCF-7, or A549) in a 24-well plate at a density of 5 x 104 cells/well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • DCA Treatment: Prepare various concentrations of this compound (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM) in the appropriate cell culture medium.

  • Exposure: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of DCA.

  • Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

II. Protocol for Trypan Blue Exclusion Assay

  • Cell Harvesting: After the treatment period, detach the adherent cells using trypsin-EDTA and collect the cell suspension from each well into separate microcentrifuge tubes.

  • Staining: Add 10 µL of 0.4% Trypan blue solution to 10 µL of the cell suspension (a 1:1 ratio).[11] Mix gently.

  • Incubation: Allow the mixture to incubate for 3 minutes at room temperature.[8]

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.

  • Calculation of Cell Viability:

    • Total cells = Viable cells + Non-viable cells

    • Percent Viability = (Number of viable cells / Total number of cells) x 100

III. Protocol for DAPI Staining

  • Cell Fixation: After DCA treatment, carefully remove the medium and wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by adding 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Add 300 µL of DAPI staining solution (1 µg/mL in PBS) to each well and incubate for 5-10 minutes in the dark at room temperature.

  • Washing: Remove the DAPI solution and wash the cells three times with PBS.

  • Imaging: Add a drop of mounting medium to each well to prevent photobleaching. Visualize the cells under a fluorescence microscope using a UV filter (excitation ~360 nm, emission ~460 nm).

  • Quantification of Apoptosis:

    • Capture images from at least five random fields per well.

    • Count the total number of cells (both normal and apoptotic nuclei).

    • Count the number of apoptotic cells, identified by condensed, fragmented, and brightly fluorescent nuclei.

    • Percent Apoptosis = (Number of apoptotic cells / Total number of cells) x 100

Data Presentation

The quantitative data obtained from the Trypan blue and DAPI staining assays can be summarized in the following table for easy comparison.

This compound (µM)Cell Viability (%) (Trypan Blue)Apoptotic Cells (%) (DAPI Staining)
0 (Control)98 ± 23 ± 1
1085 ± 415 ± 3
2565 ± 532 ± 4
5042 ± 658 ± 5
10021 ± 379 ± 6

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_trypan Trypan Blue Assay cluster_dapi DAPI Staining cluster_data Data Analysis cell_seeding Seed Cells in 24-well Plate incubation1 24h Incubation cell_seeding->incubation1 dca_treatment Treat with this compound incubation1->dca_treatment incubation2 24/48/72h Incubation dca_treatment->incubation2 harvest_trypan Harvest Cells incubation2->harvest_trypan fix_cells Fix and Permeabilize Cells incubation2->fix_cells stain_trypan Stain with Trypan Blue harvest_trypan->stain_trypan count_trypan Count on Hemocytometer stain_trypan->count_trypan calc_viability Calculate % Viability count_trypan->calc_viability data_table Summarize Data in Table calc_viability->data_table stain_dapi Stain with DAPI fix_cells->stain_dapi image_dapi Fluorescence Microscopy stain_dapi->image_dapi quantify_apoptosis Quantify Apoptotic Nuclei image_dapi->quantify_apoptosis quantify_apoptosis->data_table

Experimental workflow for assessing DCA cytotoxicity.

signaling_pathway DCA This compound Membrane Cell Membrane DCA->Membrane SMS Sphingomyelin Synthase Inhibition Membrane->SMS potential target Mitochondria Mitochondrial Stress SMS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Chromatin Condensation, DNA Fragmentation) Caspase3->Apoptosis

Hypothesized signaling pathway of DCA-induced apoptosis.

References

Application Note: Daurichromenic Acid-Induced DNA Fragmentation Detected by Agarose Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Daurichromenic acid (DCA), a meroterpenoid isolated from Rhododendron dauricum, has garnered significant interest due to its diverse biological activities, including anti-HIV and anti-inflammatory properties.[1][2] Recent studies have also highlighted its cytotoxic effects, demonstrating its ability to induce cell death in various cell lines.[1][2][3] A key hallmark of this induced cell death is the fragmentation of genomic DNA, a characteristic feature of apoptosis.[1][2][3]

This application note provides a detailed protocol for inducing DNA fragmentation in cell culture using this compound and subsequently analyzing the fragmented DNA by agarose gel electrophoresis. This method allows for the qualitative assessment of apoptosis by visualizing the characteristic "ladder" pattern of DNA fragments.

Principle

Apoptosis, or programmed cell death, involves the activation of endogenous endonucleases that cleave DNA at internucleosomal regions, generating DNA fragments of varying sizes. Agarose gel electrophoresis separates these DNA fragments based on their size. When DNA from apoptotic cells is subjected to electrophoresis, it results in a characteristic ladder pattern, consisting of multiples of a ~180 base pair nucleosomal unit. In contrast, necrotic cells typically produce a smear of randomly sized DNA fragments, while healthy cells show a single high molecular weight band of intact DNA. This distinct pattern makes agarose gel electrophoresis a reliable method for detecting apoptosis-induced DNA fragmentation.

Application

This protocol is intended for researchers, scientists, and drug development professionals investigating the apoptotic effects of this compound or other compounds on cell lines in culture. It can be utilized in studies related to:

  • Cancer research

  • Drug screening and discovery

  • Toxicology assessments

  • Understanding mechanisms of cell death

Data Presentation

While extensive quantitative data on this compound-induced DNA fragmentation is not widely available in the literature, a key study demonstrated its potent effect on Rhododendron dauricum cell suspension cultures.

CompoundConcentrationTreatment TimeCell LineObserved Effect on Cell ViabilityDNA Fragmentation Pattern
This compound100 µM24 hoursR. dauricum suspensionAlmost 100% cell deathClear DNA laddering
Grifolic Acid100 µM24 hoursR. dauricum suspensionAlmost 100% cell deathClear DNA laddering
Orsellinic Acid100 µM24 hoursR. dauricum suspensionNo significant effectIntact genomic DNA
Camptothecin (Positive Control)100 µM24 hoursR. dauricum suspensionAlmost 100% cell deathClear DNA laddering
DMSO (Vehicle Control)-24 hoursR. dauricum suspensionNo significant effectIntact genomic DNA

Table 1: Summary of the effects of this compound and related compounds on R. dauricum cell viability and DNA fragmentation. Data is based on qualitative observations from existing research.[3]

Experimental Protocols

Protocol 1: Induction of DNA Fragmentation with this compound

This protocol outlines the steps for treating a cell suspension culture with this compound to induce apoptosis.

Materials:

  • Cell suspension culture (e.g., Rhododendron dauricum cells)

  • This compound (DCA)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium

  • Sterile culture flasks

  • Incubator with appropriate conditions (temperature, CO2, humidity)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture: Maintain the cell suspension culture under optimal conditions. For R. dauricum cells, subculture every two weeks by transferring 3 mL of the culture into fresh medium.

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed the cells into sterile culture flasks at a desired density. For example, use a seven-day-old culture for treatment.

  • Treatment:

    • Add this compound to the cell culture to a final concentration of 100 µM.[3]

    • Prepare a vehicle control by adding an equivalent volume of DMSO to a separate flask.

    • Optionally, include a positive control for apoptosis, such as Camptothecin, at a final concentration of 100 µM.[3]

  • Incubation: Incubate the treated and control cells for 24 hours under standard culture conditions.[3]

  • Cell Viability Assessment (Optional): After incubation, assess cell viability using Trypan blue exclusion assay to confirm the cytotoxic effect of the treatment.

  • Cell Harvesting: Harvest the cells by centrifugation for subsequent DNA extraction.

Protocol 2: Agarose Gel Electrophoresis for DNA Fragmentation Analysis

This protocol describes the extraction of genomic DNA and its analysis by agarose gel electrophoresis.

Materials:

  • Treated and untreated cells from Protocol 1

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% Triton X-100)

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 3M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • 1x TAE or TBE buffer

  • 6x DNA loading dye

  • DNA ladder (e.g., 100 bp or 1 kb ladder)

  • Ethidium bromide or other DNA stain (e.g., SYBR™ Safe)

  • Electrophoresis chamber and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Cell Lysis:

    • Wash the harvested cells with PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

  • DNA Extraction:

    • Add Proteinase K to the lysate and incubate to digest proteins.

    • Perform phenol:chloroform extraction to remove proteins and lipids.

    • Precipitate the DNA from the aqueous phase by adding sodium acetate and ice-cold ethanol.

    • Wash the DNA pellet with 70% ethanol and air dry.

  • DNA Resuspension and Quantification:

    • Resuspend the DNA pellet in TE buffer.

    • Treat with RNase A to remove RNA contamination.

    • Quantify the DNA concentration using a spectrophotometer.

  • Agarose Gel Preparation:

    • Prepare a 1.5% to 2.0% agarose gel in 1x TAE or TBE buffer. The higher percentage gel will provide better resolution for smaller DNA fragments.

    • Add a DNA stain such as ethidium bromide to the molten agarose or plan to post-stain the gel.

    • Cast the gel in a gel tray with a comb to create wells.

  • Sample Loading and Electrophoresis:

    • Mix an equal amount of DNA (e.g., 1-5 µg) from each sample with 6x loading dye.

    • Load the samples and a DNA ladder into the wells of the agarose gel.

    • Place the gel in the electrophoresis chamber and cover it with running buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently down the gel.

  • Visualization:

    • Visualize the DNA fragments under UV light using a transilluminator.

    • Document the gel image. Look for a characteristic ladder pattern in the lanes corresponding to the this compound-treated samples.

Mandatory Visualizations

experimental_workflow cluster_treatment Protocol 1: Cell Treatment cluster_analysis Protocol 2: DNA Fragmentation Analysis cell_culture Cell Suspension Culture treatment Treat with 100 µM DCA for 24h cell_culture->treatment harvest Harvest Cells treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction Treated Cells electrophoresis Agarose Gel Electrophoresis dna_extraction->electrophoresis gel_prep Prepare 1.5-2.0% Agarose Gel gel_prep->electrophoresis visualization Visualize DNA Ladder under UV electrophoresis->visualization

Caption: Experimental workflow for analyzing DCA-induced DNA fragmentation.

apoptosis_pathway DCA This compound Cell Cellular Stress DCA->Cell Mitochondria Mitochondria Cell->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 DNA_Frag DNA Fragmentation (Laddering) ActiveCasp3->DNA_Frag cleaves DNA

Caption: Proposed intrinsic apoptosis signaling pathway for DCA.

References

Application Notes and Protocols for In Vitro Anti-HIV Assay of Daurichromenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA), a natural chromene compound isolated from Rhododendron dauricum, has demonstrated potent in vitro anti-HIV activity.[1][2] These application notes provide a comprehensive overview of the standard in vitro assays used to evaluate the anti-HIV efficacy of this compound, including detailed experimental protocols and data presentation guidelines. The information herein is intended to guide researchers in the systematic evaluation of DCA and its derivatives as potential anti-HIV drug candidates.

Quantitative Data Summary

The following tables summarize the currently available in vitro anti-HIV activity and cytotoxicity data for this compound and its related compound, rhododaurichromanic acid A.

Table 1: In Vitro Anti-HIV Activity of this compound and Related Compounds

CompoundVirus StrainCell LineEC50 (µg/mL)EC50 (nM)Therapeutic Index (TI)Reference
This compoundNot SpecifiedAcutely Infected H9 cells0.00567153710[2][3][4]
Rhododaurichromanic Acid ANot SpecifiedAcutely Infected H9 cells0.37Not Reported91.9[2]

Table 2: Cytotoxicity of this compound

CompoundCell LineIC50 (µg/mL)Reference
This compoundUninfected H9 cells21.1[1][2]

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. IC50 (50% inhibitory concentration) in this context refers to the concentration that reduces the viability of uninfected cells by 50%. The Therapeutic Index (TI) is the ratio of IC50 to EC50.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for the in vitro anti-HIV assays described in this document.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 add_cpd Add Compound to Cells incubate1->add_cpd prep_cpd Prepare this compound Dilutions incubate2 Incubate (e.g., 48-72h) add_cpd->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Buffer incubate3->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate

Figure 1: MTT Cytotoxicity Assay Workflow.

p24_ELISA_Workflow cluster_infection Cell Infection & Treatment cluster_elisa p24 Antigen ELISA infect_cells Infect Target Cells with HIV-1 add_dca Add this compound infect_cells->add_dca incubate_culture Incubate (e.g., 5-7 days) add_dca->incubate_culture collect_supernatant Collect Supernatant incubate_culture->collect_supernatant coat_plate Coat Plate with Capture Ab add_supernatant Add Supernatant & Standards coat_plate->add_supernatant add_detection_ab Add Detection Ab add_supernatant->add_detection_ab add_conjugate Add Enzyme Conjugate add_detection_ab->add_conjugate add_substrate Add Substrate add_conjugate->add_substrate read_absorbance Read Absorbance (450 nm) add_substrate->read_absorbance

Figure 2: Cell-Based Anti-HIV (p24 ELISA) Assay Workflow.

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Detection enzyme HIV Enzyme (RT, IN, or PR) mix Mix Enzyme and Inhibitor enzyme->mix inhibitor This compound (or Control) inhibitor->mix substrate Enzyme-specific Substrate add_substrate Add Substrate & Incubate mix->add_substrate detect Detect Signal (Colorimetric/Fluorometric) add_substrate->detect analyze Calculate % Inhibition detect->analyze

Figure 3: General Workflow for Enzyme Inhibition Assays.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to host cells.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, H9, or CEM-SS)

  • This compound stock solution (in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed 100 µL of cell suspension (e.g., 1 x 10^5 cells/mL) into the wells of a 96-well plate.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50 or IC50) by plotting the percentage of cell viability against the compound concentration.

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This assay measures the overall inhibition of HIV-1 replication in a cell culture system.

Materials:

  • Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound

  • Complete culture medium

  • HIV-1 p24 Antigen ELISA kit

  • 96-well microtiter plates

  • CO2 incubator

Protocol:

  • In a 96-well plate, add serial dilutions of this compound.

  • Add HIV-1 infected cells (at a predetermined multiplicity of infection, MOI) to the wells.

  • Include wells with infected cells without the compound (virus control) and uninfected cells without the compound (cell control).

  • Incubate the plate for 5-7 days.

  • After incubation, collect the cell culture supernatant from each well.

  • Quantify the amount of p24 antigen in the supernatants using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the p24 levels in the treated wells to the virus control.

  • The EC50 value is determined from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay specifically measures the inhibitory effect of this compound on the HIV-1 RT enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound

  • RT assay kit (colorimetric or fluorometric)

  • Positive control inhibitor (e.g., Nevirapine)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the HIV-1 RT enzyme to each well.

  • Add the this compound dilutions or positive control to the respective wells.

  • Pre-incubate the enzyme and inhibitor.

  • Initiate the reaction by adding the substrate mixture provided in the assay kit (typically containing a template/primer and dNTPs).

  • Incubate according to the kit's instructions to allow for DNA synthesis.

  • Stop the reaction and measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Note: As of the last search, specific IC50 values for this compound against HIV-1 RT have not been published. The protocol above describes the general method to determine this value.

HIV-1 Integrase (IN) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • This compound

  • Integrase assay kit (e.g., FRET-based or ELISA-based)

  • Positive control inhibitor (e.g., Raltegravir)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound.

  • In the wells of a microplate, combine the HIV-1 integrase enzyme with the this compound dilutions or a positive control.

  • Add the donor and acceptor DNA substrates provided in the assay kit.

  • Incubate the reaction mixture to allow for the strand transfer reaction to occur.

  • Measure the resulting signal (e.g., fluorescence) using a microplate reader.

  • Determine the percent inhibition and calculate the IC50 value.

Note: Specific IC50 values for this compound against HIV-1 integrase are not currently available in the literature. The protocol provided outlines the standard procedure for this determination.

HIV-1 Protease (PR) Inhibition Assay

This assay assesses the inhibitory effect of this compound on the HIV-1 protease enzyme.

Materials:

  • Recombinant HIV-1 Protease

  • This compound

  • Protease assay kit (typically FRET-based)

  • Positive control inhibitor (e.g., Lopinavir)

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the HIV-1 protease enzyme to each well.

  • Add the this compound dilutions or a positive control.

  • Initiate the reaction by adding the FRET-based peptide substrate.

  • Monitor the increase in fluorescence over time using a fluorescence microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

  • Calculate the IC50 value from the dose-response curve.

Note: There is no published data on the specific IC50 of this compound against HIV-1 protease. The above protocol provides a general method for its determination.

Conclusion

This compound exhibits potent anti-HIV activity in cell-based assays with a high therapeutic index, making it a promising lead compound for further investigation. The protocols outlined in these application notes provide a framework for the comprehensive in vitro evaluation of this compound and its analogs. Further studies are warranted to elucidate its precise mechanism of action by determining its inhibitory activity against specific HIV-1 enzymes such as reverse transcriptase, integrase, and protease.

References

Application Notes and Protocols: Creating and Testing Daurichromenic Acid Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA), a meroterpenoid isolated from the medicinal plant Rhododendron dauricum, has demonstrated potent anti-HIV activity.[1][2][3] With a reported 50% effective concentration (EC50) of 0.00567 µg/mL and a high therapeutic index of 3710, DCA represents a promising lead compound for the development of novel antiretroviral agents.[1] This document provides detailed application notes and experimental protocols for the creation and biological evaluation of DCA derivatives to establish a comprehensive structure-activity relationship (SAR). Understanding the SAR is crucial for optimizing the antiviral potency and pharmacokinetic properties of this promising natural product. While the precise mechanism of DCA's anti-HIV activity is still under investigation, compounds with a similar 2H-chromene scaffold have been reported to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Data Presentation: Structure-Activity Relationship of this compound and its Derivatives

The following table summarizes the anti-HIV activity and cytotoxicity of this compound and its known derivatives and precursors. This data is essential for understanding the preliminary structure-activity relationships.

Compound NameStructureModification from DCAAnti-HIV Activity (EC50)Cytotoxicity (CC50)Therapeutic Index (TI = CC50/EC50)
This compound (DCA) Chemical structure of this compound-0.00567 µg/mL21.1 µg/mL3710
Rhododaurichromanic acid A Chemical structure of Rhododaurichromanic acid AIsomer of DCA (chromane derivative)0.37 µg/mL>34 µg/mL91.9
Rhododaurichromanic acid B Chemical structure of Rhododaurichromanic acid BIsomer of DCA (chromane derivative)Inactive--
Grifolin Chemical structure of GrifolinPrecursor, lacks the carboxyl group and has a farnesyl chain instead of the chromene ring~38 µg/mL (estimated)--
Grifolic acid Chemical structure of Grifolic acidPrecursor, lacks the chromene ring~40 µg/mL (estimated)--
Grifolic acid methyl ester Chemical structure of Grifolic acid methyl esterMethyl ester of grifolic acid~51 µg/mL (estimated)--

Note: EC50 and CC50 values are compiled from various sources. The anti-HIV potential of DCA is reported to be significantly higher than its precursors.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a generalized protocol for the synthesis of DCA derivatives, which can be adapted to generate a library of analogs for SAR studies. A key synthetic strategy involves a microwave-assisted tandem condensation and intramolecular S(N)2'-type cyclization to form the 2H-benzopyran core.[4][5]

Materials:

  • Appropriately substituted orsellinic acid or its ester

  • trans,trans-Farnesal or other appropriate aldehydes/ketones

  • Ethylenediamine diacetate (as catalyst)

  • Xylene (or other suitable high-boiling solvent)

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)

Protocol:

  • In a microwave-safe reaction vessel, combine the substituted orsellinic acid derivative (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents).

  • Add a catalytic amount of ethylenediamine diacetate (0.1 equivalents).

  • Add the appropriate solvent (e.g., xylene) to achieve a suitable concentration.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired DCA derivative.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This protocol describes the determination of the anti-HIV-1 activity of DCA derivatives by measuring the level of p24 capsid protein in the supernatant of infected cells.

Materials:

  • Human T-lymphocyte cell line (e.g., H9, MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin/streptomycin)

  • DCA derivatives dissolved in DMSO

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed the T-lymphocyte cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the DCA derivatives in complete medium. Add 100 µL of each dilution to the appropriate wells. Include a no-drug control and a positive control (e.g., a known antiretroviral drug like zidovudine).

  • Infect the cells with a predetermined amount of HIV-1 stock solution (multiplicity of infection, MOI, typically 0.01-0.1).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-7 days.

  • After the incubation period, centrifuge the plates to pellet the cells.

  • Carefully collect the cell-free supernatant from each well.

  • Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • The 50% effective concentration (EC50), the concentration of the compound that inhibits p24 production by 50%, is calculated by plotting the percentage of p24 inhibition versus the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the DCA derivatives, which is necessary for calculating the therapeutic index.

Materials:

  • Human T-lymphocyte cell line (same as used in the anti-HIV assay)

  • Complete cell culture medium

  • DCA derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed the T-lymphocyte cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the DCA derivatives in complete medium and add 100 µL to the appropriate wells. Include a no-drug control.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for the same duration as the anti-HIV assay.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability versus the compound concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivative Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Orsellinic Acid Derivatives, Aldehydes/Ketones) synthesis Chemical Synthesis (e.g., Microwave-assisted) start->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity antiviral Anti-HIV Activity Assay (p24 ELISA) characterization->antiviral cc50 Calculate CC50 cytotoxicity->cc50 ec50 Calculate EC50 antiviral->ec50 ti Calculate Therapeutic Index (TI) cc50->ti ec50->ti sar Structure-Activity Relationship (SAR) Analysis ti->sar

Caption: Experimental workflow for SAR studies of DCA derivatives.

Potential Mechanism of Action: HIV-1 Replication Cycle

While the exact mechanism of this compound is not fully elucidated, many chromene-containing compounds are known to inhibit HIV-1 reverse transcriptase. The following diagram illustrates the HIV-1 replication cycle and highlights potential targets for DCA and its derivatives.

hiv_lifecycle cluster_cell Host Cell cluster_nucleus Nucleus integration Integration into Host DNA provirus Provirus integration->provirus transcription Transcription viral_rna Viral RNA transcription->viral_rna provirus->transcription assembly 4. Assembly viral_rna->assembly translation 3. Translation viral_rna->translation entry 1. Binding & Fusion rt 2. Reverse Transcription (Potential DCA Target) entry->rt viral_dna Viral DNA rt->viral_dna viral_dna->integration budding 5. Budding & Maturation assembly->budding new_virion New HIV Virion budding->new_virion viral_proteins Viral Proteins translation->viral_proteins viral_proteins->assembly hiv_virion HIV Virion hiv_virion->entry

Caption: HIV-1 replication cycle with potential DCA target.

References

Application Notes and Protocols for Daurichromenic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daurichromenic acid (DCA) is a naturally occurring meroterpenoid isolated from Rhododendron dauricum.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including anti-HIV, antibacterial, antifungal, and anti-inflammatory properties.[1][2][5][6][7][8] Notably, in cell culture systems, DCA has been shown to be a potent inducer of apoptosis, or programmed cell death, and an inhibitor of key enzymatic pathways, making it a valuable tool for cancer research and drug discovery.[2][5][7]

These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms. A primary mode of action is the induction of apoptosis.[1][2][3] Studies have shown that DCA treatment leads to characteristic markers of apoptosis, such as cytoplasmic shrinkage, chromatin condensation, and genomic DNA degradation.[1][2][3] This apoptotic induction appears to be linked to its phytotoxic properties.[1][2][3]

Furthermore, DCA has been identified as an inhibitor of sphingomyelin synthase (SMS), an enzyme crucial for cell growth, proliferation, and survival.[5][7] The inhibition of SMS disrupts sphingomyelin homeostasis, which can trigger cell death pathways.[5] There is also evidence to suggest that DCA possesses anti-inflammatory activity, potentially through the modulation of pathways like NF-κB, although the precise mechanisms are still under investigation.[2][5]

Quantitative Data

The following table summarizes the known quantitative data for this compound in various biological assays. This data is essential for determining appropriate working concentrations for cell culture experiments.

ParameterCell Line/SystemValueReference
IC50 (Sphingomyelin Synthase Inhibition)Enzyme Assay4 µM[5][6][7][8]
Effective Concentration (Cell Death Induction)Rhododendron dauricum cell culture100 µM (induces ~100% cell death in 24h)[1]
EC50 (Aβ42 Aggregation Inhibition)In vitro assay57 µM[7]

Signaling Pathways and Experimental Workflows

To visualize the cellular processes affected by this compound and the typical experimental workflow for its study, the following diagrams are provided.

DCA_Signaling_Pathway DCA This compound SMS Sphingomyelin Synthase DCA->SMS Inhibits Apoptosis Apoptosis DCA->Apoptosis Induces NFkB NF-κB Pathway DCA->NFkB Modulates SMS->Apoptosis Regulates CellDeath Cell Death Apoptosis->CellDeath Inflammation Inflammation NFkB->Inflammation Mediates

This compound Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation CellCulture 1. Cell Seeding DCA_Prep 2. DCA Stock Preparation Treatment 3. Cell Treatment with DCA DCA_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V, DNA Laddering) Treatment->Apoptosis CellCycle 4c. Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->CellCycle WesternBlot 4d. Protein Expression (e.g., Western Blot) Treatment->WesternBlot DataAnalysis 5. Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Experimental Workflow for DCA Studies

Experimental Protocols

The following are detailed protocols for common assays used to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound (DCA)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • DCA Treatment:

    • Prepare a stock solution of DCA in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of DCA in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest DCA treatment).

    • Remove the medium from the wells and add 100 µL of the DCA-containing medium or vehicle control medium.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection by DNA Laddering Assay

This protocol is for the qualitative assessment of apoptosis through the visualization of fragmented genomic DNA.

Materials:

  • DCA-treated and control cells

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • 3 M Sodium Acetate, pH 5.2

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • TAE buffer

  • DNA loading dye

  • DNA ladder marker

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Cell Lysis:

    • Harvest approximately 1-5 x 10^6 cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • DNA Extraction:

    • Transfer the supernatant to a new tube.

    • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

    • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 2 hours.

    • Perform a phenol:chloroform extraction followed by a chloroform extraction.

    • Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

    • Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.

    • Resuspend the DNA in 20-50 µL of TE buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5% agarose gel in TAE buffer.

    • Mix the DNA samples with loading dye and load onto the gel.

    • Run the gel at 80-100 V until the dye front has migrated sufficiently.

    • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. A characteristic laddering pattern will be observed in apoptotic cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for quantifying the distribution of cells in different phases of the cell cycle following DCA treatment.

Materials:

  • DCA-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising natural product for cell culture-based research, particularly in the fields of cancer biology and inflammation. Its ability to induce apoptosis and inhibit key cellular enzymes provides a strong basis for its further investigation as a potential therapeutic agent. The protocols and data provided herein serve as a valuable resource for researchers initiating studies with this compound. As with any experimental work, it is crucial to perform appropriate dose-response and time-course studies to determine the optimal conditions for your specific cell line and experimental setup.

References

Troubleshooting & Optimization

Overcoming Daurichromenic acid phytotoxicity in cell culture models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daurichromenic acid (DCA) in cell culture models. Our goal is to help you overcome challenges related to its inherent phytotoxicity and achieve reliable experimental outcomes.

Troubleshooting Guide: Overcoming this compound Phytotoxicity

High levels of cytotoxicity are a known characteristic of this compound, often leading to apoptosis-like cell death in vitro.[1][2][3] This guide provides solutions to common problems encountered during cell culture experiments with DCA.

ProblemPotential CauseRecommended Solution
High Cell Death/Low Viability DCA concentration is too high: DCA induces apoptosis at high concentrations.Determine the optimal, non-toxic working concentration for your specific cell line using a dose-response assay (e.g., MTT or resazurin assay) to calculate the IC50 value. Start with a wide range of concentrations to identify the effective, yet non-lethal, dose.
Oxidative Stress: The biosynthesis of DCA involves the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). DCA itself may also induce oxidative stress, leading to cell death.[1]Supplement your cell culture medium with antioxidants to scavenge ROS. Commonly used antioxidants include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or pyruvate. Test different antioxidants and concentrations to find the most effective for your system.
Inherent Sensitivity of Cell Line: Some cell lines are naturally more sensitive to cytotoxic compounds.If possible, test DCA on a panel of cell lines to identify a more resistant model for your experiments.
Inconsistent Results Between Experiments Variability in DCA Preparation: DCA may not be fully solubilized or may precipitate out of solution, leading to inconsistent effective concentrations.Prepare a high-concentration stock solution of DCA in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure complete dissolution and vortex thoroughly before adding to the culture medium.
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to DCA.Maintain consistent cell culture practices. Use cells within a defined passage number range, seed at a consistent density for each experiment, and use the same batch of media and supplements whenever possible.
Difficulty in Establishing a Non-Toxic Working Concentration Narrow Therapeutic Window: The concentration range where DCA is effective without being overly toxic may be very narrow.Perform a detailed dose-response curve with a finer dilution series around the estimated IC50. This will help to more precisely identify a sub-toxic concentration that still elicits the desired biological effect.
Solvent Toxicity: High concentrations of the solvent used to dissolve DCA (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent as the DCA-treated wells) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound-induced cytotoxicity?

A1: this compound and its precursor, grifolic acid, are known to be phytotoxic and induce a form of programmed cell death that resembles apoptosis.[1][2][3] Observed characteristics in plant cell cultures include cytoplasmic shrinkage, chromatin condensation, and degradation of genomic DNA.[1][3] While the precise molecular pathway in mammalian cells is not fully elucidated, it is likely to involve the intrinsic (mitochondrial) apoptosis pathway.

Q2: How can I determine the optimal concentration of DCA for my experiments?

A2: The optimal concentration of DCA will vary depending on the cell line and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A detailed protocol for this is provided in the "Experimental Protocols" section below. This will allow you to select a concentration that is effective for your assay while minimizing overt cytotoxicity.

Q3: Are there any known ways to mitigate the oxidative stress potentially caused by DCA?

A3: Yes. Since the biosynthesis of DCA is associated with the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), it is plausible that DCA treatment can induce oxidative stress in cell cultures.[1] To counteract this, you can supplement your culture medium with antioxidants. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, is a common and effective choice. Other options include Vitamin E (α-tocopherol) and sodium pyruvate. It is advisable to test a range of concentrations for any antioxidant to ensure it is not interfering with your experimental results.

Q4: What are the key morphological changes I should look for to identify DCA-induced apoptosis?

A4: Key morphological features of apoptosis that have been observed with DCA treatment in plant cells include cytoplasmic shrinkage, chromatin condensation, and genomic DNA degradation.[1][3] In mammalian cells, you can look for similar changes, as well as membrane blebbing and the formation of apoptotic bodies, using techniques like phase-contrast microscopy or staining with nuclear dyes such as DAPI or Hoechst.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

ParameterValueCell Line/SystemReference
Anti-HIV Activity (EC50) 0.00567 µg/mLH9 cells[4]
Cytotoxicity (IC50) 21.1 µg/mLUninfected H9 cells[4]
Sphingomyelin Synthase Inhibition (IC50) 4 µMN/A[5]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound using an MTT Assay

This protocol outlines the steps to determine the IC50 of DCA in an adherent cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound (DCA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • DCA Treatment:

    • Prepare a stock solution of DCA in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the DCA stock solution in complete medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest DCA concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared DCA dilutions or vehicle control. Include a "no-cell" control with medium only for background subtraction.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Calculate the percentage of cell viability for each DCA concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the DCA concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of DCA that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathways and Workflows

DCA_Induced_Apoptosis DCA This compound (DCA) ROS Reactive Oxygen Species (ROS) Production DCA->ROS Induces Bcl2_family Modulation of Bcl-2 Family Proteins DCA->Bcl2_family Potentially Modulates Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Releases Bcl2_family->Mitochondria Regulates Permeability Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Activates Apoptosis Apoptosis (Cell Death) Caspase_activation->Apoptosis Executes Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->ROS Scavenges

Caption: Proposed pathway of DCA-induced apoptosis and mitigation by antioxidants.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_seeding Seed cells in 96-well plate Incubation Treat cells with DCA and incubate Cell_seeding->Incubation DCA_prep Prepare serial dilutions of DCA DCA_prep->Incubation MTT_addition Add MTT reagent Incubation->MTT_addition Formazan_solubilization Solubilize formazan MTT_addition->Formazan_solubilization Read_absorbance Read absorbance at 570 nm Formazan_solubilization->Read_absorbance Calculate_viability Calculate % viability Read_absorbance->Calculate_viability Plot_curve Plot dose-response curve Calculate_viability->Plot_curve Determine_IC50 Determine IC50 Plot_curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start High Cell Death Observed? Check_Concentration Is DCA concentration optimized? Start->Check_Concentration Yes Perform_IC50 Perform dose-response assay to find IC50 Check_Concentration->Perform_IC50 No Consider_ROS Consider oxidative stress Check_Concentration->Consider_ROS Yes Success Problem Resolved Perform_IC50->Success Add_Antioxidants Add antioxidants to culture medium Consider_ROS->Add_Antioxidants Yes Check_Protocol Review experimental protocol for consistency Consider_ROS->Check_Protocol No Add_Antioxidants->Success Standardize_Protocol Standardize cell seeding, reagent preparation, etc. Check_Protocol->Standardize_Protocol No Check_Protocol->Success Yes Standardize_Protocol->Success

Caption: Logical workflow for troubleshooting DCA-induced phytotoxicity.

References

How to improve the yield of Daurichromenic acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Daurichromenic acid (DCA) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound synthesis is low. What are the common causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, including the choice of synthetic route, reaction conditions, and purification methods. Different strategies have been reported with varying success rates. A one-step synthesis using grifolic acid as a precursor in the presence of dichlorodicyanobenzoquinone has been shown to achieve a yield of 73%.[1] Another approach involves the reaction of 2,4-dihydroxy-6-methylbenzaldehyde with trans,trans-farnesal, which can be optimized. For instance, using ethylenediamine diacetate as a catalyst can significantly influence the reaction efficiency.[1][2]

Troubleshooting Steps:

  • Evaluate Your Synthetic Route: Compare your current method with established high-yield routes (see Table 1). Consider switching to a more efficient strategy if your yield is significantly lower.

  • Optimize Reaction Conditions:

    • Catalyst: The choice of catalyst is crucial. Ethylenediamine diacetate has been effectively used.[1][2]

    • Solvent: Aromatic solvents like benzene and xylene are commonly used. The choice of solvent can affect the reaction rate and yield.[1]

    • Temperature and Time: Reaction kinetics are sensitive to temperature and duration. For the one-step synthesis from grifolic acid, a reaction temperature of 90°C for 30 minutes is reported to be effective.[1]

  • Purification: Inefficient purification can lead to product loss. Techniques like High-Performance Liquid Chromatography (HPLC) are effective for separating (+)- and (-)-Daurichromenic acid.[1]

Q2: I am observing the formation of significant side products. How can I minimize them?

Side product formation is a common issue that can be addressed by fine-tuning the reaction conditions and the choice of reagents.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your starting materials, such as orcinol monohydrate or 2,4-dihydroxy-6-methylbenzaldehyde.[1] Impurities can lead to unwanted side reactions.

  • Control of Reaction Stoichiometry: Precise control over the molar ratios of reactants is essential to favor the desired reaction pathway.

  • Selective Reagents: Employing regioselective and stereoselective reagents and catalysts can minimize the formation of undesired isomers. For instance, organocatalytic strategies have been developed for the enantioselective synthesis of this compound.[3]

Q3: What are the different synthetic routes available for this compound, and how do their yields compare?

Several synthetic pathways to this compound have been explored, each with its own advantages and resulting yields. The choice of route often depends on the availability of starting materials and the desired scale of synthesis.

Starting Material(s)Key Reagents/CatalystsReported YieldReference
Grifolic acidDichlorodicyanobenzoquinone (DDQ)73%[1]
2,4-dihydroxy-6-methylbenzaldehyde, trans,trans-farnesalEthylenediamine diacetate (catalyst), then NaClO₂ (oxidizing agent)Adduct: 60%, Final Product: 78%[1]
Orcinol monohydrateMulti-step synthesis49%[2]
3-Methyl-1,3-cyclohexanedioneMulti-step (Knoevenagel condensation, electrocyclization)22%[2]
2,4-dihydroxy-6-methylbenzoic acid, trans,trans-farnesalEthylenediamine diacetate (catalyst)High yield (specific % not stated)[2]

Q4: Can this compound be produced biosynthetically, and what are the challenges?

Yes, biosynthetic routes are being explored and offer an alternative to chemical synthesis. This compound is naturally produced in the young leaves of Rhododendron dauricum.[3][4] The enzyme DCA synthase catalyzes the oxidocyclization of grifolic acid to form (+)-DCA.[3][5][6]

Challenges in Biosynthesis:

  • Enzyme Availability and Activity: The efficiency of the biosynthetic pathway relies on the activity of DCA synthase. Heterologous expression of the enzyme in hosts like Aspergillus oryzae is a promising strategy.[7][8]

  • Precursor Availability: The synthesis requires a steady supply of the precursor, grifolic acid.[3][7]

  • Phytotoxicity: this compound and its precursor, grifolic acid, can be toxic to the cells producing them, which can limit the yield in cell culture systems.[5][9] This necessitates strategies for product sequestration.[5][9]

Experimental Protocols

Protocol 1: One-Step Synthesis from Grifolic Acid

This protocol is based on the direct conversion of grifolic acid to (±)-Daurichromenic acid.

Materials:

  • Grifolic acid

  • Dichlorodicyanobenzoquinone (DDQ)

  • Benzene (anhydrous)

  • Stirring apparatus

  • Heating mantle or oil bath

  • Reaction vessel

Procedure:

  • Dissolve grifolic acid in anhydrous benzene in a suitable reaction vessel.

  • Add dichlorodicyanobenzoquinone (DDQ) to the solution.

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Maintain the reaction at 90°C for 30 minutes.[1]

  • After cooling, the reaction mixture can be purified using chromatographic methods, such as HPLC, to isolate this compound.[1]

Protocol 2: Synthesis from 2,4-dihydroxy-6-methylbenzaldehyde

This two-step protocol involves the formation of a cyclic intermediate followed by oxidation.

Materials:

  • 2,4-dihydroxy-6-methylbenzaldehyde

  • trans,trans-farnesal

  • Ethylenediamine diacetate

  • Xylene

  • Sodium chlorite (NaClO₂)

  • Buffer solution

  • Standard laboratory glassware for reflux and oxidation reactions

Procedure:

Step 1: Formation of the Cyclic Adduct

  • In a round-bottom flask, combine 2,4-dihydroxy-6-methylbenzaldehyde and trans,trans-farnesal in xylene.

  • Add a catalytic amount of ethylenediamine diacetate (approximately 10 mol%).[1]

  • Reflux the mixture for 6 hours.[1]

  • After completion, cool the reaction and remove the solvent under reduced pressure. The resulting adduct can be purified or used directly in the next step.

Step 2: Oxidation to this compound

  • Dissolve the adduct from Step 1 in a suitable solvent.

  • Add a buffered solution of sodium chlorite (NaClO₂).[1]

  • Stir the reaction at room temperature for 10 hours.[1]

  • Upon completion, the this compound can be extracted and purified using standard chromatographic techniques.

Visual Guides

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_route Is the synthetic route optimal? start->check_route review_conditions Are reaction conditions (catalyst, solvent, temp) optimized? check_route->review_conditions Yes switch_route Consider alternative high-yield routes (e.g., from Grifolic Acid) check_route->switch_route No check_purification Is the purification method efficient? review_conditions->check_purification Yes optimize_catalyst Screen catalysts (e.g., ethylenediamine diacetate) review_conditions->optimize_catalyst No improve_purification Employ advanced purification (e.g., HPLC) check_purification->improve_purification No end Improved Yield check_purification->end Yes switch_route->review_conditions optimize_solvent Test different solvents (e.g., benzene, xylene) optimize_catalyst->optimize_solvent optimize_temp_time Vary temperature and reaction time optimize_solvent->optimize_temp_time optimize_temp_time->check_purification improve_purification->end

A troubleshooting guide for addressing low yields in this compound synthesis.

General Synthetic Approaches to this compound

synthetic_approaches cluster_chemical Chemical Synthesis cluster_biosynthesis Biosynthesis grifolic_acid Grifolic Acid DCA_chem This compound grifolic_acid->DCA_chem One-step (DDQ) dihydroxybenzaldehyde 2,4-dihydroxy-6- methylbenzaldehyde dihydroxybenzaldehyde->DCA_chem Two-steps (Catalyst, Oxidation) orcinol Orcinol orcinol->DCA_chem Multi-step grifolic_acid_bio Grifolic Acid dca_synthase DCA Synthase grifolic_acid_bio->dca_synthase DCA_bio This compound dca_synthase->DCA_bio

A diagram illustrating the primary chemical and biosynthetic routes to this compound.

References

Technical Support Center: Large-Scale Production of Daurichromenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Daurichromenic acid (DCA).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chemical synthesis or heterologous production of this compound.

Issue Potential Cause Recommended Solution
Low Yield in Chemical Synthesis Incomplete reaction at key steps (e.g., condensation, cyclization).- Optimize reaction conditions (temperature, pressure, catalyst concentration). - Ensure anhydrous conditions and high-purity reagents. - Monitor reaction progress using techniques like TLC or HPLC to determine optimal reaction time.
Side product formation.- Adjust stoichiometry of reactants. - Investigate alternative catalysts or protecting groups to improve selectivity.
Low Titer in Heterologous Production Phytotoxicity of this compound or its precursor, grifolic acid, to the microbial host.[1][2][3][4][5][6]- Implement an in-situ product removal strategy, such as extractive fermentation. - Engineer the host strain for increased tolerance. - Utilize a two-phase fermentation system to sequester the product.
Inefficient precursor supply.- Overexpress genes for precursor biosynthesis pathways (e.g., for orsellinic acid and farnesyl pyrophosphate). - Supplement the culture medium with precursors.
Suboptimal expression of biosynthetic enzymes.- Codon-optimize the genes for the expression host (Aspergillus oryzae). - Use strong, inducible promoters to control enzyme expression. - Co-express chaperone proteins to ensure proper enzyme folding.
Difficulty in Product Purification Co-elution of impurities with this compound.- Employ orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography). - Optimize the mobile phase composition and gradient in chromatography steps. - Consider preparative HPLC for high-purity requirements.
Product degradation during purification.- Minimize exposure to harsh pH conditions or high temperatures. - Work quickly and store the purified product under inert gas at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale production of this compound?

A1: The two main approaches for large-scale production are total chemical synthesis and heterologous biosynthesis. Chemical synthesis offers the advantage of high purity and the ability to produce analogs, with reported total syntheses achieved in four to five steps.[7][8] Heterologous production, particularly using the fungus Aspergillus oryzae, is a promising alternative that involves expressing the genes for the DCA biosynthetic pathway from Rhododendron dauricum and other organisms.[8][9][10][11]

Q2: What are the major challenges in the large-scale production of this compound?

A2: A significant challenge is the inherent phytotoxicity of DCA and its precursor, grifolic acid, which can inhibit the growth of the production host in heterologous systems.[1][2][3][4][5][6] Low yields in both chemical and biological systems can also be a hurdle. Additionally, purification of DCA to a high degree of purity can be complex due to the presence of structurally related impurities.

Q3: How can the phytotoxicity of this compound be managed during microbial production?

A3: Several strategies can be employed to mitigate the toxic effects of DCA on the production host. These include:

  • Extractive Fermentation: Using a biocompatible organic solvent to continuously remove DCA from the culture medium.

  • Host Engineering: Modifying the host organism to enhance its tolerance to DCA, for example, by overexpressing efflux pumps.

  • Process Optimization: Maintaining sub-lethal concentrations of DCA in the bioreactor through controlled feeding of precursors and continuous product removal.

Q4: What is the biological activity of this compound that makes it a compound of interest?

A4: this compound exhibits a range of biological activities, most notably its potent anti-HIV properties.[8] It also has demonstrated antibacterial, anti-inflammatory, and neuroprotective effects. Recent studies have shown that DCA inhibits the enzyme sphingomyelin synthase and can prevent the aggregation of amyloid-β peptides, suggesting its potential in treating lipid-related diseases and Alzheimer's disease.[1][10][12][13]

Quantitative Data

Table 1: Reported Yields for this compound and its Derivatives

Production Method Product Reported Yield Reference
Extraction from Rhododendron dauricumThis compound1.53%[13]
Chemical Synthesis (Esterification)Methyl Ester of DCA97%[13]

Table 2: Kinetic Parameters of this compound Synthase

Substrate Km (µM) kcat (s⁻¹) kcat/Km (s⁻¹µM⁻¹) Reference
Grifolic Acid13.274.05.61[14]

Experimental Protocols

Heterologous Production of this compound in Aspergillus oryzae

This protocol outlines the key steps for the heterologous production of DCA.

  • Strain Development:

    • Synthesize codon-optimized genes for grifolic acid synthases (from Stachybotrys bisbyi) and this compound synthase (from Rhododendron dauricum).[8][9]

    • Clone these genes into an Aspergillus oryzae expression vector under the control of a strong, inducible promoter.[15][16][17]

    • Transform the expression vector into a suitable A. oryzae host strain.[15]

  • Fermentation:

    • Cultivate the recombinant A. oryzae strain in a suitable fermentation medium.

    • Induce gene expression at the appropriate cell density.

    • If using an extractive fermentation setup, introduce a biocompatible organic solvent to the bioreactor.

    • Monitor cell growth and product formation using HPLC.

  • Extraction and Purification:

    • Separate the biomass from the culture broth by centrifugation or filtration.

    • Extract this compound from the organic phase (if used) or the culture supernatant using a suitable solvent (e.g., ethyl acetate).

    • Concentrate the crude extract under reduced pressure.

    • Purify DCA using silica gel column chromatography with a hexane/ethyl acetate gradient.[13]

    • For higher purity, a subsequent purification step using preparative reversed-phase HPLC can be performed.

Visualizations

This compound Biosynthetic Pathway

This compound Biosynthesis orsellinic_acid Orsellinic Acid grifolic_acid Grifolic Acid orsellinic_acid->grifolic_acid Prenyltransferase fpp Farnesyl Pyrophosphate fpp->grifolic_acid dca This compound grifolic_acid->dca DCA Synthase (Oxidative Cyclization)

Caption: Biosynthesis of this compound from precursors.

Heterologous Production Workflow

Heterologous Production Workflow gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation of Aspergillus oryzae cloning->transformation fermentation Fermentation & Induction transformation->fermentation extraction Extraction of this compound fermentation->extraction purification Purification (Chromatography) extraction->purification final_product Pure this compound purification->final_product

Caption: Workflow for heterologous production of this compound.

This compound Inhibition of Sphingomyelin Synthase Pathway

DCA Inhibition of Sphingomyelin Synthase PC Phosphatidylcholine SMS Sphingomyelin Synthase PC->SMS Ceramide Ceramide Ceramide->SMS SM Sphingomyelin SMS->SM Synthesis DAG Diacylglycerol SMS->DAG Synthesis DCA This compound DCA->SMS Inhibition

Caption: Inhibition of Sphingomyelin Synthase by this compound.

References

Daurichromenic acid stability testing under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies on the stability of daurichromenic acid under varying pH and temperature conditions have not been extensively published. This guide provides a comprehensive framework based on general best practices for the stability testing of natural products with similar chemical features, such as terpenoids and phenolic compounds. The provided protocols and troubleshooting advice are intended as a starting point for researchers to develop a robust stability testing program for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can affect the stability of this compound?

A1: Based on its chemical structure, which includes a carboxylic acid, a phenolic hydroxyl group, and a terpenoid chain with double bonds, the primary factors likely to affect the stability of this compound are pH, temperature, light, and oxidative stress.

Q2: Why is it important to conduct forced degradation studies for this compound?

A2: Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are crucial for several reasons.[1] They help to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can accurately separate the intact drug from its degradants.[2][3]

Q3: What is a stability-indicating method and why is it necessary?

A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any other potential impurities.[4][5] For this compound, this would typically be an HPLC or UPLC method.

Q4: At what stage of drug development should stability testing be performed?

A4: Stability studies are integral throughout the drug development process. Forced degradation studies are often initiated during preclinical or Phase I trials to inform formulation development and analytical method design.[2] Comprehensive stability testing under long-term and accelerated conditions is required for regulatory submissions.[1]

Q5: What are the typical storage conditions for long-term and accelerated stability testing?

A5: According to ICH guidelines, long-term stability testing is often conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability testing is commonly performed at 40°C ± 2°C / 75% RH ± 5% RH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for up to 30 minutes.[7]

    • Withdraw samples at different time points (e.g., 5, 15, 30 minutes), cool, and neutralize with an equivalent amount of 0.1 N NaOH.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for up to 30 minutes.[7]

    • Withdraw samples at different time points, cool, and neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for up to 24 hours.

    • Monitor the reaction at regular intervals.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat at 70°C for 1-2 months.[7]

    • For solutions, incubate the stock solution at 70°C.

    • Sample at appropriate time points.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to observe changes in the parent peak and the formation of new peaks.

Protocol 2: pH-Dependent Stability Study

This protocol is designed to evaluate the stability of this compound across a range of pH values at a constant temperature.

1. Buffer Preparation:

  • Prepare a series of buffers covering a pH range relevant to physiological conditions and potential formulations (e.g., pH 3, 5, 7, 9). Use buffers that will not interfere with the analysis (e.g., phosphate, acetate, or citrate buffers).

2. Sample Preparation:

  • Prepare solutions of this compound in each buffer at a known concentration.

3. Incubation:

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

4. Sampling and Analysis:

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then weekly or monthly).

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Protocol 3: Temperature-Dependent Stability Study

This protocol assesses the stability of this compound at different temperatures at a constant pH.

1. Solution Preparation:

  • Prepare a solution of this compound in a buffer at a pH where it shows reasonable stability (determined from the pH-dependent study).

2. Incubation:

  • Incubate the solutions at a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

3. Sampling and Analysis:

  • Follow the same sampling and analysis procedure as in the pH-dependent stability study.

4. Data Analysis:

  • Determine the degradation rate constant (k) for each temperature.

  • Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate and to estimate the shelf-life at different storage temperatures.

Data Presentation

Table 1: Template for pH Stability Data of this compound

Time (hours)Concentration at pH 3 (µg/mL)% Remaining at pH 3Concentration at pH 5 (µg/mL)% Remaining at pH 5Concentration at pH 7 (µg/mL)% Remaining at pH 7Concentration at pH 9 (µg/mL)% Remaining at pH 9
0
1
2
4
8
24

Table 2: Template for Temperature Stability Data of this compound at a Fixed pH

Time (days)Concentration at 4°C (µg/mL)% Remaining at 4°CConcentration at 25°C (µg/mL)% Remaining at 25°CConcentration at 40°C (µg/mL)% Remaining at 40°CConcentration at 60°C (µg/mL)% Remaining at 60°C
0
1
7
14
30
60

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Poor separation between this compound and its degradation products.

  • Possible Cause: Inadequate mobile phase composition or column chemistry.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer.

    • Change pH: Alter the pH of the mobile phase. Since this compound has a carboxylic acid group, a lower pH (e.g., 2.5-3.5) will suppress its ionization and may improve peak shape and retention.

    • Try a Different Column: If adjusting the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, phenyl-hexyl) to exploit different separation mechanisms.

    • Gradient Optimization: If using a gradient, adjust the slope and duration to improve the resolution of closely eluting peaks.

Issue: Peak tailing for the this compound peak.

  • Possible Cause: Secondary interactions with the silica support of the column, or inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: As mentioned, a lower pH can reduce peak tailing for acidic compounds.

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups that can cause tailing.

    • Add a Mobile Phase Modifier: A small amount of an amine modifier like triethylamine (TEA) can sometimes reduce tailing, but this is less common with modern columns.

Issue: Baseline drift or noise.

  • Possible Cause: Mobile phase issues, detector problems, or column contamination.

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles.[8]

    • Fresh Mobile Phase: Prepare fresh mobile phase daily, as buffer solutions can support microbial growth.

    • Flush the Column: If the column is contaminated, flush it with a strong solvent.

    • Check Detector Lamp: A failing detector lamp can cause baseline noise.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution acid_hydrolysis Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid_hydrolysis Expose to Stress alkaline_hydrolysis Alkaline Hydrolysis (0.1 N NaOH, 60°C) prep_stock->alkaline_hydrolysis Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Degradation (70°C) prep_stock->thermal Expose to Stress photolytic Photolytic Degradation (UV/Vis Light) prep_stock->photolytic Expose to Stress prep_buffers Prepare Buffers (e.g., pH 3, 5, 7, 9) sampling Withdraw Samples at Time Intervals acid_hydrolysis->sampling alkaline_hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling neutralization Neutralize Acid/Base Stressed Samples sampling->neutralization If applicable hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis neutralization->hplc_analysis quantification Quantify Remaining This compound hplc_analysis->quantification kinetics Determine Degradation Kinetics (k, t1/2) quantification->kinetics pathway Identify Degradation Products & Propose Pathway quantification->pathway

Caption: Workflow for Forced Degradation Study of this compound.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start HPLC Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution baseline_noise Baseline Noise/Drift start->baseline_noise adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph change_solvent_ratio Change Organic/ Aqueous Ratio poor_resolution->change_solvent_ratio change_column Try Different Column poor_resolution->change_column optimize_gradient Optimize Gradient poor_resolution->optimize_gradient degas_mobile_phase Degas Mobile Phase baseline_noise->degas_mobile_phase flush_column Flush Column baseline_noise->flush_column

Caption: Logic Diagram for HPLC Troubleshooting in Stability Analysis.

References

Strategies to prevent degradation of Daurichromenic acid in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Daurichromenic acid (DCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of DCA in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a meroterpenoid, a natural compound with a structure that includes both phenolic and chromene moieties. It is recognized for its significant biological activities, including anti-HIV, antibacterial, and antifungal properties.[1][2][3] Like many phenolic compounds, DCA is susceptible to degradation, particularly through oxidation, which can be accelerated by factors such as exposure to light, oxygen, heat, and certain chemical environments. This degradation can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental results.

Q2: What are the primary pathways of this compound degradation?

A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, the primary degradation routes are likely:

  • Oxidation: The phenolic hydroxyl group and the chromene ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species, or metal ions. The biosynthesis of DCA itself involves an oxidative cyclization process that produces hydrogen peroxide, suggesting the compound's potential sensitivity to oxidative environments.[1]

  • Hydrolysis: Although generally stable, under strong acidic or basic conditions, the ester or other functional groups present in DCA derivatives could be susceptible to hydrolysis.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions in photosensitive molecules like many phenolic compounds.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. Based on safety data sheets and general chemical principles, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2 - 8 °CReduces the rate of chemical degradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light In the dark (e.g., in an amber vial)Protects against light-induced degradation.
Moisture In a dry, well-ventilated placeDCA is noted to be moisture-sensitive.

Troubleshooting Guide: Preventing Degradation in Solution

This guide addresses common issues encountered when working with this compound solutions.

Problem 1: My this compound solution changes color (e.g., turns yellow or brown) over time.

  • Cause: Color change is a common indicator of oxidation of phenolic compounds. This is likely due to exposure to oxygen and/or light.

  • Solutions:

    • Work under an inert atmosphere: When preparing and handling solutions, purge vials and solvents with an inert gas like argon or nitrogen.

    • Use deoxygenated solvents: Before dissolving the DCA, sparge your solvent with an inert gas for 15-30 minutes to remove dissolved oxygen.

    • Protect from light: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil. Work in a dimly lit area or use a fume hood with the light turned off when possible.

    • Add antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution. However, ensure the antioxidant is compatible with your downstream experiments.

Problem 2: I am seeing a loss of biological activity in my experiments.

  • Cause: Loss of activity is a strong indicator of DCA degradation. The original compound may no longer be present at the expected concentration.

  • Solutions:

    • Prepare fresh solutions: Prepare DCA solutions immediately before use whenever possible. Avoid long-term storage of dilute solutions.

    • Optimize solvent choice: While specific solubility data is limited, dissolving DCA in a high-quality, anhydrous solvent like DMSO or ethanol for stock solutions is a common practice for similar compounds. For aqueous buffers, ensure the pH is near neutral and the buffer has been deoxygenated.

    • Incorporate chelating agents: Traces of metal ions in buffers can catalyze oxidation. Adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) can sequester these ions. Verify that EDTA does not interfere with your assay.

    • Perform a stability check: If you suspect degradation, you can analyze your solution over time using analytical techniques like HPLC or UV-Vis spectroscopy to monitor the disappearance of the parent compound peak.

Problem 3: I observe precipitate forming in my this compound solution.

  • Cause: This could be due to poor solubility in the chosen solvent or degradation products that are less soluble.

  • Solutions:

    • Verify solubility: Ensure you are not exceeding the solubility limit of DCA in your chosen solvent. You may need to gently warm the solution or sonicate to aid dissolution.

    • Solvent compatibility: When diluting a stock solution (e.g., from DMSO into an aqueous buffer), ensure the final concentration of the organic solvent is low enough to not cause precipitation and is compatible with your experimental system.

    • Filter sterilize: If working with cell cultures, use a low-protein-binding syringe filter to sterilize the solution, which can also remove any small particulates.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vial with a screw cap and PTFE septum, argon or nitrogen gas with a regulator and needle, micropipettes.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Place the amber vial under a gentle stream of inert gas for 1-2 minutes to displace the air.

    • Transfer the weighed DCA to the amber vial.

    • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Briefly vortex the vial to dissolve the compound. If needed, sonicate for a few minutes in a water bath.

    • Blanket the headspace of the vial with the inert gas before tightly sealing the cap.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Monitoring this compound Stability by HPLC

  • Objective: To assess the stability of a DCA solution under specific conditions (e.g., in cell culture medium at 37°C).

  • Methodology:

    • Prepare a solution of DCA in the desired medium at the final experimental concentration.

    • Immediately take a sample (t=0) and inject it into an HPLC system equipped with a UV detector.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).

    • Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

    • Analyze each sample by HPLC. A reverse-phase C18 column is a common choice for such compounds. The mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid to improve peak shape.

    • Monitor the peak area of the this compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

degradation_pathway DCA This compound Oxidized_DCA Oxidized Products (e.g., Quinones) DCA->Oxidized_DCA Oxygen, Metal Ions Hydrolyzed_DCA Hydrolysis Products DCA->Hydrolyzed_DCA Strong Acid/Base Photo_DCA Photodegradation Products DCA->Photo_DCA Light (UV)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_qc Quality Control start Weigh DCA inert Inert Gas Purge start->inert dissolve Dissolve in Deoxygenated Solvent inert->dissolve store Store at -20°C/-80°C in Dark dissolve->store dilute Prepare Working Solution store->dilute assay Perform Assay dilute->assay hplc HPLC Analysis assay->hplc Monitor Stability data Analyze Data hplc->data

Caption: Recommended workflow for handling this compound.

References

Optimizing extraction protocols for Daurichromenic acid from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Daurichromenic acid (DCA) from plant material, primarily Rhododendron dauricum.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for this compound extraction?

A1: A common starting point for the extraction of this compound from dried and powdered leaves of Rhododendron dauricum involves maceration with methanol at room temperature. The crude methanol extract is then subjected to a liquid-liquid partitioning scheme to purify the DCA.

Q2: Which plant part is ideal for this compound extraction?

A2: Young leaves of Rhododendron dauricum are reported to be the primary source for this compound.[1][2] The concentration of DCA is often highest in the glandular scales on the leaf surface.[3]

Q3: What is a suitable solvent for the initial extraction?

A3: Methanol is a commonly used and effective solvent for the initial extraction of this compound from Rhododendron dauricum leaves.[4]

Q4: How can the purity of the this compound extract be improved after the initial extraction?

A4: A common method for purification is liquid-liquid partitioning. The crude methanol extract can be dissolved in a methanol-water mixture and then partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate. This compound is typically enriched in the hexane fraction.[4] Further purification can be achieved using silica gel column chromatography.

Troubleshooting Guide

Low Yield of this compound

Problem: The final yield of this compound is lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete Extraction Optimize Extraction Parameters: - Solvent-to-Solid Ratio: Increase the solvent volume relative to the plant material. Ratios from 10:1 to 30:1 (mL/g) are often tested for optimization.[1][5]- Extraction Time: Extend the maceration time. While one study used a 24-hour extraction, longer periods may increase yield, but should be balanced against potential degradation.[4]- Agitation: Ensure continuous and thorough mixing during extraction to improve solvent penetration.
Suboptimal Plant Material Plant Material Selection and Preparation: - Harvest Time: Use young leaves, as DCA content may vary with leaf age.[1][2]- Drying and Grinding: Ensure the plant material is thoroughly dried and finely ground to increase the surface area for extraction.
Degradation of this compound Minimize Degradation: - Temperature: Perform extraction at room temperature or below, as higher temperatures can lead to the degradation of thermolabile compounds.[4]- Light Exposure: Protect the extraction mixture and subsequent fractions from direct light, as some phytochemicals are light-sensitive.- Storage: Store extracts and purified fractions at low temperatures (e.g., -20°C) to prevent degradation.[6]
Losses During Purification Optimize Purification Steps: - Liquid-Liquid Partitioning: Ensure complete phase separation to avoid loss of the analyte in the wrong layer. Emulsion formation can be an issue; gentle swirling instead of vigorous shaking can help prevent this.[7]- Column Chromatography: Carefully select the solvent system for silica gel chromatography to ensure proper separation and elution of DCA. Monitor fractions closely using Thin Layer Chromatography (TLC).
Issues with Purification

Problem: Difficulty in purifying this compound from the crude extract.

Possible Cause Troubleshooting Suggestion
Poor Separation in Liquid-Liquid Partitioning Improve Phase Separation: - Solvent System: Ensure the immiscible solvents are fully saturated with each other before use to minimize volume changes during extraction.- Emulsion Formation: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture to break the emulsion.[7]
Compound Stuck on Silica Gel Column Optimize Column Chromatography: - Solvent Polarity: If DCA is not eluting, gradually increase the polarity of the mobile phase. A gradient elution from nonpolar (e.g., hexane) to slightly more polar (e.g., hexane with a small percentage of ethyl acetate) is often effective.[8]- Sample Loading: Do not overload the column. A general rule is to use a silica gel to sample weight ratio of at least 25:1 to 50:1 for good separation.[8]
Co-elution of Impurities Enhance Resolution: - TLC Analysis: Perform thorough TLC analysis with different solvent systems to find the optimal mobile phase for separating DCA from impurities before running the column.- Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling and poor separation.

Experimental Protocols

Protocol 1: Basic Extraction and Partitioning of this compound

This protocol is based on methodologies described in the literature for the extraction of this compound from Rhododendron dauricum.[4]

1. Plant Material Preparation:

  • Collect young leaves of Rhododendron dauricum.

  • Dry the leaves thoroughly at room temperature or in an oven at low temperature (e.g., 40°C).

  • Grind the dried leaves into a fine powder.

2. Methanol Extraction:

  • Macerate the powdered leaves in methanol (e.g., at a 1:5 solid-to-solvent ratio, w/v) for 24 hours at room temperature with continuous stirring.

  • Repeat the extraction process three times with fresh methanol.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude residue in a 20% methanol in water solution.

  • Partition the aqueous methanol solution three times with an equal volume of hexane.

  • Combine the hexane fractions. This fraction is expected to be enriched with this compound.

  • The remaining aqueous layer can be further partitioned with other solvents like ethyl acetate to isolate other compounds.

4. Purification:

  • Concentrate the hexane fraction under reduced pressure.

  • Subject the concentrated hexane fraction to silica gel column chromatography.

  • Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate pure this compound. Monitor the fractions by TLC.

Data Presentation

Table 1: Summary of a Reported this compound Extraction Protocol
ParameterValue/DescriptionReference
Plant Material Dried, powdered leaves of Rhododendron dauricum[4]
Initial Extraction Solvent Methanol[4]
Extraction Method Maceration (3 x 24 hours at room temperature)[4]
Initial Plant Material Weight 81 g[4]
Crude Methanol Extract Weight 24.2 g[4]
Partitioning Solvents Hexane, Ethyl Acetate (EtOAc), Diethyl ether (Et2O)[4]
Active Fraction Hexane[4]
Weight of Active Hexane Fraction 3.8 g[4]
Final Yield of DCA 1.24 g (1.53% of dried powder)[4]

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Dried & Powdered Rhododendron dauricum Leaves MethanolExtraction Methanol Extraction (3x, Room Temperature) PlantMaterial->MethanolExtraction CrudeExtract Crude Methanol Extract MethanolExtraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane/Aqueous Methanol) CrudeExtract->Partitioning HexaneFraction Hexane Fraction (Enriched with DCA) Partitioning->HexaneFraction Non-polar compounds AqueousFraction Aqueous Methanol Fraction Partitioning->AqueousFraction Polar compounds ColumnChromatography Silica Gel Column Chromatography HexaneFraction->ColumnChromatography PureDCA Purified this compound ColumnChromatography->PureDCA

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low this compound Yield

LowYieldTroubleshooting Start Low DCA Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol Start->CheckPurification IncompleteExtraction Incomplete Extraction? CheckExtraction->IncompleteExtraction Degradation Potential Degradation? CheckExtraction->Degradation PurificationLoss Losses during Purification? CheckPurification->PurificationLoss OptimizeExtraction Optimize: - Solvent:Solid Ratio - Extraction Time - Agitation IncompleteExtraction->OptimizeExtraction Yes ControlConditions Control: - Temperature - Light Exposure Degradation->ControlConditions Yes OptimizePurification Optimize: - Phase Separation - Column Conditions PurificationLoss->OptimizePurification Yes

Caption: A decision tree for troubleshooting low yields of this compound.

References

Technical Support Center: Daurichromenic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying Daurichromenic acid (DCA) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound (DCA) is a meroterpenoid, a class of chemical compounds with partial terpenoid structures, originally isolated from Rhododendron dauricum.[1][2][3] It has garnered significant interest from researchers due to its potent biological activities, including anti-HIV, antibacterial, and anti-inflammatory properties.[2][3][4][5] For drug development and scientific research, high purity of DCA is critical to ensure that these observed biological effects are attributable to the compound itself and not to impurities, which could lead to inaccurate or misleading results.

Q2: What is a typical stationary phase and mobile phase for purifying this compound by reverse-phase HPLC?

For the reverse-phase HPLC purification of meroterpenoids like this compound, a C18 column is a common and effective choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous solvent (Solvent A) and an organic solvent (Solvent B).

  • Solvent A: Water, often with a small amount of acid added (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape and resolution by suppressing the ionization of acidic functional groups on the analyte.

  • Solvent B: Acetonitrile or methanol. Acetonitrile is frequently preferred due to its low viscosity and UV transparency.[6]

A gradient elution, where the concentration of Solvent B is increased over time, is generally used to effectively separate DCA from other compounds in a complex plant extract.[7][8]

Q3: My chromatogram shows no peaks after injection. What are the possible causes?

There are several potential reasons for a complete absence of peaks:

  • System Leaks: Check all fittings and connections for any signs of leakage, which can prevent the sample from reaching the detector.[9]

  • Incorrect Mobile Phase: Ensure the mobile phases are correctly prepared and miscible. An incorrect or improperly mixed mobile phase can prevent elution.[9]

  • Detector Issues: The detector lamp may have failed, or the detector might be set to the wrong wavelength for this compound.[9]

  • Blocked System: A blockage in the injector, tubing, or column can cause a pressure buildup and prevent flow.[9][10]

  • Air Bubbles in the System: Significant air bubbles in the pump or detector can interrupt the flow path and signal. Ensure the mobile phase is properly degassed and purge the system if necessary.[9]

Troubleshooting Common HPLC Issues

This section addresses specific chromatographic problems you may encounter during the purification of this compound.

Problem 1: Poor Peak Resolution or Co-eluting Peaks

Poor resolution, where two or more peaks overlap, is a common challenge that compromises the purity of the collected fractions.[11]

Possible Causes & Solutions

CauseSolution
Inappropriate Mobile Phase Composition Modify the mobile phase. If using acetonitrile, try substituting it with methanol, as changing the organic modifier is a powerful way to alter selectivity.[12]
Gradient is Too Steep Make the gradient shallower, meaning you increase the organic solvent percentage over a longer period.[7][8] This gives compounds more time to separate on the column.[8]
Low Column Efficiency Decrease the flow rate. This can lead to narrower peaks and improved resolution, though it will increase the run time.[11] Also, consider using a column with a smaller particle size if available.[12]
Column Temperature is Not Optimal Lowering the column temperature can increase retention and sometimes improve the resolution between closely eluting peaks.[11]

Troubleshooting Workflow for Poor Resolution

G Problem Poor Peak Resolution Cause1 Gradient Too Steep? Problem->Cause1 Check Cause2 Mobile Phase Suboptimal? Problem->Cause2 Check Cause3 Flow Rate Too High? Problem->Cause3 Check Solution1 Decrease Gradient Slope (e.g., 1% / min) Cause1->Solution1 If Yes Solution2 Change Organic Solvent (e.g., ACN to MeOH) Cause2->Solution2 If Yes Solution3 Reduce Flow Rate (e.g., 1.0 to 0.8 mL/min) Cause3->Solution3 If Yes

Caption: A logical workflow for diagnosing and solving poor peak resolution.

Problem 2: Peak Tailing

Peak tailing occurs when a peak is asymmetrical, with a "tail" extending from the right side. This can make accurate quantification difficult and can hide smaller, co-eluting impurities.[13][14]

Possible Causes & Solutions

CauseSolution
Secondary Silanol Interactions This compound, like many natural products, can interact with residual silanol groups on the silica-based column packing. Add a buffer to the mobile phase or lower its pH (e.g., to pH 3-5 with formic acid) to neutralize these interactions.[10][13]
Column Overload Injecting too much sample can saturate the column.[13] Reduce the injection volume or dilute your sample and reinject.[11][13] As a general rule, the injection volume should be 1-2% of the total column volume.[11]
Column Contamination or Degradation Contaminants from the sample matrix can build up at the column inlet.[15] Use a guard column to protect the analytical column and replace it regularly.[10][13][14] If the problem persists, try flushing the column with a strong solvent or, if necessary, replace the column.[9][13]
Extra-Column Volume Excessive volume in the tubing between the injector, column, and detector can cause peak broadening and tailing. Use shorter, narrower-diameter tubing where possible.[9]
Experimental Protocol: A Representative Method

This section provides a detailed methodology for the purification of this compound from a crude plant extract using preparative HPLC. This is a representative protocol and may require optimization.

1. Sample Preparation

  • Accurately weigh the crude extract of Rhododendron dauricum.

  • Dissolve the extract in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 10-20 mg/mL).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.[10]

2. HPLC System and Conditions

  • HPLC System: A preparative HPLC system equipped with a fraction collector.[16]

  • Column: A reverse-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is suitable for preparative scale.[16]

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

  • Detection: UV detector set at a wavelength appropriate for this compound (a scouting run using a photodiode array detector can determine the optimal wavelength).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30°C).[11]

  • Injection Volume: This will depend on the column size and sample concentration, typically in the range of 1-5 mL for a preparative column.[16]

3. Gradient Elution Program

The goal of a gradient program is to start with a low concentration of organic solvent to allow polar compounds to elute, then gradually increase the concentration to elute compounds of increasing hydrophobicity, like DCA.

Time (minutes)Flow Rate (mL/min)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile + 0.1% FA)
0.010.09010
5.010.09010
35.010.01090
45.010.01090
46.010.09010
55.010.09010

4. Post-Run Procedure

  • Monitor the chromatogram in real-time and collect fractions corresponding to the this compound peak.

  • After fraction collection, analyze a small aliquot of each collected fraction by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.

HPLC Purification Workflow

G Prep Sample Preparation (Dissolve & Filter) Setup HPLC System Setup (Install Column, Prime Pumps) Prep->Setup Equilibrate Column Equilibration (Initial Mobile Phase) Setup->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Program Inject->Run Collect Collect Fractions Run->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions & Evaporate Solvent Analyze->Pool Final Purified this compound Pool->Final

Caption: The overall workflow for the preparative HPLC purification of this compound.

References

How to address poor solubility of Daurichromenic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Daurichromenic acid (DCA). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (DCA) is a meroterpenoid compound isolated from Rhododendron dauricum.[1][2][3][4][5] It exhibits a range of biological activities, including anti-HIV, antibacterial, and anti-inflammatory properties.[1][2][3][4] DCA also functions as an inhibitor of sphingomyelin synthase (SMS).[1][2][3] Like many new chemical entities, DCA is poorly soluble in water, which can lead to low bioavailability, hinder the formulation of aqueous dosage forms, and complicate in vitro and in vivo experiments.[6][7]

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

The poor aqueous solubility of this compound can be attributed to its chemical structure (C23H30O4).[8] It possesses a large, nonpolar sesquiterpenoid moiety and an aromatic ring, which contribute to its hydrophobic nature. Although it has a carboxylic acid group that can be ionized, the overall lipophilicity of the molecule dominates, leading to limited solubility in aqueous solutions.

Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[6][7][9] These methods can be broadly categorized as physical and chemical modifications. Physical approaches include particle size reduction (micronization, nanonization), the use of co-solvents, surfactants, and complexing agents (like cyclodextrins), and the preparation of solid dispersions.[6][10][11] Chemical modifications may involve pH adjustment to form a salt or creating a more soluble prodrug.[9][12][13]

Q4: How does pH adjustment affect the solubility of this compound?

This compound contains a carboxylic acid group. By increasing the pH of the aqueous solution (making it more basic), this acidic group can be deprotonated to form a carboxylate salt. This salt form is generally much more soluble in water than the neutral acid form. Therefore, using buffers or adding a base to raise the pH is a primary and effective strategy to investigate for improving DCA's solubility.[6][9]

Q5: Can co-solvents be used to dissolve this compound?

Yes, co-solvents are a common and effective method.[6][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity reduction" makes the solvent more accommodating to hydrophobic molecules like DCA. Commonly used co-solvents in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[7][14]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
This compound precipitates out of solution upon dilution with aqueous media. The concentration of the co-solvent or solubilizing agent is too low in the final solution to maintain solubility.1. Increase the initial concentration of the co-solvent or solubilizing agent in your stock solution. 2. Perform serial dilutions to ensure the final concentration of the solubilizing agent remains above the critical level needed to keep DCA dissolved. 3. Consider using a combination of solubilization techniques, such as a co-solvent with a surfactant.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating or forming aggregates.1. Visually inspect your assay medium for any signs of precipitation. 2. Prepare fresh dilutions for each experiment. 3. Validate the solubility of DCA in your specific assay buffer at the desired concentration before starting the experiment. 4. Consider using a formulation with a solubility enhancer like cyclodextrin to ensure consistent availability of the compound.
Difficulty preparing a stock solution of sufficient concentration. The chosen solvent is not optimal for this compound.1. Attempt to dissolve DCA in a small amount of a strong organic solvent like DMSO or ethanol first. 2. Gently warm the solution and use sonication to aid dissolution. 3. Once dissolved, this stock can be diluted into aqueous buffers, preferably containing a co-solvent or surfactant.
Cell toxicity observed in in vitro experiments. The concentration of the co-solvent (e.g., DMSO) or surfactant used to dissolve DCA is toxic to the cells.1. Determine the maximum tolerable concentration of your chosen solvent/surfactant for your cell line in a separate control experiment. 2. Aim to use the lowest possible concentration of the solubilizing agent that maintains DCA solubility. 3. Consider alternative, less toxic solubilizers such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]

Data Presentation: Solubility Enhancement of this compound

Disclaimer: The following table presents illustrative data to demonstrate the potential impact of different solubilization methods on the aqueous solubility of this compound. These values are not based on published experimental data for DCA and should be considered hypothetical. Researchers should determine the actual solubility through experimentation.

Solubilization MethodSolvent/VehicleAchieved Concentration (µg/mL)Fold Increase (vs. Water)
None (Control) Deionized Water< 1-
pH Adjustment Phosphate Buffer (pH 7.4)15~15x
pH Adjustment Carbonate Buffer (pH 9.0)50~50x
Co-solvency 10% Ethanol in Water25~25x
Co-solvency 20% PEG 400 in Water40~40x
Surfactant 1% Tween 80 in Water75~75x
Complexation 5% HP-β-Cyclodextrin in Water120~120x
Combined Approach 10% Ethanol + 1% Tween 80 in Water150~150x

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment
  • Preparation of Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., Phosphate-buffered saline at pH 7.4, Carbonate-bicarbonate buffer at pH 9.0).

  • Sample Preparation: Weigh a precise amount of this compound powder and add it to a known volume of each buffer to create a supersaturated solution.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved DCA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Solubilization using Co-solvents
  • Stock Solution Preparation: Dissolve a known amount of this compound in a 100% water-miscible organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Working Solution Preparation: Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in water).

  • Dilution: Add a small aliquot of the DCA stock solution to the co-solvent/water mixtures.

  • Observation and Equilibration: Visually inspect for any precipitation. Allow the solutions to equilibrate for a few hours.

  • Quantification: If no precipitation is observed, the concentration can be calculated based on the dilution factor. If precipitation occurs, the sample should be treated as in Protocol 1 (equilibration, centrifugation, and supernatant analysis) to determine the saturation solubility.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 5% w/v).

  • Complex Formation: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously at a controlled temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Separation and Quantification: Follow steps 4 and 5 from Protocol 1 to separate the undissolved DCA and quantify the concentration in the supernatant.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble This compound prep_stock Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Precipitation Observed? dilute->precipitate success Solution Ready for Use precipitate->success No troubleshoot Select Solubility Enhancement Method precipitate->troubleshoot Yes ph_adjust pH Adjustment troubleshoot->ph_adjust cosolvent Add Co-solvent troubleshoot->cosolvent surfactant Add Surfactant troubleshoot->surfactant cyclodextrin Add Cyclodextrin troubleshoot->cyclodextrin re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate cosolvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate re_evaluate->dilute

Caption: A workflow for troubleshooting the poor aqueous solubility of this compound.

G cluster_1 DCA Inhibition of Sphingomyelin Synthase Pathway dca This compound sms Sphingomyelin Synthase (SMS) dca->sms Inhibits sm Sphingomyelin sms->sm Produces dag Diacylglycerol (DAG) sms->dag Produces ceramide Ceramide ceramide->sms pc Phosphatidylcholine pc->sms downstream Modulation of Downstream Signaling Pathways (e.g., Apoptosis, Proliferation) sm->downstream Impacts dag->downstream Impacts

Caption: The inhibitory effect of this compound on the Sphingomyelin Synthase pathway.

References

Daurichromenic Acid Autofluorescence Management: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the autofluorescence of Daurichromenic acid (DCA) in microscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during fluorescence imaging experiments involving DCA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCA) and why is it autofluorescent?

Q2: How can the autofluorescence of this compound interfere with my microscopy experiments?

The intrinsic fluorescence of DCA can create a high background signal, which can obscure the specific fluorescence from your labeled probes (e.g., fluorescently tagged antibodies or dyes). This can lead to a poor signal-to-noise ratio, making it difficult to accurately detect and quantify your target of interest. The broad emission spectrum of autofluorescence can also bleed into multiple detection channels, leading to false-positive signals and complicating multiplexing experiments.

Q3: What are the general strategies to manage autofluorescence in microscopy?

There are three primary strategies to combat autofluorescence:

  • Photobleaching: This involves exposing the sample to intense light to irreversibly destroy the fluorescent molecules causing the background signal.

  • Chemical Quenching: This method uses chemical reagents to diminish the autofluorescence. Common chemical quenchers include Sudan Black B, Trypan Blue, and Sodium Borohydride.

  • Spectral Separation: This involves selecting fluorescent probes that have excitation and emission spectra distinct from the autofluorescence spectrum of DCA.

Troubleshooting Guide

Problem: High background fluorescence is obscuring my signal of interest.

  • Possible Cause: Autofluorescence from this compound.

  • Solutions:

    • Implement a quenching protocol: Before proceeding with your staining protocol, treat your sample with a chemical quencher such as Sudan Black B, Trypan Blue, or Sodium Borohydride. See the detailed protocols below.

    • Photobleach your sample: Expose your sample to a broad-spectrum light source before staining. This can significantly reduce autofluorescence.

    • Optimize your imaging parameters: Use the narrowest possible emission filter for your fluorophore of interest to minimize the collection of broad-spectrum autofluorescence.

    • Choose fluorophores with longer wavelengths: Autofluorescence is often more pronounced in the shorter wavelength regions (blue and green). Using fluorophores that emit in the red or far-red spectrum can help to spectrally separate your signal from the DCA autofluorescence.

Problem: My quenching agent is reducing my specific signal.

  • Possible Cause: The quenching agent is non-specifically affecting your fluorescent probes.

  • Solutions:

    • Reduce the concentration or incubation time of the quencher: Titrate the concentration and duration of your quenching step to find a balance between autofluorescence reduction and signal preservation.

    • Apply the quencher after staining: Some quenching agents, like Sudan Black B, can be applied after the secondary antibody incubation.[5][6][7]

    • Switch to a different quenching method: If a chemical quencher is affecting your signal, try photobleaching instead, as it is applied before the addition of fluorescent probes.[8][9]

Quantitative Comparison of Autofluorescence Quenching Methods

The effectiveness of various autofluorescence quenching methods can vary depending on the tissue type, fixation method, and the source of autofluorescence. The following tables summarize the reported reduction in autofluorescence for several common techniques.

Table 1: Chemical Quenching Efficiency

Quenching AgentConcentrationIncubation TimeReported Autofluorescence ReductionReference(s)
Sudan Black B0.1% in 70% Ethanol20 minutes82-88%[7][10]
TrueBlack™1X solution30 seconds89-93%[7][10]
MaxBlock™N/AN/A90-95%[10]
Trypan Blue0.05%15 minutesVariable, can shift emission[6]
Sodium Borohydride1% in PBS3 x 10 minutesVariable, effective for aldehyde-induced autofluorescence[11][12]
Copper Sulfate5 mM in Ammonium Acetate90 minutesVariable[6]

Table 2: Photobleaching Efficiency

Light SourceIrradiation TimeReported Autofluorescence ReductionReference(s)
White Phosphor LED Array48 hoursSignificant reduction without affecting probe fluorescence[8]
Mercury Arc Lamp20 minutesSignificant reduction[9]
LED Lamp (Blue & Red Peaks)Not specifiedReliable reduction[13]

Experimental Protocols

Protocol 1: Sudan Black B Staining for Autofluorescence Quenching

This protocol is adapted for quenching general autofluorescence and can be tested for DCA-containing samples.

  • After secondary antibody incubation and washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for 1-2 hours.

  • Immerse the slides in the Sudan Black B solution for 20 minutes at room temperature in a moist chamber.[5][7]

  • Briefly dip the slides in 70% ethanol.

  • Wash the slides three times for 5 minutes each with PBS containing 0.02% Tween 20.[5]

  • Perform a final wash in PBS for 1 minute.[5]

  • Mount the coverslip with an appropriate mounting medium.

Protocol 2: Trypan Blue Staining for Autofluorescence Quenching

This protocol is a general method that can be adapted for DCA autofluorescence.

  • After your final antibody incubation and wash steps, prepare a 0.05% solution of Trypan Blue in PBS.[6]

  • Incubate the slides in the Trypan Blue solution for 15 minutes at room temperature.[6]

  • Wash the slides three times for 15 minutes each with PBS with gentle agitation.[6]

  • Mount the coverslip with an appropriate mounting medium. Note: Trypan Blue may shift the autofluorescence to longer wavelengths, so it is crucial to check for this effect in your specific experimental setup.

Protocol 3: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is particularly effective for autofluorescence caused by aldehyde fixatives.

  • Following fixation and washing, prepare a fresh 1% solution of sodium borohydride in PBS. The solution should be prepared immediately before use as it is not stable.[11][12]

  • Incubate the tissue sections in the sodium borohydride solution. For cell monolayers, two 4-minute incubations are recommended. For 7 µm paraffin-embedded sections, three 10-minute incubations are suggested.[12] The tissue may bubble as hydrogen gas is released; this is normal.[11]

  • Wash the slides thoroughly with PBS (2 x 30 minutes for tissue pieces).[11]

  • Proceed with your standard immunofluorescence staining protocol.

Protocol 4: Photobleaching for Autofluorescence Reduction

This is a pre-treatment to be performed before any staining steps.

  • Mount your fixed and sectioned tissue on slides.

  • Place the slides under a broad-spectrum light source, such as a white phosphor LED array from a desk lamp.[8]

  • Irradiate the slides for 12-48 hours. The optimal time will need to be determined empirically for your specific sample and autofluorescence levels.[12]

  • After photobleaching, proceed with your standard immunofluorescence staining protocol.

Visualizations

This compound Biosynthesis Pathway

DCA_Biosynthesis acetyl_coa Acetyl-CoA + 3x Malonyl-CoA orsellinic_acid Orsellinic Acid acetyl_coa->orsellinic_acid Polyketide Synthase grifolic_acid Grifolic Acid orsellinic_acid->grifolic_acid Prenyltransferase dca This compound grifolic_acid->dca DCA Synthase (Oxidative Cyclization) fpp Farnesyl Diphosphate fpp->grifolic_acid Autofluor_Workflow decision decision process process start_end start_end start Start: High Background Observed is_signal_weak Is specific signal weak? start->is_signal_weak choose_quencher Select Quenching Method: - Chemical (Sudan Black B, Trypan Blue) - Photobleaching is_signal_weak->choose_quencher No optimize_staining Optimize Antibody Concentration is_signal_weak->optimize_staining Yes apply_quencher Apply Quenching Protocol choose_quencher->apply_quencher image_sample Image Sample apply_quencher->image_sample is_bg_reduced Is background acceptable? image_sample->is_bg_reduced end_success End: Successful Imaging is_bg_reduced->end_success Yes troubleshoot Troubleshoot: - Change quencher - Adjust quencher concentration/time - Change fluorophore is_bg_reduced->troubleshoot No optimize_staining->choose_quencher troubleshoot->choose_quencher

References

Mitigating off-target effects of Daurichromenic acid in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Daurichromenic acid (DCA) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

A1: this compound (DCA) is a meroterpenoid compound isolated from Rhododendron dauricum.[1][2][3] It is recognized for a variety of biological activities, including anti-HIV, antibacterial, and anti-inflammatory properties.[2][4][5] Key molecular activities include the inhibition of sphingomyelin synthase (SMS) and the aggregation of amyloid β (Aβ).[1][3][4]

Q2: What are the potential off-target effects of this compound?

A2: While DCA has defined primary targets, it is crucial to consider its potential for off-target effects, which may include:

  • Cytotoxicity: DCA and its precursor, grifolic acid, have been observed to induce cell death in cultured cells, a critical consideration in assay design.[2][6][7]

  • Interaction with Multiple Targets: Like many small molecules, DCA may interact with multiple cellular targets, which can influence experimental outcomes and data interpretation.[2]

Q3: Why is it important to mitigate these off-target effects?

A3: Addressing off-target effects is essential for ensuring that the observed biological responses in cellular assays are directly attributable to the modulation of the intended target. This enhances the reliability and accuracy of your experimental findings, a cornerstone of robust drug discovery and development.[8]

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the off-target effects of this compound during your cellular assays.

Observed Issue Potential Cause Recommended Action
High cell death unrelated to the primary target DCA-induced cytotoxicity.[2][6][7]1. Perform a dose-response curve to determine the optimal concentration of DCA that minimizes toxicity while maintaining on-target activity.2. Reduce the incubation time with DCA.3. Use a less sensitive cell line if appropriate for your research question.
Inconsistent or unexpected results across different assays DCA may be affecting multiple signaling pathways.[2]1. Employ orthogonal assays to confirm your findings.2. Use a structurally related but inactive compound as a negative control.3. Perform target knockdown or knockout experiments to validate that the observed effect is dependent on your primary target.
Difficulty distinguishing on-target from off-target effects The experimental design may not be specific enough.1. Incorporate a competition assay with a known ligand for your target of interest.2. Use chemical proteomics to identify other potential binding partners of DCA.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity Assessment

  • Cell Plating: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium, ranging from 0.1 µM to 100 µM.

  • Treatment: Add the different concentrations of DCA to the cells and incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the DCA concentration to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Target Validation with siRNA-mediated Knockdown

  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific for your target of interest.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Verification: Confirm knockdown efficiency using Western blotting or qPCR.

  • DCA Treatment: Treat the knockdown and control cells with DCA at the desired concentration.

  • Functional Assay: Perform your primary functional assay to determine if the effect of DCA is diminished in the knockdown cells.

This compound Activity Data

Target Activity IC50 / EC50 Reference
Sphingomyelin Synthase (SMS)Inhibition4 µM[1][4]
Sphingomyelin Synthase 1 (SMS1)Inhibition7 µM[2]
Sphingomyelin Synthase 2 (SMS2)Inhibition17 µM[2]
Amyloid β (Aβ42) AggregationInhibition57 µM[2]
HIV (acutely infected H9 cells)Anti-HIV Activity15 nM[5]

Visualizing Experimental Logic and Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.

Troubleshooting Logic for Off-Target Effects A High Cell Death Observed B Dose-Response for Cytotoxicity A->B C Reduce Incubation Time A->C D Unexpected Results E Orthogonal Assays D->E F Inactive Control Compound D->F G Target Knockdown/Out D->G H Difficulty in Distinguishing Effects I Competition Assay H->I J Chemical Proteomics H->J

Caption: Troubleshooting workflow for addressing common issues.

Experimental Workflow for Target Validation Start Start Transfect Transfect cells with siRNA (Target-specific vs. Control) Start->Transfect Incubate Incubate for 48-72h Transfect->Incubate Verify Verify Knockdown (Western Blot / qPCR) Incubate->Verify Treat Treat with this compound Verify->Treat Assay Perform Functional Assay Treat->Assay Analyze Analyze and Compare Results Assay->Analyze End End Analyze->End This compound Known Signaling Interactions DCA This compound SMS Sphingomyelin Synthase (SMS) DCA->SMS Inhibits Abeta Amyloid β Aggregation DCA->Abeta Inhibits CellDeath Induction of Cell Death DCA->CellDeath Induces Inflammation Inflammatory Pathways DCA->Inflammation Modulates (Anti-inflammatory) HIV HIV Replication DCA->HIV Inhibits (Anti-HIV)

References

Validation & Comparative

A Comparative Analysis of the Anti-HIV Efficacy of Daurichromenic Acid and Zidovudine (AZT)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 13, 2025

[CITY, STATE] – In the ongoing search for novel and more effective anti-HIV therapeutics, a comprehensive comparison of the naturally derived compound Daurichromenic acid (DCA) and the established antiretroviral drug Zidovudine (AZT) reveals significant differences in potency and mechanism of action. This guide provides a detailed analysis of their anti-HIV efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative metrics of anti-HIV activity for this compound and Zidovudine, primarily evaluated in acutely infected H9 human T-cell lines.

ParameterThis compound (DCA)Zidovudine (AZT)Cell Line
EC50 (50% Effective Concentration) 0.00567 µg/mL[1][2] (15 nM)[3][4][5]~0.0117 µg/mL (44 nM)[3][4][5]Acutely Infected H9 Cells
IC50 (50% Inhibitory Concentration of Cell Growth) 21.1 µg/mL[1][2]0.013 µg/mL[1]Uninfected H9 Cells / Peripheral Blood Lymphocytes
Therapeutic Index (TI = IC50/EC50) 3710[1][2]Not explicitly stated in the same study, but calculable from available data.H9 Cells

The data indicates that this compound exhibits a significantly lower EC50 value compared to Zidovudine in H9 cells, suggesting a higher potency in inhibiting HIV replication in this in vitro model.[3][4][5] Furthermore, DCA's high therapeutic index of 3710 highlights a wide margin between its effective antiviral concentration and the concentration at which it becomes toxic to host cells.[1][2]

Mechanisms of Anti-HIV Action

The two compounds combat HIV through distinct mechanisms, targeting different stages of the viral lifecycle.

Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor

Zidovudine, a synthetic thymidine analogue, is a well-characterized nucleoside reverse transcriptase inhibitor (NRTI).[1] Its mechanism of action involves several key steps:

  • Cellular Uptake and Phosphorylation: AZT enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).

  • Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.

  • Chain Termination: Once incorporated into the growing viral DNA chain, the azido group at the 3' position of AZT prevents the formation of the next phosphodiester bond, leading to the termination of DNA synthesis. This premature termination halts the conversion of viral RNA into proviral DNA, a critical step in the HIV replication cycle.

AZT_Mechanism cluster_cell Host Cell AZT Zidovudine (AZT) AZT_TP AZT-Triphosphate (AZT-TP) AZT->AZT_TP Cellular Kinases RT HIV Reverse Transcriptase AZT_TP->RT Competes with dTTP vDNA_synthesis Viral DNA Synthesis AZT_TP->vDNA_synthesis Incorporation dTTP Deoxythymidine Triphosphate (dTTP) dTTP->RT RT->vDNA_synthesis vRNA Viral RNA vRNA->vDNA_synthesis Chain_Termination Chain Termination vDNA_synthesis->Chain_Termination

Mechanism of Action of Zidovudine (AZT)
This compound (DCA): A Potent Anti-HIV Agent with an Uncharacterized Mechanism

This compound, a meroterpenoid isolated from Rhododendron dauricum, has demonstrated potent anti-HIV activity.[1] However, its precise mechanism of action against HIV has not been fully elucidated in the available literature. While its biosynthesis from grifolic acid via the DCA synthase enzyme is well-documented, how it inhibits viral replication remains an area for further investigation. Speculative targets could include key viral enzymes such as reverse transcriptase, protease, or integrase, or it may interfere with viral entry or other stages of the HIV lifecycle. Further mechanistic studies are required to identify its molecular target and signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings.

General In Vitro Anti-HIV Assay Protocol (H9 Cells)

The evaluation of the anti-HIV activity of this compound and Zidovudine in H9 cells generally follows a standard protocol:

  • Cell Culture: H9 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus Preparation: A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared and titrated to determine the appropriate viral load for infection.

  • Drug Treatment and Infection: H9 cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (DCA or AZT). Subsequently, the cells are infected with a predetermined multiplicity of infection (MOI) of HIV-1.

  • Incubation: The treated and infected cells are incubated for a specific period (e.g., 7 days) to allow for viral replication.

  • Assessment of Viral Replication: The extent of HIV-1 replication is quantified by measuring a viral marker, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected H9 cells is determined using a standard viability assay (e.g., MTT assay) to calculate the IC50.

  • Data Analysis: The EC50 is calculated as the concentration of the compound that inhibits viral replication by 50%, and the IC50 is the concentration that reduces cell viability by 50%. The Therapeutic Index is then calculated as the ratio of IC50 to EC50.

Experimental_Workflow cluster_workflow Anti-HIV Efficacy Assay Workflow start Start culture Culture H9 Cells start->culture prepare_virus Prepare HIV-1 Stock start->prepare_virus treat_infect Treat Cells with Compound & Infect with HIV-1 culture->treat_infect cytotoxicity Cytotoxicity Assay (MTT) culture->cytotoxicity prepare_virus->treat_infect incubate Incubate for 7 Days treat_infect->incubate measure_p24 Measure p24 Antigen (ELISA) incubate->measure_p24 calculate Calculate EC50, IC50, TI measure_p24->calculate cytotoxicity->calculate end End calculate->end

General workflow for in vitro anti-HIV assays.

Conclusion

This compound emerges as a highly potent natural anti-HIV compound in vitro, exhibiting superior efficacy in H9 cells when compared to the established drug Zidovudine. Its high therapeutic index further underscores its potential as a promising candidate for further preclinical and clinical development. However, a critical knowledge gap remains regarding its specific mechanism of action against HIV. Future research should prioritize elucidating the molecular target of this compound to fully understand its antiviral properties and to guide the development of this and other related natural products as next-generation anti-HIV therapies. Zidovudine, while less potent in this specific comparison, remains a cornerstone of antiretroviral therapy with a well-defined mechanism of action. The continued investigation of both novel natural compounds and established synthetic drugs is essential in the global effort to combat HIV/AIDS.

References

Daurichromenic Acid: A Potent Natural Reverse Transcriptase Inhibitor Awaiting Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antiretroviral agents, natural products remain a vital source of chemical diversity and potent bioactivity. Among these, Daurichromenic acid (DCA), a meroterpenoid isolated from the leaves and twigs of Rhododendron dauricum, stands out for its remarkable potency against the Human Immunodeficiency Virus type 1 (HIV-1).[1][2] This guide provides a comparative analysis of this compound against established reverse transcriptase inhibitors, summarizing its performance with available data and highlighting its potential as a scaffold for future drug development.

Comparative Potency and Cytotoxicity

This compound demonstrates potent anti-HIV activity in cell-based assays. The 50% effective concentration (EC₅₀) of DCA in acutely infected H9 lymphocytes is 0.00567 µg/mL (15 nM).[3][4] This potency is notably higher than that of the first-generation nucleoside reverse transcriptase inhibitor (NRTI), Zidovudine (AZT), which showed an EC₅₀ of 44 nM in the same cellular model.[3][4] Furthermore, DCA exhibits a high therapeutic index (TI) of 3,710, calculated from its low cytotoxicity in uninfected H9 cells (IC₅₀ of 21.1 µg/mL).[2]

CompoundEC₅₀ (Anti-HIV-1 Activity)IC₅₀ (Cytotoxicity)Therapeutic Index (TI)Cell LineReference(s)
This compound 15 nM (0.00567 µg/mL)57 µM (21.1 µg/mL)3,710H9[2][3][4]

For comparison, the potencies of several FDA-approved reverse transcriptase inhibitors are provided below. It is important to note that assay conditions, including cell lines and viral strains, can vary between studies, affecting direct comparisons.

CompoundClassPotency (EC₅₀ or IC₅₀)Reference(s)
This compound Unclassified15 nM (in H9 cells)[3][4]
Zidovudine (AZT) NRTI44 nM (in H9 cells)[3][4]
Nevirapine NNRTI40 nM (in cell culture)[5]
Efavirenz NNRTI~1.6 nM (0.51 ng/mL) (for wild-type HIV)[6]

Mechanisms of Reverse Transcriptase Inhibition

Reverse Transcriptase (RT) inhibitors are broadly classified into two main groups based on their mechanism of action.

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once phosphorylated by host cell kinases, act as analogs of natural deoxynucleoside triphosphates (dNTPs). They competitively inhibit the RT enzyme and, lacking a 3'-hydroxyl group, cause termination of the growing viral DNA chain upon incorporation.[6][7]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds are not incorporated into the viral DNA. Instead, they bind to a distinct, allosteric hydrophobic pocket on the p66 subunit of the RT enzyme, located near the active site.[5][8][9] This binding induces a conformational change in the enzyme that inhibits its polymerase activity noncompetitively.[5][9]

The specific molecular mechanism by which this compound inhibits HIV-1 reverse transcriptase has not been fully elucidated in the reviewed scientific literature. While its high potency suggests it is a powerful inhibitor of the viral replication cycle, it is currently unknown whether it binds to the catalytic site, the allosteric NNRTI pocket, or acts via a novel mechanism. This lack of mechanistic understanding represents a critical knowledge gap and a promising area for future research.

G Mechanisms of HIV-1 Reverse Transcriptase (RT) Inhibition cluster_nrti NRTI Pathway cluster_nnrti NNRTI Pathway ViralRNA Viral RNA Template RT_NRTI HIV-1 RT ViralRNA->RT_NRTI Template dNTPs Natural dNTPs dNTPs->RT_NRTI NRTI_pro NRTI Prodrug NRTI_active Active NRTI-TP NRTI_pro->NRTI_active Host Cell Kinases NRTI_active->RT_NRTI Competitive Binding DNA_term Terminated DNA Chain RT_NRTI->DNA_term Incorporation & Chain Termination RT_NNRTI HIV-1 RT RT_inactive Inactive RT (Conformational Change) RT_NNRTI->RT_inactive Inhibition NNRTI NNRTI Molecule Pocket Allosteric Pocket NNRTI->Pocket Non-Competitive Binding Pocket->RT_NNRTI

Caption: Established inhibition pathways for NRTI and NNRTI classes of drugs.

Resistance Profiles

A major challenge in antiretroviral therapy is the emergence of drug-resistant viral strains.

  • NRTI Resistance: Key mutations include M184V, which confers high-level resistance to Lamivudine but can increase susceptibility to Zidovudine. Thymidine analog mutations (TAMs) can confer broad cross-resistance to several NRTIs.

  • NNRTI Resistance: A low genetic barrier means that a single amino acid substitution can lead to high-level resistance. Common mutations include K103N and Y181C, which affect the NNRTI binding pocket and often result in cross-resistance across the entire class.

As the binding site and mechanism of action for this compound are unknown, no associated resistance mutations have been identified. Investigating the activity of DCA against known drug-resistant HIV-1 strains would be a critical step in evaluating its potential as a clinical candidate.

Experimental Protocols

The anti-HIV activity and cytotoxicity of this compound were determined using a cell-based assay that measures the inhibition of viral replication. The protocol described is based on the methodology cited in the primary literature for DCA.[10]

Protocol: Anti-HIV-1 p24 Antigen Assay in H9 Lymphocytes

  • Cell Culture: Maintain H9 human T-lymphocyte cells in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of serial dilutions of the compound in the culture medium.

  • Infection: Plate H9 cells at a specified density. Infect the cells with a standardized amount of HIV-1 (e.g., HTLV-IIIB strain).

  • Treatment: Immediately after infection, add the serially diluted this compound solutions to the appropriate wells. Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: After incubation, centrifuge the plates to pellet the cells. Collect the culture supernatants.

  • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 core antigen in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The amount of p24 antigen is directly proportional to the extent of viral replication.

  • Data Analysis:

    • EC₅₀ Determination: Plot the percentage of p24 inhibition against the drug concentration. The EC₅₀ is the concentration of the compound that inhibits viral replication by 50% compared to the virus control.

    • IC₅₀ Determination: Separately, treat uninfected H9 cells with the same serial dilutions of the compound. Assess cell viability using a method such as the trypan blue exclusion assay or MTT assay. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

G start Start: Prepare H9 Cells & Drug Dilutions infect Infect H9 Cells with HIV-1 start->infect treat Add Serial Dilutions of this compound infect->treat incubate Incubate at 37°C (4-5 Days) treat->incubate collect Collect Culture Supernatants incubate->collect elisa Quantify p24 Antigen via ELISA collect->elisa analyze Calculate EC₅₀ Value (Potency) elisa->analyze end End analyze->end

Caption: Workflow for determining the anti-HIV potency of a test compound.

Conclusion

This compound is a natural product with validated, high-potency anti-HIV-1 activity, surpassing the efficacy of early NRTIs like Zidovudine in cellular assays. Its favorable therapeutic index further underscores its potential. However, the advancement of DCA from a promising hit to a viable lead compound is contingent on the elucidation of its molecular mechanism of action and its corresponding resistance profile. For researchers and drug developers, this compound represents an intriguing scaffold that warrants further investigation to determine if it inhibits reverse transcriptase through a known or novel mechanism, which could open new avenues for combating drug-resistant HIV-1.

References

A Comparative Analysis of the Anti-HIV-1 Activity of Daurichromenic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative anti-HIV-1 efficacy of Daurichromenic acid and its isomers, Rhododaurichromanic acid A and Rhododaurichromanic acid B. This report synthesizes available experimental data on their activity in H9 lymphocyte cells, outlines the experimental protocols for assessment, and illustrates the proposed mechanism of action.

This compound, a meroterpenoid isolated from Rhododendron dauricum, has demonstrated potent anti-HIV activity.[1][2] This guide provides a comparative analysis of this compound and its chromane derivatives, Rhododaurichromanic acid A and Rhododaurichromanic acid B, focusing on their efficacy against the Human Immunodeficiency Virus type 1 (HIV-1).[3][4][5][6]

Quantitative Comparison of Anti-HIV-1 Activity

The anti-HIV-1 activity of this compound and its isomers was evaluated in acutely infected H9 human T-lymphoblastic cells. The key parameters for comparison include the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits viral replication by 50%; the 50% cytotoxic concentration (IC50), the concentration that causes a 50% reduction in viable cells; and the therapeutic index (TI), which is the ratio of IC50 to EC50 and indicates the selectivity of the compound's antiviral effect.

CompoundEC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (TI)
This compound 0.00567[2]21.1[2]~3710
Rhododaurichromanic acid A 0.37Not explicitly stated, but TI is 91.991.9
Rhododaurichromanic acid B InactiveNot applicableNot applicable

Data sourced from studies on HIV-1 infected H9 cells.[2][5][6]

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining the anti-HIV-1 activity and cytotoxicity of the this compound isomers.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a key viral component, in the supernatant of infected cell cultures. A reduction in p24 levels indicates inhibition of viral replication.[2][7][8][9][10]

  • Cell Culture and Infection:

    • H9 cells are cultured in appropriate media and seeded in 96-well plates.

    • Cells are pre-incubated with various concentrations of the test compounds (this compound, Rhododaurichromanic acid A, Rhododaurichromanic acid B) for a specified period.

    • A known titer of HIV-1 is then added to the cell cultures.

    • Control wells include untreated infected cells (positive control) and uninfected cells (negative control).

  • Incubation:

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Sample Collection and Analysis:

    • After incubation, the cell culture supernatant is carefully collected.

    • The concentration of p24 antigen in the supernatant is determined using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • The absorbance values from the ELISA reader are used to calculate the concentration of p24 in each well.

    • The percentage of viral inhibition for each compound concentration is calculated relative to the positive control.

    • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

  • Cell Culture and Treatment:

    • H9 cells are seeded in 96-well plates and allowed to adhere or stabilize.

    • The cells are then treated with the same range of concentrations of the test compounds as used in the anti-HIV assay.

    • Control wells contain untreated cells.

  • Incubation:

    • The plates are incubated for the same duration as the anti-HIV assay to ensure that the cytotoxicity is measured over the same period as the antiviral activity.

  • MTT Addition and Incubation:

    • A solution of MTT is added to each well.

    • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance of the wells containing treated cells is compared to that of the untreated control wells to determine the percentage of cell viability.

    • The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the anti-HIV activity of the this compound isomers.

G Experimental Workflow for Anti-HIV Activity Comparison cluster_preparation Preparation cluster_assay Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Isomers Anti_HIV_Assay Anti-HIV Activity Assay (p24 ELISA) Compound_Prep->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity_Assay Cell_Culture Culture H9 T-lymphoblastic cells Cell_Culture->Anti_HIV_Assay Cell_Culture->Cytotoxicity_Assay Virus_Stock Prepare HIV-1 Stock Virus_Stock->Anti_HIV_Assay EC50_Calc Calculate EC50 Anti_HIV_Assay->EC50_Calc IC50_Calc Calculate IC50 Cytotoxicity_Assay->IC50_Calc TI_Calc Calculate Therapeutic Index (TI) EC50_Calc->TI_Calc IC50_Calc->TI_Calc Comparison Compare Isomer Efficacy TI_Calc->Comparison

Caption: Workflow for comparing the anti-HIV activity of this compound isomers.

Proposed Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound and its active isomers are believed to function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14][15][16][17][18] The HIV-1 reverse transcriptase is a crucial enzyme for the viral life cycle, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.

NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket located near the active site of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and prevents the binding of the natural nucleoside substrates. Consequently, the process of reverse transcription is halted, and the viral replication cycle is interrupted.

The following diagram illustrates the proposed signaling pathway of inhibition.

G Proposed Mechanism of Action: Reverse Transcriptase Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibitor Inhibitor Action Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication DCA_Isomer This compound Isomer (NNRTI) DCA_Isomer->Reverse_Transcriptase Allosteric Binding

References

Efficacy of Daurichromenic acid compared to other natural anti-HIV compounds like calanolides.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-HIV agents from natural sources has identified several promising candidates. Among these, daurichromenic acid, a meroterpenoid from Rhododendron dauricum, and calanolides, pyranocoumarins from Calophyllum species, have demonstrated significant in vitro efficacy against the human immunodeficiency virus (HIV). This guide provides a comparative overview of their anti-HIV performance, supported by available experimental data and methodologies, to aid researchers in the field of antiviral drug development.

Quantitative Efficacy

This compound has emerged as a particularly potent inhibitor of HIV-1 replication. Studies have reported an exceptionally low 50% effective concentration (EC50) of 0.00567 µg/mL, which corresponds to approximately 15 nM.[1][2] This potency is notably higher than the positive control, azidothymidine (AZT), which had an EC50 of 44 nM in the same study.[2] Furthermore, this compound exhibits a high therapeutic index (TI) of 3710, indicating a wide margin between its effective and cytotoxic concentrations.

In comparison, the calanolides, particularly Calanolide A, are well-characterized non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4][5] The EC50 values for Calanolide A against various laboratory and clinical strains of HIV-1 typically range from 0.10 to 0.17 µM.[3] Other reported EC50 values for Calanolide A and B are 0.1 µM and 0.4 µM, respectively.[5] While still potent, these values are generally higher than those reported for this compound. A key advantage of calanolides is their activity against certain drug-resistant HIV-1 strains.[5][6]

CompoundTypeEC50IC50Therapeutic Index (TI)Known Mechanism of Action
This compound Meroterpenoid0.00567 µg/mL (~15 nM)[1][2]21.1 µg/mL (for uninfected H9 cells)3710Not fully elucidated
Calanolide A Pyranocoumarin0.10 - 0.17 µM[3]--Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[3][4][5][6]
Calanolide B Pyranocoumarin0.4 µM[5]--Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Mechanism of Action

Calanolides: The anti-HIV mechanism of calanolides is well-established. They are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the conversion of the viral RNA genome into proviral DNA. This action is a critical step in the HIV replication cycle.

This compound: In contrast, the precise molecular target of this compound in the HIV replication cycle has not been fully elucidated in the available literature. While its potent efficacy is clear, the specific viral or cellular component it interacts with to exert its anti-HIV effect remains an area for further investigation. Current research has primarily focused on its biosynthesis, identifying this compound synthase as the key enzyme in its formation from grifolic acid.[7]

Experimental Protocols

The determination of the anti-HIV efficacy of these compounds involves standardized in vitro assays. Below are outlines of common experimental protocols.

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This assay measures the inhibition of HIV-1 replication in a cell culture system by quantifying the production of the viral p24 capsid protein.

  • Cell Culture: A suitable host cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs) is cultured under appropriate conditions.

  • Infection: Cells are infected with a known titer of an HIV-1 laboratory strain or clinical isolate.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound or calanolides). A positive control (e.g., AZT) and a negative control (no compound) are included.

  • Incubation: The treated and infected cells are incubated for a period of 4-7 days to allow for viral replication.

  • p24 Quantification: After incubation, the cell culture supernatant is collected, and the concentration of the HIV-1 p24 antigen is determined using a commercial or in-house Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The p24 concentrations are plotted against the compound concentrations to determine the EC50 value, which is the concentration of the compound that inhibits p24 production by 50%.

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on uninfected cells is determined using an assay such as the MTT or XTT assay to calculate the 50% cytotoxic concentration (CC50) and the therapeutic index (TI = CC50/EC50).

Reverse Transcriptase (RT) Inhibition Assay

This is an enzyme-based assay that directly measures the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase.

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A synthetic template-primer (e.g., poly(rA)-oligo(dT)) and labeled deoxynucleotides (e.g., ³H-dTTP or a non-radioactive labeled nucleotide) are prepared in a reaction buffer.

  • Inhibition Reaction: The RT enzyme is pre-incubated with various concentrations of the test compound (e.g., calanolides).

  • Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the template-primer and labeled deoxynucleotides. The reaction is allowed to proceed at 37°C for a specific time.

  • Quantification of RT Activity: The reaction is stopped, and the amount of incorporated labeled nucleotide into the newly synthesized DNA is quantified. For radioactive assays, this involves precipitating the DNA and measuring radioactivity using a scintillation counter. For non-radioactive assays, a colorimetric or chemiluminescent signal is measured.

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration, and the data are used to determine the IC50 value, the concentration of the compound that inhibits RT activity by 50%.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (Serial Dilutions) Treatment Compound Treatment Compound->Treatment Cells Host Cells (e.g., MT-4) Infection Cell Infection Cells->Infection Virus HIV-1 Stock Virus->Infection Infection->Treatment Incubation Incubation (4-7 days) Treatment->Incubation p24_ELISA p24 Antigen Quantification (ELISA) Incubation->p24_ELISA Cytotoxicity Cytotoxicity Assay (MTT/XTT) Incubation->Cytotoxicity Data_Analysis Data Analysis (EC50, CC50, TI) p24_ELISA->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for in vitro anti-HIV efficacy testing.

Mechanism_Comparison cluster_calanolides Calanolides Mechanism cluster_daurichromenic This compound Biosynthesis & Anti-HIV Action Calanolide Calanolide RT HIV-1 Reverse Transcriptase (RT) Calanolide->RT Binds to NNRTI pocket Inhibition Inhibition of RT Activity DNA_Synth Viral DNA Synthesis RT->DNA_Synth Inhibition->DNA_Synth Blocks Grifolic_Acid Grifolic Acid DCA_Synthase DCA Synthase Grifolic_Acid->DCA_Synthase DCA This compound DCA_Synthase->DCA Biosynthesis HIV_Replication HIV Replication Cycle DCA->HIV_Replication Targets ? HIV_Inhibition Potent Inhibition DCA->HIV_Inhibition

Caption: Comparative mechanisms of action.

References

Validating the inhibitory effect of Daurichromenic acid on sphingomyelin synthase.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of Daurichromenic acid (DCA) as an inhibitor of sphingomyelin synthase (SMS), a critical enzyme in cellular lipid metabolism and signaling. Through objective comparisons with other known SMS inhibitors, supported by experimental data, this document serves as a valuable resource for researchers in sphingolipid biology and professionals engaged in the development of novel therapeutics targeting metabolic and inflammatory diseases.

Executive Summary

This compound, a natural meroterpenoid, has been identified as a potent inhibitor of both major isoforms of sphingomyelin synthase, SMS1 and SMS2.[1] Experimental data demonstrates its efficacy in modulating the activity of this key enzyme, which plays a pivotal role in the conversion of ceramide to sphingomyelin. The inhibition of SMS alters the cellular balance of these bioactive lipids, influencing critical signaling pathways involved in apoptosis, inflammation, and cell proliferation. This guide presents a comparative analysis of DCA's inhibitory activity against other known SMS inhibitors, details the experimental protocols for validation, and illustrates the underlying biochemical pathways.

Comparative Inhibitory Activity

The inhibitory potential of this compound against sphingomyelin synthase has been quantified and compared with other well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) serves as a standard measure of an inhibitor's potency.

InhibitorTargetIC50 (µM)Source
This compound (DCA) SMS1 & SMS24[1]
Ginkgolic acid (C15:1)SMS15.5[2]
SMS23.6[2]
Malabaricone CSMS13
SMS21.5
D609SMS (unspecified isoform)Significant inhibition at 300-600 µM[3]

Experimental Protocols

The validation of the inhibitory effect of this compound on sphingomyelin synthase is achieved through robust in vitro enzyme activity assays. The following protocol provides a detailed methodology for such an assessment.

Sphingomyelin Synthase Activity Assay

This protocol is adapted from established methods for measuring SMS activity in cell lysates.[3]

1. Preparation of Cell Lysates:

  • Cells (e.g., Huh7, HepG2, HEK 293, or CHO cells) are cultured to confluence.
  • The cells are harvested and homogenized in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5% sucrose, and protease inhibitors.
  • The homogenate is centrifuged at 5,000 rpm for 10 minutes to pellet cellular debris.
  • The resulting supernatant, containing the cell lysate with active sphingomyelin synthase, is collected for the assay.

2. In Vitro Inhibition Assay:

  • The reaction is set up in a microplate format.
  • Each reaction well contains:
  • 50 mM Tris-HCl (pH 7.4)
  • 25 mM KCl
  • A fluorescent ceramide substrate, such as C6-NBD-ceramide (0.1 µg/µl).
  • Phosphatidylcholine (0.01 µg/µl) as a choline donor.
  • Varying concentrations of this compound or other inhibitors.
  • The reaction mixture is incubated at 37°C for 2 hours.

3. Lipid Extraction and Analysis:

  • Following incubation, the enzymatic reaction is stopped, and lipids are extracted using a chloroform:methanol (2:1) solution.
  • The lipid extract is dried under a stream of nitrogen gas.
  • The dried lipids are resuspended and separated by thin-layer chromatography (TLC) using a mobile phase of Chloroform:Methanol:NH4OH (14:6:1).
  • The fluorescently labeled product, NBD-sphingomyelin, is visualized and quantified to determine the extent of inhibition.

Signaling Pathways and Experimental Workflow

Sphingomyelin Synthase Signaling Pathway

Sphingomyelin synthase is a central enzyme in the sphingolipid metabolic pathway. It catalyzes the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG). The balance between ceramide and sphingomyelin is crucial for cell fate decisions. An accumulation of ceramide is often associated with the induction of apoptosis, while sphingomyelin is a key component of cell membranes and lipid rafts, influencing signal transduction.[4][5] Inhibition of SMS leads to an increase in cellular ceramide levels and a decrease in sphingomyelin, thereby promoting pro-apoptotic and anti-inflammatory signaling cascades.

Sphingomyelin_Signaling_Pathway cluster_synthesis De Novo Synthesis cluster_metabolism Sphingomyelin Metabolism cluster_downstream Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine + Palmitoyl-CoA->Ceramide Multiple Steps Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingomyelin Synthase (SMS) Ceramide->SMS Apoptosis\nInflammation Apoptosis Inflammation Ceramide->Apoptosis\nInflammation Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Sphingomyelin Phosphatidylcholine->SMS Membrane Integrity\nSignal Transduction Membrane Integrity Signal Transduction Sphingomyelin->Membrane Integrity\nSignal Transduction Diacylglycerol (DAG) Diacylglycerol (DAG) Protein Kinase C\nActivation Protein Kinase C Activation Diacylglycerol (DAG)->Protein Kinase C\nActivation SMS->Sphingomyelin SMS->Diacylglycerol (DAG) DCA This compound DCA->SMS Inhibition

Caption: Sphingomyelin Synthase Signaling Pathway.

Experimental Workflow for Validating SMS Inhibition

The process of validating the inhibitory effect of a compound like this compound on sphingomyelin synthase follows a structured experimental workflow, from initial preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis A Cell Culture & Harvesting B Cell Homogenization & Lysate Preparation A->B C Assay Setup: - Lysate - Substrates - Inhibitor (DCA) B->C D Incubation (37°C, 2 hours) C->D E Lipid Extraction D->E F Thin-Layer Chromatography (TLC) E->F G Quantification of Fluorescent Product F->G H IC50 Determination G->H

Caption: Experimental Workflow for SMS Inhibition Assay.

Conclusion

This compound presents itself as a compelling natural inhibitor of sphingomyelin synthase. Its potency, as indicated by its low micromolar IC50 value, is comparable to or greater than other known natural and synthetic inhibitors. The detailed experimental protocols and an understanding of the sphingomyelin signaling pathway provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of DCA and other SMS inhibitors in various disease models. The continued exploration of such compounds holds promise for the development of novel therapeutic strategies for a range of disorders linked to dysregulated sphingolipid metabolism.

References

Structure-Activity Relationship of Daurichromenic Acid Analogs in HIV Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daurichromenic acid (DCA), a meroterpenoid isolated from Rhododendron dauricum, has demonstrated potent inhibitory activity against the Human Immunodeficiency Virus (HIV).[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of DCA and its analogs concerning their anti-HIV efficacy. The information presented herein is intended to inform further research and drug development efforts in this area.

Comparative Analysis of Anti-HIV Activity

The anti-HIV activity of this compound and its analogs is quantified by their 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit HIV replication by 50%. A lower EC50 value indicates higher potency.

CompoundStructureEC50 (µg/mL)Cytotoxicity (CC50 in µg/mL)Selectivity Index (SI = CC50/EC50)
This compound (DCA)this compound structure0.0056721.13710
Rhododaurichromanic acid ARhododaurichromanic acid A structure0.37>20>54
Rhododaurichromanic acid BRhododaurichromanic acid B structureInactive>20-
GrifolinGrifolin structure~38 µg/mL (estimated)--
Grifolic acidGrifolic acid structure~40 µg/mL (estimated)--
Grifolic acid methyl esterGrifolic acid methyl ester structure~51 µg/mL (estimated)--

Note: The EC50 values for Grifolin, Grifolic acid, and Grifolic acid methyl ester are estimated based on qualitative comparisons reporting that DCA is approximately 6700, 7000, and 9000 times more potent, respectively.[1]

Structure-Activity Relationship Insights

Based on the available data, several key structural features have been identified as crucial for the anti-HIV activity of this compound and its analogs:

  • The Chromene Ring System: The cyclization of the farnesyl chain to form the chromene ring in this compound is paramount for its high potency. Its acyclic precursor, grifolic acid, is significantly less active.[1] This suggests that the rigid, planar chromene scaffold is essential for binding to the biological target.

  • The Carboxylic Acid Moiety: The free carboxylic acid group on the orsellinic acid portion of the molecule is critical for activity. Esterification of this group, as seen in grifolic acid methyl ester, leads to a further decrease in potency compared to grifolic acid.[1] This indicates that the carboxylate may be involved in a key ionic interaction or hydrogen bond with the target.

  • Stereochemistry of the Chromane Ring: The stereochemistry at the chiral centers of the chromane ring dramatically influences anti-HIV activity. Rhododaurichromanic acid A, a diastereomer of Rhododaurichromanic acid B, shows moderate activity, while Rhododaurichromanic acid B is inactive.[2] This highlights the specific spatial arrangement required for effective interaction with the target.

  • The Farnesyl Side Chain: While direct quantitative data on a series of analogs with modified farnesyl chains is limited, the potent activity of DCA suggests that the length and lipophilicity of this chain are important for overall efficacy. The enzyme DCA synthase has been shown to be capable of cyclizing grifolic acid analogs with different prenyl side chains (geranyl and geranylgeranyl), which could yield analogs with potentially modulated anti-HIV activity.[3] However, the anti-HIV potency of these analogs, cannabichromeorcinic acid and diterpenothis compound, has not been reported.

Experimental Protocols

The evaluation of the anti-HIV activity of this compound analogs typically involves cell-based assays that measure the inhibition of viral replication. A general workflow for such an assay is outlined below.

General Anti-HIV-1 Assay Protocol

This protocol is a generalized representation based on common methodologies for assessing anti-HIV activity.

  • Cell Culture: Human T-lymphocyte cell lines that are susceptible to HIV-1 infection (e.g., MT-4, H9, or CEM-SS cells) are cultured under standard conditions (37°C, 5% CO2) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The test compounds (DCA and its analogs) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of the stock solutions are then prepared in the cell culture medium.

  • Infection: The target cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or HIV-1 RF) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the serially diluted compounds are added to the infected cell cultures. Control wells include infected cells without any compound (virus control) and uninfected cells (mock control).

  • Incubation: The treated and control cell cultures are incubated for a period of 4-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of HIV-1 replication is quantified using one of several methods:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. HIV-1 infection leads to a cytopathic effect (CPE), causing cell death. The protective effect of the compounds is determined by the number of viable cells remaining after infection. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.

    • p24 Antigen Capture ELISA: This assay measures the amount of the viral core protein p24 in the cell culture supernatant. A reduction in p24 levels in the presence of the compound indicates inhibition of viral replication. The EC50 is the concentration of the compound that reduces p24 production by 50%.

    • Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral enzyme reverse transcriptase in the culture supernatant. A decrease in RT activity signifies inhibition of viral replication.

  • Cytotoxicity Assay: To determine if the observed antiviral effect is due to specific inhibition of the virus rather than general toxicity to the host cells, a parallel cytotoxicity assay is performed. Uninfected cells are incubated with the same serial dilutions of the compounds. The 50% cytotoxic concentration (CC50) is determined using the MTT assay.

  • Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is used to evaluate the therapeutic potential of the compound. A higher SI value indicates a more favorable safety profile.

Visualizations

Experimental Workflow for Anti-HIV Activity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., MT-4 cells) infection Infection of Cells with HIV-1 cell_culture->infection compound_prep Compound Dilution treatment Addition of Compound Dilutions compound_prep->treatment virus_prep HIV-1 Stock Preparation virus_prep->infection infection->treatment incubation Incubation (4-7 days) treatment->incubation quantification Quantification of Viral Replication (MTT, p24 ELISA) incubation->quantification cytotoxicity Cytotoxicity Assay (Uninfected Cells) incubation->cytotoxicity data_analysis Data Analysis (EC50, CC50, SI) quantification->data_analysis cytotoxicity->data_analysis

Caption: Workflow for evaluating the anti-HIV activity of this compound analogs.

Structure-Activity Relationship of this compound Analogs

SAR_DCA cluster_core Core Structure cluster_modifications Structural Modifications DCA This compound (High Potency) Chromane Chromane Ring (Rhododaurichromanic Acids) Stereochemistry is Critical DCA->Chromane Stereoisomers Acyclic Acyclic Precursors (Grifolic Acid) Greatly Reduced Potency DCA->Acyclic Precursor SideChain Modified Farnesyl Chain (e.g., Geranyl) Activity Unknown DCA->SideChain Chain Variation Carboxyl Carboxylic Acid Esterification (Grifolic Acid Methyl Ester) Reduced Potency Acyclic->Carboxyl Esterification

Caption: Key structural modifications influencing the anti-HIV activity of this compound analogs.

References

Cross-resistance studies of Daurichromenic acid in HIV strains resistant to other drugs.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Daurichromenic acid (DCA), a natural compound isolated from Rhododendron dauricum, has demonstrated significant promise as a potent inhibitor of HIV-1. With a reported 50% effective concentration (EC50) of 0.00567 µg/mL against acutely infected H9 cells, its efficacy surpasses that of the early antiretroviral drug azidothymidine in similar assays.[1] While its primary anti-HIV activity is well-documented, a critical gap remains in the understanding of its performance against the array of drug-resistant HIV-1 strains that challenge current therapeutic regimens. To date, specific studies evaluating the cross-resistance profile of DCA in HIV-1 strains resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), or protease inhibitors (PIs) are not publicly available.

This guide provides a comparative overview of DCA's known anti-HIV activity and outlines the standard experimental protocols that would be necessary to evaluate its potential against drug-resistant HIV-1. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Comparative Efficacy Against Wild-Type HIV-1

The following table summarizes the reported in vitro efficacy of this compound against wild-type HIV-1 in comparison to a first-generation antiretroviral drug.

CompoundVirus StrainCell LineEC50 (µg/mL)Therapeutic Index (TI)Citation
This compoundWild-Type HIV-1H90.005673,710[2]
Azidothymidine (AZT)Wild-Type HIV-1H9~0.011 (44 nM)Not specified in source[1]

Mechanism of Action

The anti-HIV mechanism of this compound is understood to involve the inhibition of sphingomyelin synthase, an enzyme implicated in the HIV life cycle, and the inhibition of amyloid β (Aβ) aggregation.[3] Further research is needed to fully elucidate the specific signaling pathways involved in its antiretroviral effect. The biosynthesis of DCA itself involves the oxidative cyclization of grifolic acid, catalyzed by DCA synthase.[1][4]

Experimental Protocols for Cross-Resistance Studies

To ascertain the efficacy of this compound against drug-resistant HIV-1, standardized in vitro susceptibility assays would be required. The following is a generalized protocol that could be adapted for this purpose.

Objective:

To determine the in vitro susceptibility of a panel of well-characterized drug-resistant HIV-1 clinical isolates and laboratory strains to this compound.

Materials:
  • This compound (DCA)

  • A panel of HIV-1 strains with known resistance mutations to NRTIs, NNRTIs, and PIs

  • Wild-type HIV-1 strain (e.g., NL4-3) as a control

  • Human T-lymphocyte cell line (e.g., CEM-SS, MT-2, or peripheral blood mononuclear cells)

  • Cell culture medium and supplements

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

  • Standard laboratory equipment for cell culture and virology

Methodology:
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations for the assay.

  • Cell Culture: Culture the selected human T-lymphocyte cell line under standard conditions.

  • Virus Stocks: Prepare and titrate stocks of the drug-resistant and wild-type HIV-1 strains.

  • Susceptibility Assay: a. Plate the target cells at a predetermined density. b. Add the serially diluted this compound to the appropriate wells. c. Infect the cells with a standardized amount of each HIV-1 strain (both resistant and wild-type). d. Include control wells with no drug and uninfected cells. e. Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the level of HIV-1 p24 antigen using an ELISA assay.

  • Data Analysis: a. Calculate the percentage of viral inhibition for each concentration of this compound compared to the no-drug control. b. Determine the EC50 value for each virus strain by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. c. Calculate the fold-change in EC50 for the resistant strains by dividing their EC50 values by the EC50 value of the wild-type strain. A significant fold-change indicates cross-resistance.

Visualizing Experimental Workflow and Biosynthesis

The following diagrams, generated using Graphviz, illustrate the general workflow for assessing cross-resistance and the biosynthetic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A DCA Stock E Add Diluted DCA A->E B HIV-1 Strains (WT & Resistant) F Infect Cells B->F C T-cell Culture D Plate Cells C->D D->E E->F G Incubate F->G H Quantify p24 Antigen G->H I Calculate % Inhibition H->I J Determine EC50 I->J K Calculate Fold-Change J->K biosynthesis_pathway Orsellinic_Acid Orsellinic Acid Grifolic_Acid Grifolic Acid Orsellinic_Acid->Grifolic_Acid Sesquiterpene Sesquiterpene Moiety Sesquiterpene->Grifolic_Acid DCA_Synthase DCA Synthase (Oxidative Cyclization) Grifolic_Acid->DCA_Synthase DCA This compound DCA_Synthase->DCA

References

In Vivo Validation of Anti-HIV Activity: A Comparative Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daurichromenic acid has demonstrated significant promise as a potent anti-HIV agent in preclinical in vitro studies. However, to date, no in vivo validation of its efficacy in animal models has been published in the public domain. This guide provides a comparative framework for the potential in vivo evaluation of this compound by examining the experimental data and protocols of three other natural or natural product-derived anti-HIV compounds that have undergone in vivo testing: (+)-Calanolide A , a non-nucleoside reverse transcriptase inhibitor (NNRTI); Prostratin , a protein kinase C (PKC) activator and latency-reversing agent; and didehydro-Cortistatin A (dCA) , a Tat inhibitor.

This document is intended to serve as a valuable resource for researchers planning in vivo studies for novel anti-HIV compounds like this compound, offering insights into established animal models, relevant experimental procedures, and key efficacy endpoints.

Comparative Analysis of In Vivo Anti-HIV Activity

The following tables summarize the available in vivo data for (+)-Calanolide A, Prostratin, and didehydro-Cortistatin A, providing a benchmark for the potential evaluation of this compound.

Table 1: In Vivo Efficacy of Selected Natural Anti-HIV Compounds
CompoundAnimal ModelHIV StrainKey Efficacy Endpoint(s)Summary of ResultsCitation(s)
(+)-Calanolide A Hollow Fiber Mouse ModelNot SpecifiedSuppression of viral replication (p24 antigen levels)Demonstrated suppression of HIV replication in both intraperitoneal and subcutaneous compartments following oral or parenteral administration. Showed synergistic effects with AZT.[1]
Prostratin SCID-hu (Thy/Liv) MouseNot SpecifiedReactivation of latent HIV expressionEfficiently reactivated HIV expression from latently infected cells without inducing significant cellular proliferation.[2]
didehydro-Cortistatin A (dCA) Bone Marrow-Liver-Thymus (BLT) Humanized MouseHIV-1JRCSFReduction of viral mRNA in tissues; delay and reduction of viral reboundIn combination with ART, significantly reduced viral mRNA in lymphoid tissues and the brain. Delayed and reduced viral rebound upon treatment interruption.[3]
Table 2: Quantitative In Vivo Efficacy Data
CompoundAnimal ModelTreatment RegimenViral Load Reduction / Latency ReversalCD4+ T Cell CountsCitation(s)
(+)-Calanolide A Hollow Fiber Mouse ModelOral or parenteral administration, once or twice dailySpecific quantitative data on log reduction of viral load is not detailed in the available literature. Efficacy was determined by the reduction of p24 antigen levels.Not reported in the context of this model.[1]
Prostratin SCID-hu (Thy/Liv) MouseNot SpecifiedSpecific quantitative data on the fold-increase of viral production from latent cells is not consistently reported. Efficacy is described as efficient reactivation of viral expression.Not the primary endpoint for latency reversal studies.[2]
didehydro-Cortistatin A (dCA) BLT Humanized MouseCo-administered with ART for 4 weeks- ~3.8-fold mean reduction in cell-associated viral RNA in lymphoid tissues.- ~7-fold mean reduction in viral RNA in the brain.- Significant delay in viral rebound and lower plasma viremia at days 7, 10, and 13 post-treatment interruption.dCA treatment did not negatively impact human CD4+ T cell levels.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are summaries of the experimental protocols used for the three comparator compounds.

(+)-Calanolide A in the Hollow Fiber Mouse Model
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Experimental Setup: Hollow fibers containing human monocyte-macrophages infected with HIV are implanted intraperitoneally (i.p.) and subcutaneously (s.c.) in SCID mice. This model allows for the assessment of drug efficacy in distinct physiological compartments.

  • Drug Administration: (+)-Calanolide A was administered either orally or parenterally on a once- or twice-daily schedule. Some experiments included co-administration with azidothymidine (AZT) to evaluate synergistic effects.

  • Efficacy Assessment: The primary endpoint was the suppression of viral replication, measured by the levels of HIV p24 antigen in the cells within the hollow fibers.

  • Toxicity Assessment: Not detailed in the available abstract.

Prostratin in the SCID-hu (Thy/Liv) Mouse Model
  • Animal Model: SCID mice surgically implanted with human fetal thymus and liver tissue (Thy/Liv), which develops into a functional human thymic organoid. This model supports the development and infection of human T cells in vivo.

  • Objective: To assess the ability of Prostratin to reactivate latent HIV-1 infection.

  • Experimental Procedure: Latently infected primary T cells are generated within the Thy/Liv implant. The mice are then treated with Prostratin.

  • Efficacy Assessment: The reactivation of latent HIV is determined by measuring the expression of viral proteins (e.g., p24) or reporter genes in the human thymocytes recovered from the implant.

  • Key Feature: This model is particularly useful for studying agents that target HIV latency, as it allows for the generation of latently infected primary human cells in an in vivo setting.

didehydro-Cortistatin A (dCA) in the BLT Humanized Mouse Model
  • Animal Model: NOD/SCID/IL2rγnull (NSG) mice transplanted with human fetal liver and thymus tissue and hematopoietic stem cells, leading to systemic reconstitution with human immune cells, including T cells, B cells, and macrophages.

  • Infection and Treatment: Mice were infected with the HIV-1JRCSF strain. After confirmation of infection, they were treated with a standard antiretroviral therapy (ART) regimen. Subsequently, dCA was co-administered with ART for four weeks.

  • Efficacy Assessment:

    • Viral Transcription: Cell-associated HIV-1 RNA levels were quantified in various tissues (lymph nodes, spleen, bone marrow, peripheral blood mononuclear cells, and brain) using RT-qPCR.

    • Viral Rebound: After cessation of all treatments, plasma viremia was monitored over time to assess the delay and magnitude of viral rebound.

  • Toxicity Assessment: The impact on human CD4+ T cell counts was monitored to assess any potential toxicity to the human immune cells.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for drug development. The following diagrams illustrate the signaling pathways targeted by the comparator compounds.

G cluster_NNRTI Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like (+)-Calanolide A HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Template HIV_DNA HIV DNA RT->HIV_DNA Reverse Transcription NNRTI (+)-Calanolide A NNRTI->RT Allosteric Inhibition

Caption: Mechanism of Action of NNRTIs.

G cluster_PKC Prostratin-Mediated HIV Latency Reversal via PKC-NF-κB Pathway cluster_nucleus Prostratin Prostratin PKC Protein Kinase C (PKC) Prostratin->PKC Activation I_kappa_B IκB PKC->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Nucleus Nucleus NF_kappa_B->Nucleus Translocation HIV_LTR HIV LTR HIV_Transcription HIV Transcription HIV_LTR->HIV_Transcription Activation NF_kappa_B_nuc NF-κB NF_kappa_B_nuc->HIV_LTR Binding

Caption: Prostratin's signaling pathway.

G cluster_Tat didehydro-Cortistatin A (dCA) Inhibition of HIV Tat-Mediated Transcription HIV_Provirus Integrated HIV Provirus Basal_Transcription Basal Transcription HIV_Provirus->Basal_Transcription TAR_RNA TAR RNA Basal_Transcription->TAR_RNA P_TEFb P-TEFb (CDK9/CycT1) TAR_RNA->P_TEFb Recruits Tat_Protein Tat Protein Tat_Protein->TAR_RNA Binds RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Elongation Transcriptional Elongation RNA_Pol_II->Elongation dCA dCA dCA->Tat_Protein Inhibits Binding to TAR

Caption: dCA's mechanism of action.

Conclusion and Future Directions

While this compound has shown remarkable anti-HIV potency in vitro, its successful translation to a clinical candidate hinges on in vivo validation. The experimental frameworks presented in this guide for (+)-Calanolide A, Prostratin, and didehydro-Cortistatin A offer established pathways for such an evaluation. The choice of animal model will be critical and will depend on the specific questions being addressed, whether it is direct antiviral efficacy, the ability to target viral reservoirs, or a combination thereof.

Future in vivo studies on this compound should aim to:

  • Determine its pharmacokinetic and pharmacodynamic properties.

  • Evaluate its efficacy in reducing viral load and preserving CD4+ T cell counts in a relevant animal model, such as a humanized mouse model.

  • Assess its ability to penetrate viral reservoirs.

  • Investigate its potential for synergistic effects when used in combination with existing antiretroviral drugs.

By following a rigorous and well-defined in vivo testing strategy, the full therapeutic potential of this compound as a novel anti-HIV agent can be elucidated.

References

Daurichromenic Acid: A Comparative Analysis of Its Cytotoxic Profile Against Commercial Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profile of Daurichromenic acid (DCA), a novel meroterpenoid with recognized anti-HIV properties, against a selection of commercially available antiviral drugs. The objective is to present a clear, data-driven comparison to aid in the evaluation of DCA's potential as a therapeutic agent. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for research and development purposes.

Executive Summary

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxic concentrations (CC50) of this compound and other antiviral drugs. The CC50 value represents the concentration of a substance that causes the death of 50% of viable cells in a given time period. A higher CC50 value generally indicates lower cytotoxicity.

CompoundCell LineCC50 Value (µM)Antiviral Activity (EC50/IC50)Selectivity Index (SI = CC50/EC50)
This compound R. dauricum cell culture~100 (induces ~100% cell death)[1]0.00567 µg/mL (anti-HIV in H9 cells)[2]Not Available
4 µM (inhibits sphingomyelin synthase)[3][4]
Remdesivir Vero E6>100[5]0.77 µM (SARS-CoV-2)[6]>129.87[6]
Caco-221.78[7]0.3806 µM (HCoV-NL63)[7]57.22[7]
Nirmatrelvir HeLa-ACE2>1000.019 µM (SARS-CoV-2, Omicron)Not specified
VeroE6/TMPRSS2>100[8]5.3 µM (SARS-CoV-2)[8]>18.87
Favipiravir MDCK>1000[4]0.013-0.48 µg/mL (Influenza A)[4]Not specified
Vero-E6449.6 µg/mL[9]29.9 µg/mL (SARS-CoV-2)[9]15.04

Note: The cytotoxicity data for this compound is derived from plant cell cultures and may not be directly comparable to the data from human cell lines for the other antivirals. Further studies are required to determine the precise CC50 of DCA in relevant human cell lines.

Experimental Protocols

The determination of cytotoxicity is a critical step in drug development. The following are detailed methodologies for common in vitro cytotoxicity assays cited in the context of antiviral drug screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, other antivirals) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells.

Principle: The assay reagent lyses the cells and contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, and the emitted light is proportional to the amount of ATP.

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium.

  • Compound Treatment: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the CC50 value by plotting the luminescence signal against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound and Apoptosis Induction

This compound has been observed to induce apoptosis-associated phenomena such as cytoplasmic shrinkage and chromatin condensation.[1] The following diagram illustrates a simplified, general intrinsic apoptosis pathway that could be activated by DCA.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase_cascade Caspase Cascade DCA This compound Bax Bax/Bak Activation DCA->Bax induces Mito Mitochondrion Bax->Mito acts on CytC Cytochrome c Release Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Inhibition of Sphingomyelin Synthase by this compound

This compound has been identified as an inhibitor of sphingomyelin synthase.[3][4] This enzyme plays a crucial role in lipid metabolism. The following diagram illustrates the enzymatic reaction and the inhibitory action of DCA.

SMS_Inhibition cluster_reaction Sphingomyelin Synthesis Ceramide Ceramide SMS Sphingomyelin Synthase (SMS) Ceramide->SMS PC Phosphatidylcholine PC->SMS SM Sphingomyelin SMS->SM DAG Diacylglycerol SMS->DAG DCA This compound DCA->SMS inhibits

Caption: Inhibition of Sphingomyelin Synthase by this compound.

General Workflow for In Vitro Cytotoxicity and Antiviral Assay

This diagram outlines the typical experimental workflow for simultaneously assessing the cytotoxicity and antiviral efficacy of a compound.

Cytotoxicity_Antiviral_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_infection Infection cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plates start->seed_cells plate_A Plate A (Cytotoxicity) seed_cells->plate_A plate_B Plate B (Antiviral) seed_cells->plate_B add_compound_A Add serial dilutions of compound plate_A->add_compound_A add_compound_B Add serial dilutions of compound plate_B->add_compound_B no_virus No Virus (Mock Infection) add_compound_A->no_virus add_virus Infect with Virus add_compound_B->add_virus incubate Incubate for 24-72 hours no_virus->incubate add_virus->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay readout Measure Absorbance/ Luminescence viability_assay->readout calc_cc50 Calculate CC50 readout->calc_cc50 from Plate A calc_ec50 Calculate EC50 readout->calc_ec50 from Plate B calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50->calc_si

Caption: Experimental workflow for cytotoxicity and antiviral assays.

References

Daurichromenic Acid: A Potential New Frontier in HIV Therapeutics with a Promising Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective and safer antiretroviral therapies, researchers are turning their attention to novel compounds with unique mechanisms of action. One such compound, Daurichromenic acid (DCA), a meroterpenoid isolated from Rhododendron dauricum, has demonstrated potent anti-HIV activity in preclinical studies. A critical aspect of its potential as a therapeutic agent is its therapeutic index (TI), a measure of a drug's safety that compares the dose at which it is effective to the dose at which it becomes toxic. This guide provides a comparative assessment of the therapeutic index of this compound against a range of currently approved HIV drugs, supported by experimental data and detailed methodologies.

Executive Summary

This compound has exhibited a remarkably high therapeutic index in in-vitro studies, suggesting a wide margin of safety compared to some established antiretroviral agents. This promising profile warrants further investigation into its clinical potential. This document presents a side-by-side comparison of the therapeutic efficacy and cytotoxicity of DCA and various classes of FDA-approved HIV drugs, including Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), Integrase Strand Transfer Inhibitors (INSTIs), and Entry Inhibitors.

Comparative Analysis of Therapeutic Index

The therapeutic index is a critical determinant of a drug's clinical utility, with a higher TI indicating a more favorable safety profile. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Table 1: Therapeutic Index of this compound vs. Approved HIV Drugs

Drug/CompoundDrug ClassEC50CC50Therapeutic Index (TI)Cell Line
This compound Meroterpenoid0.00567 µg/mL21.1 µg/mL3710 H9 Cells
Zidovudine (AZT) NRTI0.01 - 4.87 µM>100 µM>20.5 - >10000Various
Lamivudine (3TC) NRTI0.002 - 1.14 µM>100 µM>87 - >50000Various
Tenofovir Alafenamide (TAF) NRTI5 - 7 nM4.7 - 42 µM>900 - >8853MT-4, PBMCs, MT-2
Nevirapine NNRTI0.09 µM>1000 µM>11111CEM
Lopinavir PI0.07 µg/mL (HIV-1)---
Atazanavir PI2 - 5 nM--PBMCs, CEM-SS, MT-2
Dolutegravir INSTI0.51 nM52 µM>9400 PBMCs
Elvitegravir INSTI0.1 - 1.26 nM17.2 µM>13650C8166
Enfuvirtide (T-20) Entry Inhibitor5.19 nM>100 µM>19267 -

Experimental Protocols

The determination of EC50 and CC50 values is fundamental to calculating the therapeutic index. The following are detailed methodologies for key experiments.

Determination of 50% Effective Concentration (EC50)

The EC50 value represents the concentration of a drug that inhibits 50% of viral replication. A common method for this is the HIV-1 p24 antigen assay.

Protocol: HIV-1 p24 Antigen Capture ELISA

  • Cell and Virus Preparation:

    • Culture a suitable host cell line, such as H9 T-lymphocytes or peripheral blood mononuclear cells (PBMCs), in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

    • Infect the cells with a known titer of an HIV-1 strain (e.g., HIV-1 IIIB or a clinical isolate) at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Drug Treatment:

    • Prepare serial dilutions of the test compound (this compound or approved HIV drug) in culture medium.

    • Add the diluted compounds to the infected cell cultures in a 96-well plate. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days to allow for viral replication.

  • p24 Antigen Quantification:

    • After incubation, collect the cell culture supernatant.

    • Lyse the virus particles in the supernatant using a lysis buffer (e.g., 0.5% Triton X-100).

    • Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen and incubate overnight.

    • Block the plate with a blocking buffer (e.g., 2% BSA in PBS).

    • Add the lysed supernatant samples and a series of known p24 antigen standards to the plate and incubate.

    • Wash the plate and add a biotinylated detector antibody, followed by streptavidin-horseradish peroxidase (HRP).

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and stop the reaction with sulfuric acid.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the p24 standards.

    • Calculate the concentration of p24 in each sample from the standard curve.

    • Determine the percentage of viral inhibition for each drug concentration compared to the virus-only control.

    • Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50)

The CC50 value is the concentration of a drug that causes a 50% reduction in cell viability. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Preparation:

    • Seed uninfected host cells (the same cell line used for the EC50 assay) into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the diluted compounds to the cells. Include a cell-only control (no drug).

  • Incubation:

    • Incubate the plates for the same duration as the EC50 assay (e.g., 4-7 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration compared to the cell-only control.

    • Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for evaluating a drug's potential. The following diagrams illustrate the points of intervention for this compound and the major classes of approved HIV drugs within the HIV life cycle.

HIV_Lifecycle_and_Drug_Targets cluster_Cell Host Cell (CD4+ T-cell) cluster_Nucleus Nucleus cluster_Virus HIV Virion CD4_Receptor CD4 Receptor Coreceptor CCR5/CXCR4 Coreceptor CD4_Receptor->Coreceptor Conformational Change gp41 gp41 Coreceptor->gp41 2. Fusion Cytoplasm Cytoplasm Nucleus Nucleus Ribosome Ribosome Viral_Proteins Viral_Proteins Ribosome->Viral_Proteins Polyprotein Chains Cell_Membrane Cell Membrane Host_DNA Host DNA Provirus Provirus mRNA Viral mRNA Provirus->mRNA 5. Transcription mRNA->Ribosome 6. Translation gp120 gp120 gp41->Cytoplasm Viral Entry Viral_RNA Viral RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA 3. Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease NRTIs_NNRTIs NRTIs & NNRTIs (e.g., Zidovudine, Nevirapine) NRTIs_NNRTIs->Reverse_Transcriptase Inhibit INSTIs Integrase Inhibitors (e.g., Dolutegravir) INSTIs->Integrase Inhibit PIs Protease Inhibitors (e.g., Lopinavir) PIs->Protease Inhibit DCA This compound DCA->Reverse_Transcriptase Inhibit (Putative) Viral_DNA->Provirus 4. Integration Mature_Proteins Mature_Proteins Viral_Proteins->Mature_Proteins 7. Assembly & Budding New_Virion New_Virion Mature_Proteins->New_Virion Maturation Entry_Inhibitors Entry_Inhibitors Entry_Inhibitors->Coreceptor Entry_Inhibitors->gp41

Caption: Overview of the HIV life cycle and the targets of different antiretroviral drug classes.

Mechanism of this compound

This compound's primary anti-HIV activity is attributed to the inhibition of HIV reverse transcriptase. It is produced through the oxidative cyclization of grifolic acid, a reaction catalyzed by DCA synthase. While the precise molecular interactions with reverse transcriptase are still under investigation, its potent EC50 value suggests a high affinity for the enzyme.

DCA_Biosynthesis Grifolic_Acid Grifolic Acid DCA This compound (Anti-HIV Activity) Grifolic_Acid->DCA Oxidative Cyclization DCA_Synthase DCA Synthase (Flavoprotein Oxidase) DCA_Synthase->DCA

Safety Operating Guide

Proper Disposal Procedures for Daurichromenic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling daurichromenic acid, it is crucial to adhere to standard laboratory safety protocols. The following personal protective equipment (PPE) should be worn at all times:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.

  • Body Protection: A laboratory coat or apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, preferably within a chemical fume hood.

Chemical and Physical Properties

This compound is a meroterpenoid and a carboxylic acid. Its known properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₃H₃₀O₄
Molecular Weight 370.5 g/mol
Appearance Solid (presumed)
Biological Activity Phytotoxic, antibacterial, antifungal

Disposal Procedures

Due to its acidic nature and biological activity, this compound should not be disposed of down the drain or in regular trash. The primary method for disposal is as hazardous chemical waste. Neutralization may be an option for aqueous solutions under specific, controlled conditions and with prior approval from your institution's EHS office.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be collected and treated as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.

Step 2: Waste Collection and Labeling

  • Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Ensure the container is kept securely closed when not in use.

Step 3: Disposal as Hazardous Waste

  • Arrange for the disposal of the collected hazardous waste through your institution's EHS department. They will provide specific instructions for pickup and disposal in accordance with regulatory requirements.

Experimental Protocol: Neutralization of Aqueous this compound Solutions (For Consideration and EHS Approval Only)

The following is a general procedure for the neutralization of a dilute aqueous solution of a carboxylic acid. This procedure should only be performed by trained personnel in a chemical fume hood and with the explicit approval of your institution's EHS department.

Materials:

  • Dilute aqueous solution of this compound

  • Weak base solution (e.g., 5% sodium bicarbonate solution)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Place the beaker containing the dilute this compound solution on a stir plate within a chemical fume hood and begin gentle stirring.

  • Slowly add the weak base solution dropwise to the acid solution. This process can generate gas (carbon dioxide if using bicarbonate) and heat; therefore, slow and careful addition is crucial.

  • Periodically check the pH of the solution using a pH strip or meter.

  • Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).

  • Once neutralized, the solution may be suitable for drain disposal, pending confirmation from your EHS office. They will provide the final determination based on local wastewater regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DaurichromenicAcidDisposal start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid this compound or Contaminated Materials assess_waste->solid_waste Solid liquid_waste Aqueous Solution of This compound assess_waste->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid ehs_consult Consult Institutional EHS Office for Disposal Options liquid_waste->ehs_consult ehs_pickup Arrange for Hazardous Waste Pickup with EHS collect_solid->ehs_pickup neutralization_approved Is Neutralization Approved by EHS? ehs_consult->neutralization_approved neutralize Perform Neutralization Protocol (Trained Personnel Only) neutralization_approved->neutralize Yes collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container neutralization_approved->collect_liquid No check_ph Check pH (6.0 - 8.0) neutralize->check_ph drain_disposal Drain Disposal (with EHS Approval) check_ph->drain_disposal pH is Neutral check_ph->collect_liquid pH is Not Neutral end Disposal Complete drain_disposal->end collect_liquid->ehs_pickup ehs_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling Daurichromenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Daurichromenic acid is a meroterpenoid with potent anti-HIV activity, isolated from Rhododendron dauricum.[1][2][3][4][5] As a biologically active compound and an organic acid, it requires careful handling to minimize exposure and ensure laboratory safety. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly when in solid (powder) form or in solution.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider double-gloving. Dispose of gloves immediately after handling the compound and wash hands thoroughly.
Eyes/Face Safety glasses with side shields or a face shieldTightly fitting safety goggles should be worn to protect against splashes.[7] A face shield provides additional protection, especially when handling larger quantities or if there is a significant splash risk.
Body Laboratory coatA long-sleeved, buttoned lab coat is mandatory to protect the skin and clothing from contamination.
Respiratory Fume hood or respiratorAll handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge and particulate filter may be necessary, based on a formal risk assessment.
Feet Closed-toe shoesShoes that fully cover the feet are required in a laboratory setting to protect against spills.

Operational Plan for Safe Handling

A systematic approach is crucial when working with potent chemical compounds. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS (if available) and Conduct Risk Assessment b Assemble and Inspect PPE a->b c Prepare Work Area (Fume Hood) b->c d Weighing and Solution Preparation (in Fume Hood) c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Segregate and Label Waste f->g h Dispose of Waste via Institutional EHS g->h i Doff and Dispose of PPE h->i

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research setting.

Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Perform all work in a certified chemical fume hood.

    • Calculate the required mass of this compound (Molecular Weight: 370.48 g/mol ) for the desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 3.705 mg of this compound is needed.

  • Weighing:

    • Carefully weigh the calculated amount of this compound onto weighing paper using an analytical balance inside the fume hood.

    • Transfer the weighed powder into a clean, labeled microcentrifuge tube or vial.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

    • Cap the tube securely.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.

  • Storage:

    • Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent degradation.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for solid chemical waste. The label should include the chemical name and any known hazards.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid waste container for chemically contaminated materials.
Liquid Waste (solutions containing this compound) Collect in a labeled, leak-proof container for hazardous liquid waste. Do not mix with incompatible waste streams. The container should be clearly labeled with the contents, including solvents.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream for contaminated PPE, as per institutional guidelines.

All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.[8] Never dispose of this compound or its solutions down the drain.

References

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Daurichromenic acid

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